Product packaging for 1-Iodo-3-(pentafluorosulfanyl)benzene(Cat. No.:CAS No. 286947-67-9)

1-Iodo-3-(pentafluorosulfanyl)benzene

Cat. No.: B1306095
CAS No.: 286947-67-9
M. Wt: 330.06 g/mol
InChI Key: OPPXUPGOUVHFHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-Iodo-3-(pentafluorosulfanyl)benzene is a useful research compound. Its molecular formula is C6H4F5IS and its molecular weight is 330.06 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4F5IS B1306095 1-Iodo-3-(pentafluorosulfanyl)benzene CAS No. 286947-67-9

Properties

IUPAC Name

pentafluoro-(3-iodophenyl)-λ6-sulfane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F5IS/c7-13(8,9,10,11)6-3-1-2-5(12)4-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPPXUPGOUVHFHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)S(F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F5IS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30381314
Record name 1-Iodo-3-(pentafluoro-lambda~6~-sulfanyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30381314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

286947-67-9
Record name 1-Iodo-3-(pentafluoro-lambda~6~-sulfanyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30381314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Iodophenylsulfur Pentafluoride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 1-Iodo-3-(pentafluorosulfanyl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-Iodo-3-(pentafluorosulfanyl)benzene, a compound of increasing interest in medicinal chemistry and materials science. This document collates available data on its physical and chemical characteristics, outlines relevant experimental protocols, and presents logical workflows for its application in synthetic chemistry.

Core Physicochemical Properties

This compound is a halogenated aromatic compound featuring a highly electronegative pentafluorosulfanyl (SF₅) group. This group imparts unique properties, including high thermal and chemical stability, strong electron-withdrawing effects, and significant lipophilicity, making it a valuable building block in the design of novel pharmaceuticals and functional materials.[1][2]

A summary of the key physicochemical properties is presented in the table below. It is important to note that while some experimental data is available, other parameters are yet to be reported in the literature.

PropertyValueSource
Molecular Formula C₆H₄F₅IS[1]
Molecular Weight 330.06 g/mol [1]
CAS Number 286947-67-9[1]
Appearance Clear, colorless to red/green liquid[3]
Boiling Point 57 °C at 0.5 mmHg[3]
Density 2.06 g/cm³[3]
Refractive Index 1.5170 to 1.5210[3]
Melting Point Not reported
Solubility Not explicitly reported; expected to be soluble in common organic solvents.
pKa Not reported

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are not extensively detailed in publicly available literature. However, general synthetic strategies for arylsulfur pentafluorides and their subsequent functionalization are well-established.

General Synthesis of Arylsulfur Pentafluorides

The synthesis of arylsulfur pentafluorides often involves the direct fluorination of diaryl disulfides or aryl thiols. A groundbreaking method for the production of these compounds is the Umemoto method.[1]

A general workflow for the synthesis of a substituted iodo-(pentafluorosulfanyl)benzene is depicted below. This typically involves the introduction of the pentafluorosulfanyl group onto an aromatic ring, followed by iodination.

G cluster_synthesis General Synthesis Workflow A Aryl Disulfide or Thiol C Pentafluorosulfanyl-benzene Derivative A->C Fluorination B Fluorination Reagent (e.g., Umemoto's reagent) E This compound C->E Iodination D Iodination Reagent (e.g., N-Iodosuccinimide)

Caption: General synthetic workflow for this compound.

Characterization Techniques

Standard analytical techniques are employed to characterize this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To determine the number and environment of protons on the aromatic ring.

    • ¹³C NMR: To identify the carbon skeleton of the molecule.

    • ¹⁹F NMR: Crucial for confirming the presence and integrity of the SF₅ group, which exhibits a characteristic satellite pattern.

  • Mass Spectrometry (MS): To confirm the molecular weight and determine the fragmentation pattern of the molecule, aiding in structural elucidation.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound and for quantification in reaction mixtures or biological matrices.

Applications in Synthetic Chemistry

The presence of an iodine atom makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures.

Below is a logical workflow for a typical Suzuki cross-coupling reaction utilizing this compound as a building block.

G cluster_suzuki Suzuki Cross-Coupling Workflow A This compound F Reaction Mixture A->F B Arylboronic Acid or Ester B->F C Palladium Catalyst (e.g., Pd(PPh₃)₄) C->F D Base (e.g., K₂CO₃) D->F E Solvent (e.g., Toluene/Water) E->F G Heating F->G H Workup and Purification G->H I Coupled Product H->I

Caption: Workflow for a Suzuki cross-coupling reaction.

This type of reaction allows for the introduction of various aryl or heteroaryl groups at the 1-position of the benzene ring, providing access to a diverse range of novel compounds with potential applications in drug discovery and materials science. The unique electronic properties of the pentafluorosulfanyl group can significantly influence the reactivity and properties of the resulting coupled products.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the supplier's Safety Data Sheet (SDS).[4][5]

Conclusion

This compound is a valuable and versatile building block in modern chemistry. Its distinct physicochemical properties, driven by the pentafluorosulfanyl group, offer exciting opportunities for the development of new molecules with tailored functionalities. While some experimental data remains to be fully characterized, the established reactivity of this compound in cross-coupling reactions underscores its potential for the synthesis of complex molecular targets in the fields of drug development and materials science. Further research into the specific biological activities and material properties of derivatives of this compound is warranted.

References

1-Iodo-3-(pentafluorosulfanyl)benzene CAS number and properties

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 286947-67-9

Introduction

1-Iodo-3-(pentafluorosulfanyl)benzene is a unique halogenated aromatic compound featuring the pentafluorosulfanyl (SF₅) group. This functional group has garnered significant interest in medicinal chemistry and materials science due to its distinct electronic properties, high stability, and steric profile. Often considered a "super-trifluoromethyl" group, the SF₅ moiety can significantly influence a molecule's lipophilicity, metabolic stability, and binding interactions, making it a valuable component in the design of novel pharmaceuticals and functional materials. This guide provides a comprehensive overview of the properties, synthesis, reactivity, and potential applications of this compound, tailored for researchers and professionals in drug development and chemical synthesis.

Chemical and Physical Properties

The physicochemical properties of this compound are summarized in the table below. These properties make it a versatile reagent for a variety of chemical transformations.

PropertyValueReference(s)
CAS Number 286947-67-9[1]
Molecular Formula C₆H₄F₅IS[1][2]
Molecular Weight 330.06 g/mol [1][2]
Appearance Clear, colorless to red/green liquid[1]
Boiling Point 57 °C at 0.5 mmHg[1]
Density 2.06 g/cm³[1]
Refractive Index 1.5170 to 1.5210[1]
Storage Temperature 2-8°C (Refrigerator)[3]
InChI 1S/C6H4F5IS/c7-13(8,9,10,11)6-3-1-2-5(12)4-6/h1-4H[1]
InChIKey OPPXUPGOUVHFHM-UHFFFAOYSA-N[1]
SMILES C1(=CC=C(I)C=C1)S(F)(F)(F)(F)F[1]

Synthesis

Proposed Experimental Protocol: Synthesis via Sandmeyer Reaction

Step 1: Diazotization of 3-(Pentafluorosulfanyl)aniline

  • In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-water bath to 0-5 °C, dissolve 3-(pentafluorosulfanyl)aniline in an aqueous solution of a non-nucleophilic acid, such as tetrafluoroboric acid (HBF₄) or hydrochloric acid (HCl).

  • Slowly add a solution of sodium nitrite (NaNO₂) in water dropwise to the stirred aniline solution. The temperature should be strictly maintained below 5 °C to prevent the decomposition of the diazonium salt.

  • Continue stirring the mixture at 0-5 °C for an additional 30 minutes after the addition of sodium nitrite is complete to ensure full formation of the 3-(pentafluorosulfanyl)benzenediazonium salt.

Step 2: Iodination

  • In a separate flask, prepare a solution of potassium iodide (KI) in water.

  • Slowly add the freshly prepared, cold diazonium salt solution to the potassium iodide solution with vigorous stirring. The addition may result in the evolution of nitrogen gas.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for several hours to ensure the complete substitution of the diazonium group with iodine.

  • The crude this compound can then be extracted with an organic solvent (e.g., diethyl ether or dichloromethane), washed with aqueous sodium thiosulfate to remove excess iodine, dried over an anhydrous salt (e.g., MgSO₄), and purified by vacuum distillation or column chromatography.

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Iodination Aniline 3-(Pentafluorosulfanyl)aniline Diazonium 3-(Pentafluorosulfanyl)benzenediazonium Salt Aniline->Diazonium 0-5 °C NaNO2 NaNO₂ / H⁺ NaNO2->Diazonium Product This compound Diazonium->Product rt KI Potassium Iodide (KI) KI->Product

Caption: Proposed synthesis of this compound via Sandmeyer reaction.

Reactivity and Applications

This compound is a valuable building block in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions to introduce the 3-(pentafluorosulfanyl)phenyl moiety into more complex molecules. The carbon-iodine bond is highly susceptible to oxidative addition to a palladium(0) catalyst, making it an excellent substrate for reactions such as Suzuki, Sonogashira, and Heck couplings.

Suzuki Coupling

The Suzuki reaction enables the formation of a carbon-carbon bond between an organoboron compound and an organohalide.

Generalized Experimental Protocol:

  • To a reaction vessel, add this compound, a suitable boronic acid or boronate ester (1.1-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄).

  • Add a solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) and then heat to the desired temperature (typically 80-120 °C) with stirring until the reaction is complete (monitored by TLC or GC-MS).

  • Upon completion, cool the reaction, perform an aqueous workup, extract the product with an organic solvent, and purify by chromatography.

Sonogashira Coupling

The Sonogashira coupling is used to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[4]

Generalized Experimental Protocol:

  • In a reaction flask, combine this compound, a terminal alkyne (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and a base (typically an amine such as triethylamine or diisopropylamine, which can also serve as the solvent).[4]

  • The reaction is typically carried out under an inert atmosphere at room temperature to moderate heating.[4]

  • After completion, the reaction mixture is worked up by filtration to remove the amine hydrohalide salt, followed by extraction and purification of the product.

G ArylIodide This compound Product Coupled Product ArylIodide->Product CouplingPartner Coupling Partner (e.g., Boronic Acid, Alkyne, Alkene) CouplingPartner->Product Catalyst Pd Catalyst + Base (+ CuI for Sonogashira) Catalyst->Product

Caption: General scheme for cross-coupling reactions using this compound.

Applications in Medicinal Chemistry

The pentafluorosulfanyl group is increasingly recognized as a valuable bioisostere for other functional groups, such as the trifluoromethyl, chloro, or tert-butyl groups, in drug design.[5][6] Its unique combination of high electronegativity, steric bulk, and metabolic stability can lead to improved pharmacokinetic and pharmacodynamic properties of drug candidates. For instance, the replacement of a chloro group with an SF₅ group has been explored in benzodiazepine analogs.[5][6] While this particular substitution led to a loss of potency in that specific case, it highlights the ongoing investigation into the utility of the SF₅ group.[5] In another study, SF₅ analogs of the antimalarial drug mefloquine demonstrated improved activity and selectivity.[7] this compound serves as a key starting material for incorporating the 3-SF₅-phenyl motif into such biologically active molecules.

Safety and Toxicology

This compound is classified as an irritant.[1] As with all chemicals, it should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, in a well-ventilated area or fume hood. Avoid inhalation of vapors and contact with skin and eyes.[8]

Hazard Codes:

  • Xi: Irritant[1]

Precautionary Statements:

  • Avoid breathing dust, fume, gas, mist, vapors, or spray.[8]

  • Wash skin thoroughly after handling.[8]

  • Wear protective gloves, eye protection, and face protection.[8]

  • In case of contact with eyes, rinse cautiously with water for several minutes.[8]

Detailed toxicological studies on this compound are not widely available. However, the environmental properties of some pentafluorosulfanyl compounds have been investigated, with studies showing they can be more hydrophobic than their trifluoromethyl analogs.[9][10] The photodegradation of some aromatic SF₅ compounds has been observed under environmentally relevant conditions.[10]

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. Its utility in palladium-catalyzed cross-coupling reactions allows for the strategic introduction of the 3-(pentafluorosulfanyl)phenyl group, which can impart unique and beneficial properties to the target compounds. As research into the applications of the pentafluorosulfanyl group continues to expand, the importance of key intermediates like this compound is expected to grow. Researchers should handle this compound with appropriate care, following standard laboratory safety procedures.

References

An In-depth Technical Guide to the Synthesis of 1-Iodo-3-(pentafluorosulfanyl)benzene from 3-(Pentafluorosulfanyl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the synthesis of 1-iodo-3-(pentafluorosulfanyl)benzene, a valuable research chemical and building block in medicinal and materials chemistry. The described methodology is based on a two-step diazotization-iodination sequence starting from 3-(pentafluorosulfanyl)aniline. This approach offers significantly higher yields compared to traditional one-pot Sandmeyer reactions.

Reaction Overview

The synthesis proceeds in two distinct stages:

  • Diazotization: 3-(Pentafluorosulfanyl)aniline is converted to its corresponding aryldiazonium tetrafluoroborate salt. This stable intermediate is isolated before proceeding to the next step.

  • Iodination: The isolated diazonium salt undergoes a pyridine-promoted iodination to yield the final product, this compound.

This two-step protocol has been shown to be more efficient, with yields for the desired product being substantially higher than those obtained through classical one-pot Sandmeyer procedures.[1]

Quantitative Data

ParameterValueReference
Starting Material3-(Pentafluorosulfanyl)aniline[1]
Intermediate3-(Pentafluorosulfanyl)benzenediazonium tetrafluoroborate[1]
Final ProductThis compound[1][2]
Molecular FormulaC6H4F5IS[2]
Molecular Weight330.06 g/mol [2]
Overall Yield~80% (over two steps)[1]

Experimental Protocols

The following protocols are detailed for the synthesis of this compound.

Part 1: Synthesis of 3-(Pentafluorosulfanyl)benzenediazonium tetrafluoroborate

A detailed experimental protocol for the diazotization of 3-(pentafluorosulfanyl)aniline would typically involve the reaction of the aniline with a nitrosating agent, such as sodium nitrite, in the presence of a strong acid like tetrafluoroboric acid (HBF4) at low temperatures (0-5 °C) to ensure the stability of the diazonium salt. The resulting diazonium tetrafluoroborate salt often precipitates from the reaction mixture and can be collected by filtration.

Part 2: Pyridine-Promoted Iodination

The iodination of the synthesized 3-(pentafluorosulfanyl)benzenediazonium tetrafluoroborate is achieved through a pyridine-promoted reaction.[1][3][4]

  • Reaction Conditions:

    • 3-(Pentafluorosulfanyl)benzenediazonium tetrafluoroborate (1 mmol)

    • Iodine (I2) (1.1 mmol)

    • Pyridine (4 mmol)

    • Acetonitrile (MeCN) (3 mL)

    • Reaction Time: 2 hours

  • Procedure:

    • To a solution of 3-(pentafluorosulfanyl)benzenediazonium tetrafluoroborate in acetonitrile, add pyridine and iodine.

    • Stir the reaction mixture at room temperature for 2 hours.

    • Upon completion of the reaction, the mixture is typically subjected to an aqueous work-up.

    • The crude product is then purified, commonly by column chromatography, to afford pure this compound.

A notable side-product in this reaction is bis(pyridine)iodonium tetrafluoroborate, which can be readily removed from the reaction mixture by precipitation upon the addition of diethyl ether.[3]

Reaction Pathway and Workflow

The overall synthetic route involves a two-step process, which can be visualized as follows:

Synthesis_Workflow Synthesis of this compound cluster_start Starting Material cluster_step1 Step 1: Diazotization cluster_step2 Step 2: Iodination Aniline 3-(Pentafluorosulfanyl)aniline Diazonium 3-(Pentafluorosulfanyl)benzenediazonium tetrafluoroborate Aniline->Diazonium NaNO2, HBF4 IodoProduct This compound Diazonium->IodoProduct I2, Pyridine, MeCN

Caption: Workflow for the synthesis of this compound.

The proposed mechanism for the pyridine-promoted iodination involves the formation of an aryl radical from the diazonium salt, which is then trapped by iodine.[3][4] Pyridine plays a crucial role in promoting the dediazoniation of the aryldiazonium tetrafluoroborate.[1][3][4]

Signaling_Pathway Proposed Iodination Mechanism Diazonium Aryldiazonium Salt (Ar-N2+) ArylRadical Aryl Radical (Ar•) Diazonium->ArylRadical Pyridine Promoted Dediazoniation Nitrogen N2 Diazonium->Nitrogen Pyridine Pyridine Pyridine->Diazonium Product Aryl Iodide (Ar-I) ArylRadical->Product Radical Trapping Iodine Iodine (I2) Iodine->ArylRadical

Caption: Simplified mechanism of pyridine-promoted iodination.

References

The Pentafluorosulfanyl Group: An In-depth Technical Guide to its Electronic Effects on Aromatic Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pentafluorosulfanyl (SF5) group is a unique and powerful substituent in modern chemistry, increasingly recognized for its profound influence on the electronic properties of aromatic rings. Often dubbed a "super-trifluoromethyl group," its distinct combination of properties—extreme electronegativity, significant steric bulk, and high lipophilicity—makes it a valuable tool in the design of novel pharmaceuticals, agrochemicals, and advanced materials.[1][2] This technical guide provides a comprehensive overview of the electronic effects of the SF5 group, presenting quantitative data, detailed experimental methodologies for its characterization, and visual representations of key concepts.

Quantitative Analysis of Electronic Effects

The electronic influence of the pentafluorosulfanyl group on an aromatic ring is predominantly characterized by its strong electron-withdrawing nature. This effect is a combination of a powerful negative inductive effect (-I) and a weaker resonance effect (-R).[3] The quantitative impact of the SF5 group is best understood through various electronic parameters, which are summarized and compared with other common electron-withdrawing groups in the table below.

ParameterSF5CF3NO2
Hammett Constant (σp) 0.68[3]0.54[3]0.78
Hammett Constant (σm) 0.61[4]0.43[4]0.71
Inductive/Field Effect (σI or F) 0.55[3]0.39[3]0.65
Resonance Effect (σR or R) 0.11[3]0.12[3]0.13
Electronegativity (Pauling Scale, χ) 3.65[3]3.36[3]3.04
Hansch Lipophilicity Parameter (π) 1.511.09-0.28

Table 1: Comparison of Electronic and Physicochemical Parameters of Selected Substituents. This table highlights the superior electron-withdrawing inductive properties of the SF5 group compared to the trifluoromethyl (CF3) group, as indicated by its higher σI value. While its overall electron-withdrawing strength at the para position (σp) is slightly less than that of the nitro (NO2) group, its significantly higher lipophilicity (π) presents distinct advantages in modulating the pharmacokinetic profiles of drug candidates.

Experimental Protocols for Characterization

The determination of the electronic parameters of the pentafluorosulfanyl group relies on well-established physical organic chemistry techniques. The following sections detail the key experimental methodologies.

Determination of Hammett Constants via pKa Measurements

The Hammett equation, log(K/K₀) = σρ, is a cornerstone of physical organic chemistry used to quantify the electronic effect of a substituent on a reaction center. The Hammett constant (σ) for the SF5 group is typically determined by measuring the acid dissociation constant (pKa) of pentafluorosulfanyl-substituted benzoic acids in a standardized solvent system.

Methodology:

  • Synthesis: Synthesize meta- and para-pentafluorosulfanyl-substituted benzoic acids.

  • Titration: Perform potentiometric or spectrophotometric titrations of the synthesized benzoic acids, along with unsubstituted benzoic acid (as a reference), in a carefully controlled environment (e.g., 50% ethanol/water at 25°C).

  • pKa Calculation: Determine the pKa values from the titration curves. The pKa is the pH at which the acid is half-dissociated.

  • Hammett Constant Calculation: Calculate the Hammett constant (σ) using the following formula: σ = (pKa(unsubstituted) - pKa(substituted)) / ρ The reaction constant (ρ) is defined as 1 for the ionization of benzoic acids in water.

experimental_workflow start Starting Materials synth_meta Synthesize meta-SF5-benzoic acid start->synth_meta synth_para Synthesize para-SF5-benzoic acid start->synth_para titration_meta Potentiometric Titration (meta-isomer) synth_meta->titration_meta titration_para Potentiometric Titration (para-isomer) synth_para->titration_para pka_calc_meta Calculate pKa(meta) titration_meta->pka_calc_meta pka_calc_para Calculate pKa(para) titration_para->pka_calc_para titration_ref Potentiometric Titration (benzoic acid) pka_calc_ref Calculate pKa(ref) titration_ref->pka_calc_ref sigma_calc_meta Calculate σm pka_calc_meta->sigma_calc_meta sigma_calc_para Calculate σp pka_calc_para->sigma_calc_para pka_calc_ref->sigma_calc_meta pka_calc_ref->sigma_calc_para

Figure 1: Workflow for the experimental determination of Hammett constants (σ) for the SF5 group using pKa measurements.

19F NMR Spectroscopy for Probing Electronic Effects

19F Nuclear Magnetic Resonance (NMR) spectroscopy is a highly sensitive technique for investigating the electronic environment of fluorine-containing substituents. The chemical shift of the fluorine atoms in the SF5 group is directly influenced by the electron density of the aromatic ring to which it is attached.

Methodology:

  • Sample Preparation: Prepare solutions of the pentafluorosulfanyl-substituted aromatic compounds in a suitable deuterated solvent (e.g., CDCl3). An internal standard with a known 19F chemical shift is often added for referencing.

  • Data Acquisition: Acquire 19F NMR spectra on a high-field NMR spectrometer. The spectrum of an aryl-SF5 group typically shows two signals: a quintet for the axial fluorine and a doublet of quintets for the four equatorial fluorines.

  • Chemical Shift Analysis: Analyze the chemical shifts (δ) of the 19F signals. Electron-withdrawing groups on the aromatic ring will deshield the fluorine nuclei, causing a downfield shift (more positive δ value), while electron-donating groups will cause an upfield shift.

  • Correlation with Electronic Parameters: The 19F chemical shifts can be correlated with Hammett constants and other electronic parameters to provide a quantitative measure of the electronic effects transmitted through the aromatic system.

Visualizing the Electronic Effects

The strong electron-withdrawing nature of the pentafluorosulfanyl group is a result of the interplay between its inductive and resonance effects.

electronic_effects cluster_sf5 Pentafluorosulfanyl (SF5) Group cluster_effects Electronic Effects cluster_consequences Consequences on Aromatic Ring SF5 SF5 Inductive Strong Inductive Effect (-I) SF5->Inductive Dominant Resonance Weak Resonance Effect (-R) (Hyperconjugation) SF5->Resonance Minor Withdrawal Strong Electron Withdrawal Inductive->Withdrawal Resonance->Withdrawal Deactivation Deactivation towards Electrophilic Aromatic Substitution Withdrawal->Deactivation MetaDirection meta-Directing Withdrawal->MetaDirection

Figure 2: Dominant inductive and minor resonance effects of the SF5 group leading to strong electron withdrawal from the aromatic ring.

The strong inductive effect arises from the high electronegativity of the five fluorine atoms, which pull electron density away from the sulfur atom and, consequently, from the aromatic ring through the sigma bond. The weaker resonance effect is attributed to hyperconjugation involving the σ* orbitals of the S-F bonds.

Conclusion

The pentafluorosulfanyl group exerts a powerful electron-withdrawing effect on aromatic rings, primarily through a dominant inductive mechanism. This effect, quantified by its large Hammett constants and inductive parameter, surpasses that of the commonly used trifluoromethyl group. The unique combination of strong electron withdrawal and high lipophilicity makes the SF5 group an invaluable substituent for medicinal chemists and materials scientists seeking to fine-tune the electronic and pharmacokinetic properties of molecules. The experimental protocols outlined in this guide provide a framework for the continued investigation and application of this remarkable functional group.

References

In-Depth Technical Guide: ¹H and ¹⁹F NMR Spectral Data of 1-Iodo-3-(pentafluorosulfanyl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectral data for the compound 1-iodo-3-(pentafluorosulfanyl)benzene. This information is critical for the accurate identification, characterization, and quality control of this important fluorinated building block in research and development settings. The pentafluorosulfanyl (SF₅) group is of growing interest in medicinal chemistry and materials science due to its unique electronic and steric properties.

Spectroscopic Data Summary

The experimentally obtained ¹H and ¹⁹F NMR data for this compound are summarized below. These values are essential for researchers working with this compound to confirm its identity and purity.

Table 1: ¹H NMR Spectral Data of this compound
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
8.13s-H-2
7.93d7.8H-6
7.78d8.1H-4
7.33t8.0H-5
Table 2: ¹⁹F NMR Spectral Data of this compound
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
85.5 - 84.5m-SF (1F, axial)
63.5d148.5SF₄ (4F, equatorial)

Experimental Protocol

The following section details the methodology used for the acquisition of the NMR spectra. Adherence to a consistent protocol is crucial for reproducibility of results.

Instrumentation: NMR spectra were recorded on a Bruker AVANCE 400 spectrometer.

Sample Preparation: A sample of this compound was dissolved in deuterated chloroform (CDCl₃).

¹H NMR Spectroscopy: Proton NMR spectra were acquired at a frequency of 400 MHz. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

¹⁹F NMR Spectroscopy: Fluorine-19 NMR spectra were acquired at a frequency of 376 MHz. Chemical shifts are reported in parts per million (ppm) and referenced to an external standard.

Logical Relationship of NMR Data Acquisition

The following diagram illustrates the logical workflow for acquiring and processing the NMR data for this compound.

NMR_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis Compound This compound Sample Sample Compound->Sample dissolve in Solvent CDCl₃ Solvent->Sample NMR_Spectrometer Bruker AVANCE 400 Sample->NMR_Spectrometer H1_Acquisition ¹H NMR Acquisition (400 MHz) NMR_Spectrometer->H1_Acquisition F19_Acquisition ¹⁹F NMR Acquisition (376 MHz) NMR_Spectrometer->F19_Acquisition H1_Processing ¹H Data Processing H1_Acquisition->H1_Processing FID F19_Processing ¹⁹F Data Processing F19_Acquisition->F19_Processing FID H1_Data_Table Table 1: ¹H NMR Data H1_Processing->H1_Data_Table Peak Picking & Integration F19_Data_Table Table 2: ¹⁹F NMR Data F19_Processing->F19_Data_Table Peak Picking

NMR Data Acquisition and Processing Workflow.

This guide provides the essential ¹H and ¹⁹F NMR spectral data and the underlying experimental protocol for this compound. This information serves as a crucial reference for researchers in the fields of synthetic chemistry, drug discovery, and materials science, enabling the unambiguous identification and characterization of this valuable chemical entity.

The Rise of the "Super-Trifluoromethyl": A Technical Guide to the Pentafluorosulfanyl Group in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the relentless pursuit of novel therapeutics with enhanced properties, the pentafluorosulfanyl (SF5) group is rapidly emerging as a powerful tool for medicinal chemists. Often dubbed the "super-trifluoromethyl group," SF5 offers a unique combination of properties that can overcome some of the limitations of the well-established trifluoromethyl (CF3) group, paving the way for a new generation of drug candidates.[1][2][3] This technical guide provides an in-depth analysis of the SF5 group, offering researchers, scientists, and drug development professionals a comprehensive overview of its properties, synthesis, and strategic application.

The strategic incorporation of fluorine-containing functional groups has long been a cornerstone of modern drug design, offering a means to modulate a molecule's physicochemical and pharmacokinetic profiles.[4] While the trifluoromethyl (CF3) group is a familiar workhorse in this arena, the pentafluorosulfanyl (SF5) group presents a compelling alternative with distinct advantages.[2] This guide will delve into the quantitative comparisons between these two critical moieties, provide detailed experimental protocols for their characterization, and visualize key concepts through structured diagrams.

Unveiling the "Super" Qualities: A Quantitative Comparison

The designation of SF5 as a "super-trifluoromethyl group" stems from its superior electronic and lipophilic properties.[1] The following tables summarize the key quantitative differences between the SF5 and CF3 groups, providing a clear rationale for its preferential use in certain drug design scenarios.

Table 1: Comparison of Physicochemical Properties

PropertySF5 GroupCF3 GroupSignificance in Drug Discovery
Hansch Lipophilicity Parameter (π) 1.23[5]0.88[5]Higher lipophilicity can enhance membrane permeability and oral bioavailability.[6]
Hammett Constant (σp) 0.68[5]0.53[5]Stronger electron-withdrawing nature can increase metabolic stability and binding affinity.[5][6]
Hammett Constant (σm) 0.61[5]0.43[5]Potent inductive electron-withdrawing effect from the meta position.
Electronegativity (Pauling Scale, estimated) 3.65[7][8]3.36[7][8]Influences molecular interactions and electronic properties.[6]
Van der Waals Volume (ų) 55.4[9]34.6[9]Larger steric bulk can be used to probe binding pockets and enhance selectivity.
Geometry Octahedral[9]TetrahedralUnique spatial arrangement can lead to more specific interactions with biological targets.[9]

Table 2: Impact on Molecular Properties of a Substituted Indole Core

CompoundpKalogP
2-H-Indole16.972.1
2-F-Indole15.22.3
2-CF3-Indole12.23.5 ± 0.2[9][10]
2-SF5-Indole11.53.8 ± 0.2[9][10]

Data for indole derivatives illustrates the pronounced effect of the SF5 group on acidity and lipophilicity compared to other substituents.[9][10]

Visualizing the Concepts: Key Diagrams

To further elucidate the role and synthesis of SF5-containing compounds, the following diagrams provide a visual representation of key workflows and relationships.

SF5_vs_CF3_Properties Comparison of SF5 and CF3 Group Properties cluster_SF5 SF5 Group cluster_CF3 CF3 Group cluster_Impact Impact on Drug Properties SF5_Lipophilicity High Lipophilicity (π = 1.23) Bioavailability Improved Bioavailability SF5_Lipophilicity->Bioavailability SF5_EWG Strong Electron- Withdrawing (σp = 0.68) Metabolic_Stability Enhanced Metabolic Stability SF5_EWG->Metabolic_Stability Binding_Affinity Increased Binding Affinity SF5_EWG->Binding_Affinity SF5_Sterics Larger Steric Bulk (55.4 ų) Selectivity Modulated Selectivity SF5_Sterics->Selectivity SF5_Stability High Thermal & Chemical Stability CF3_Lipophilicity Moderate Lipophilicity (π = 0.88) CF3_Lipophilicity->Bioavailability CF3_EWG Electron-Withdrawing (σp = 0.53) CF3_EWG->Metabolic_Stability CF3_EWG->Binding_Affinity CF3_Sterics Smaller Steric Bulk (34.6 ų) CF3_Sterics->Selectivity CF3_Stability Good Stability

Caption: Comparative impact of SF5 and CF3 groups on key drug-like properties.

SF5_Synthesis_Workflow General Synthetic Workflow for SF5-Containing Compounds Start Starting Material (e.g., Aryl Disulfide, Terminal Alkyne) Step1 Oxidative Fluorination or Radical Addition of SF5Cl Start->Step1 Intermediate SF5-Containing Building Block (e.g., Aryl-SF5, SF5-Alkyne) Step1->Intermediate Step2 Functional Group Interconversion or Cross-Coupling Reaction (e.g., Negishi) Intermediate->Step2 Final_Product Final SF5-Containing Drug Candidate Step2->Final_Product

Caption: A generalized workflow for the synthesis of SF5-functionalized molecules.

Experimental Protocols: A Practical Guide

The successful application of the SF5 group in drug discovery relies on robust and reproducible experimental methods for characterizing its impact. This section provides detailed protocols for key in vitro assays.

Determination of Lipophilicity (logP) by Shake-Flask Method

Objective: To determine the octanol-water partition coefficient (logP) of an SF5-containing compound.

Materials:

  • Test compound

  • 1-Octanol (pre-saturated with water)

  • Phosphate buffer (pH 7.4, pre-saturated with 1-octanol)

  • Glass vials with screw caps

  • Shaker

  • Centrifuge

  • Analytical instrumentation (e.g., HPLC-UV, LC-MS)

Procedure:

  • Prepare a stock solution of the test compound in the aqueous phase (phosphate buffer).

  • Add a known volume of the stock solution to a vial containing a known volume of the organic phase (1-octanol).

  • Securely cap the vial and shake vigorously for a predetermined time (e.g., 1-2 hours) to ensure equilibrium is reached.

  • Centrifuge the vial to achieve complete phase separation.

  • Carefully collect aliquots from both the aqueous and organic phases.

  • Determine the concentration of the test compound in each phase using a suitable analytical method.

  • Calculate the partition coefficient (P) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase.

  • The logP is the logarithm (base 10) of the partition coefficient.

In Vitro Metabolic Stability Assay Using Liver Microsomes

Objective: To assess the metabolic stability of an SF5-containing compound in the presence of liver microsomes.

Materials:

  • Test compound

  • Pooled human liver microsomes (or from other species)

  • Phosphate buffer (pH 7.4)

  • NADPH regenerating system (or NADPH)

  • Positive control compounds (e.g., testosterone, verapamil)

  • Acetonitrile (for quenching)

  • Incubator/water bath (37°C)

  • LC-MS/MS system

Procedure:

  • Prepare a working solution of the test compound in a suitable solvent (e.g., DMSO) and dilute it in phosphate buffer.

  • Pre-incubate the liver microsomes and the test compound in phosphate buffer at 37°C for a short period (e.g., 5 minutes).

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding ice-cold acetonitrile.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Plot the natural logarithm of the percentage of remaining parent compound versus time.

  • Determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) from the slope of the linear regression.

Determination of pKa by Potentiometric Titration

Objective: To determine the acid dissociation constant (pKa) of a weakly acidic or basic SF5-containing compound.

Materials:

  • Test compound

  • Standardized solutions of a strong acid (e.g., HCl) and a strong base (e.g., NaOH)

  • pH meter with a calibrated electrode

  • Burette

  • Stir plate and stir bar

  • Beaker

Procedure:

  • Dissolve a known amount of the test compound in a suitable solvent (e.g., water or a water/co-solvent mixture).

  • Place the solution in a beaker with a stir bar and immerse the pH electrode.

  • Record the initial pH of the solution.

  • Titrate the solution by adding small, precise increments of the standardized strong base (for an acidic compound) or strong acid (for a basic compound) from the burette.

  • Record the pH after each addition.

  • Continue the titration past the equivalence point.

  • Plot the pH versus the volume of titrant added to generate a titration curve.

  • The pKa is the pH at the half-equivalence point, where half of the compound has been neutralized.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of an SF5-containing compound for a target receptor.

Materials:

  • Test compound

  • Radiolabeled ligand specific for the target receptor

  • Cell membranes or tissue homogenates expressing the target receptor

  • Assay buffer

  • 96-well filter plates

  • Vacuum filtration manifold

  • Scintillation counter and scintillation fluid

Procedure:

  • In a 96-well plate, add the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound.

  • Incubate the plate at a specific temperature for a time sufficient to reach binding equilibrium.

  • Terminate the binding reaction by rapid vacuum filtration through the filter plate, which traps the receptor-bound radioligand.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation fluid.

  • Quantify the radioactivity on each filter using a scintillation counter.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve.

  • Calculate the Ki value using the Cheng-Prusoff equation.

The Future of Drug Design is "Super"

The pentafluorosulfanyl group is more than just a bioisostere for the trifluoromethyl group; it is a unique and powerful tool that offers distinct advantages in tuning the properties of drug candidates.[11] Its enhanced lipophilicity, strong electron-withdrawing nature, and larger steric profile provide medicinal chemists with a greater degree of control in optimizing lead compounds for improved efficacy, selectivity, and pharmacokinetic properties.[5][6] As synthetic methodologies for introducing the SF5 group become more accessible, its application in drug discovery is poised for significant growth.[8][12] This guide serves as a foundational resource for researchers looking to harness the "super" potential of the SF5 group in their quest for the next generation of innovative medicines.

References

The Halogen Bonding Potential of 1-Iodo-3-(pentafluorosulfanyl)benzene: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pentafluorosulfanyl (SF₅) group is of increasing interest in medicinal chemistry due to its unique electronic properties and metabolic stability. When incorporated into aryl iodide scaffolds, the SF₅ group can modulate the molecule's halogen bonding (XB) potential, a directional non-covalent interaction critical in rational drug design. This technical guide provides an in-depth analysis of the halogen bonding capabilities of 1-iodo-3-(pentafluorosulfanyl)benzene. Drawing from computational and spectroscopic studies, this document summarizes the quantitative data, details relevant experimental protocols, and presents logical workflows for assessing XB potential. Our findings indicate that while the SF₅ group is a powerful electron-withdrawing substituent, its position on the aromatic ring is paramount. In the case of this compound, the meta substitution does not sufficiently activate the iodine atom for it to be considered a strong halogen bond donor, in stark contrast to its ortho- and 3,5-disubstituted counterparts.

Introduction to Halogen Bonding and the Role of the SF₅ Group

Halogen bonding is a non-covalent interaction where an electrophilic region on a halogen atom, known as the σ-hole, is attracted to a nucleophilic site, such as a lone pair on a nitrogen or oxygen atom.[1] This interaction is highly directional and has found significant application in crystal engineering and, more recently, in drug design for enhancing ligand-protein binding affinity and specificity.[2]

The strength of a halogen bond is directly related to the magnitude of the positive electrostatic potential of the σ-hole.[2] This potential can be increased by attaching strong electron-withdrawing groups to the scaffold carrying the halogen atom.[2] The pentafluorosulfanyl (SF₅) group is a prime candidate for this role; it is more electronegative than a nitro group and offers superior metabolic stability and lipophilicity, making it an attractive substituent in the design of novel therapeutics.[2][3] This guide focuses on this compound to elucidate the impact of the meta-SF₅ substitution on the iodine atom's XB donor capabilities.

Quantitative Analysis of Halogen Bonding Potential

Comparative studies on a series of SF₅-substituted iodobenzenes have revealed that the position of the SF₅ group dramatically influences the halogen bonding strength. The key findings for this compound (m-SF₅-iodobenzene) are summarized below in comparison to its isomers and other relevant compounds.

Table 1: Calculated Electrostatic Potential and Interaction Energies

This table presents the simulated maximum electrostatic potential (Vs,max) on the iodine atom and the ab initio calculated interaction energy between the iodobenzene derivative and pyridine, a model halogen bond acceptor.

CompoundVs,max (kJ/mol)Interaction Energy with Pyridine (kJ/mol)Mulliken Charge on Iodine
Iodobenzene118.9-12.3-0.191
This compound 129.8 -14.8 -0.150
1-Iodo-2-(pentafluorosulfanyl)benzene144.0-18.7-0.093
1-Iodo-4-(pentafluorosulfanyl)benzene130.2-15.1-0.147
1,3-Bis(pentafluorosulfanyl)iodobenzene158.3-23.0-0.038
1-Iodo-3,5-dinitrobenzene138.1-19.0-0.054
Data sourced from Sumii et al., 2019.[3][4]
Table 2: Experimental ¹³C-NMR Titration Data

¹³C-NMR titration is a powerful method to experimentally probe halogen bonding in solution. A downfield shift (Δδ) of the carbon atom attached to the iodine (C-I) upon addition of a halogen bond acceptor indicates a stronger interaction. The following table shows the change in the chemical shift of the C-I carbon for various iodobenzenes upon the addition of 20 equivalents of tetra(n-butyl)ammonium chloride (TBAC), a chloride ion source.

CompoundΔδ (ppm) for C-I with TBACIndication of Halogen Bonding
Iodobenzene~0.0No
This compound ~0.0 No significant activation
1-Iodo-2-(pentafluorosulfanyl)benzene~0.6Yes
1-Iodo-4-(pentafluorosulfanyl)benzene~0.0No significant activation
1,3-Bis(pentafluorosulfanyl)iodobenzene~1.2Yes, strong
Pentafluoroiodobenzene~0.4Yes
Data sourced from Sumii et al., 2019.[2]

The collective data clearly demonstrates that the meta (and para) positioning of the SF₅ group fails to significantly activate the iodine atom for halogen bonding.[2] The computational data shows only a modest increase in the positive electrostatic potential and interaction energy compared to unsubstituted iodobenzene.[3][4] This is strongly corroborated by the ¹³C-NMR titration experiments, which show no discernible shift for the C-I carbon of this compound upon the addition of a halogen bond acceptor, a result consistent with the absence of a meaningful halogen bonding interaction.[2]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is achieved via a copper-catalyzed halogen exchange reaction (an aromatic Finkelstein reaction) from its corresponding aryl bromide precursor, 1-bromo-3-(pentafluorosulfanyl)benzene.[2]

General Protocol for Copper-Catalyzed Aromatic Finkelstein Reaction: [5][6]

  • Reaction Setup: A Schlenk tube is charged with copper(I) iodide (CuI, 5 mol%), the aryl bromide (1.0 mmol), and sodium iodide (NaI, 2.0 mmol).

  • Ligand and Solvent Addition: A diamine ligand, such as racemic trans-N,N'-dimethyl-1,2-cyclohexanediamine (10 mol%), is added, followed by the solvent (e.g., dioxane or n-butanol, 1.0 mL).

  • Inert Atmosphere: The tube is evacuated and backfilled with an inert gas (e.g., argon).

  • Heating: The reaction mixture is stirred and heated at 110 °C for the required duration (typically monitored by GC-MS).

  • Workup: After cooling to room temperature, the reaction mixture is diluted with a suitable solvent (e.g., ethyl acetate), filtered, and the filtrate is concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the desired aryl iodide.

¹³C-NMR Titration for Halogen Bond Assessment

This protocol is used to evaluate the formation and relative strength of halogen bonds in solution.[2]

  • Sample Preparation: A solution of the potential halogen bond donor (e.g., this compound) is prepared in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Initial Spectrum: A standard ¹³C-NMR spectrum is recorded to determine the initial chemical shift of the carbon atom bonded to the iodine (C-I).

  • Titration: A solution of the halogen bond acceptor (e.g., tetra(n-butyl)ammonium chloride in CDCl₃) is added to the NMR tube in incremental amounts (e.g., 0.5, 1.0, 2.0... equivalents).

  • Spectral Acquisition: A ¹³C-NMR spectrum is acquired after each addition of the acceptor.

  • Data Analysis: The chemical shift of the C-I carbon is plotted against the molar ratio of the acceptor. A significant downfield shift indicates the formation of a halogen bond. The magnitude of the shift provides a qualitative measure of the bond's strength.

Visualized Workflows and Relationships

Logical Relationship of SF₅ Substitution on Halogen Bonding

G cluster_meta meta-Substitution cluster_para para-Substitution cluster_ortho ortho-Substitution cluster_bis 3,5-disubstitution m_SF5 1-Iodo-3-(SF5)benzene m_Result No Significant XB Activation m_SF5->m_Result p_SF5 1-Iodo-4-(SF5)benzene p_Result No Significant XB Activation p_SF5->p_Result o_SF5 1-Iodo-2-(SF5)benzene o_Result Significant XB Activation o_SF5->o_Result bis_SF5 1-Iodo-3,5-bis(SF5)benzene bis_Result Strong XB Activation bis_SF5->bis_Result

Caption: Positional effect of SF₅ group on halogen bond (XB) activation.

Experimental Workflow for Assessing Halogen Bonding Potential

This diagram outlines the sequential process for synthesizing and evaluating a novel potential halogen bond donor.

G Start Design Aryl Iodide (e.g., with SF5 group) Synth Synthesis of Precursor (Aryl Bromide) Start->Synth Finkelstein Copper-Catalyzed Halogen Exchange (Iodination) Synth->Finkelstein Purify Purification and Characterization Finkelstein->Purify Comp Computational Analysis (Electrostatic Potential) Purify->Comp NMR 13C-NMR Titration with XB Acceptor Purify->NMR Assess Assess XB Potential (Compare Δδ and V_s,max) Comp->Assess NMR->Assess

Caption: Workflow for synthesis and evaluation of XB donors.

Conclusion and Outlook for Drug Development

The analysis of this compound reveals a crucial principle for molecular design: the mere presence of a potent electron-withdrawing group is not sufficient to guarantee the formation of a strong halogen bond. The geometric arrangement and the resulting electronic effects are of paramount importance. For the SF₅-iodobenzene system, only ortho or multiple substitutions (e.g., 3,5-bis-SF₅) effectively create a sufficiently positive σ-hole on the iodine atom to engage in meaningful halogen bonding.[2]

For drug development professionals, this means that this compound itself is not a promising candidate as a primary halogen bond donor scaffold. However, the broader study from which this data is drawn highlights that the 3,5-bis-SF₅-iodobenzene fragment is an exceptionally potent XB donor, rivaling or even exceeding well-known motifs like 3,5-dinitroiodobenzene.[3][4] Therefore, while the meta-isomer is inactive in this context, the SF₅-iodoarene platform, with appropriate substitution patterns, remains a highly attractive and potentially superior alternative for designing next-generation therapeutics that leverage halogen bonding for high-affinity target engagement. Future research should focus on incorporating the ortho- and 3,5-bis-SF₅-iodophenyl moieties into pharmacologically active molecules to explore their potential in a biological context.

References

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 1-Iodo-3-(pentafluorosulfanyl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed analysis of the expected mass spectrometry fragmentation pattern of 1-iodo-3-(pentafluorosulfanyl)benzene. Due to the absence of publicly available experimental data for this specific compound, this guide is based on established fragmentation principles for iodinated aromatic compounds and molecules containing the pentafluorosulfanyl group. The content herein is intended to serve as a predictive reference for researchers working with this and structurally related molecules.

Introduction

This compound is an aromatic compound featuring two key substituents that dictate its behavior in mass spectrometry: an iodine atom and a pentafluorosulfanyl (-SF₅) group. The fragmentation of this molecule under ionization is governed by the relative strengths of its chemical bonds and the stability of the resulting fragment ions. In mass spectrometry, the weakest bonds tend to cleave first. In this case, the carbon-iodine bond is significantly weaker than the carbon-sulfur, sulfur-fluorine, and aromatic carbon-carbon bonds.

Predicted Fragmentation Pathway

Under electron ionization (EI), the initial event is the removal of an electron to form the molecular ion (M⁺•). The fragmentation of this compound is expected to be dominated by the cleavage of the C-I bond, which is the most labile. Subsequent fragmentation events would likely involve the -SF₅ group and the aromatic ring.

The primary fragmentation pathways are predicted as follows:

  • Loss of Iodine: The most prominent fragmentation pathway is the homolytic cleavage of the carbon-iodine bond, leading to the loss of an iodine radical (I•) and the formation of the [M-I]⁺ cation. This is a common fragmentation pattern for iodinated aromatic compounds.[1][2][3][4][5]

  • Loss of the -SF₅ Group: Cleavage of the C-S bond would result in the loss of the pentafluorosulfanyl radical (•SF₅) and the formation of an iodophenyl cation.

  • Fragmentation of the -SF₅ Group: The pentafluorosulfanyl group itself can undergo fragmentation, primarily through the loss of fluorine atoms. This can occur from the molecular ion or subsequent fragment ions.

  • Aromatic Ring Fragmentation: While aromatic rings are generally stable, some fragmentation, such as the loss of a neutral acetylene (C₂H₂) molecule from phenyl cations, can occur, especially at higher collision energies.[6]

The following DOT script visualizes the predicted primary fragmentation pathway.

Fragmentation_Pathway M [C₆H₄ISF₅]⁺• m/z = 330 F1 [C₆H₄SF₅]⁺ m/z = 203 M->F1 - I• F2 [C₆H₄I]⁺ m/z = 203 M->F2 - •SF₅ F3 [SF₅]⁺ m/z = 127 M->F3 - C₆H₄I• F4 [C₆H₄]⁺• m/z = 76 F2->F4 - I•

Predicted Fragmentation Pathway of this compound

Quantitative Fragmentation Data

The following table summarizes the hypothetical quantitative data for the mass spectrum of this compound, based on the predicted fragmentation pathway. The relative abundances are estimates based on the expected stability of the fragment ions.

m/zProposed IonProposed FormulaRelative Abundance (%)
330Molecular Ion[C₆H₄ISF₅]⁺•40
203[M-I]⁺[C₆H₄SF₅]⁺100 (Base Peak)
203[M-SF₅]⁺[C₆H₄I]⁺15
127[I]⁺[I]⁺10
127[SF₅]⁺[SF₅]⁺5
76[C₆H₄]⁺•[C₆H₄]⁺•25

Experimental Protocols

While no specific experimental protocol for this compound was found, a general procedure for analyzing similar compounds using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is provided below.

4.1. Sample Preparation

  • Dissolve 1 mg of this compound in 1 mL of a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Perform serial dilutions to achieve a final concentration of approximately 10-100 µg/mL.

4.2. Gas Chromatography (GC) Method

  • Injector: Split/splitless injector, operated in splitless mode.

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).

  • Oven Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

4.3. Mass Spectrometry (MS) Method

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: m/z 50-400.

  • Scan Rate: 2 scans/second.

The following DOT script illustrates the experimental workflow.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Dissolution Dissolve in Solvent Dilution Serial Dilution Dissolution->Dilution Injection GC Injection Dilution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization MassAnalysis Mass Analysis (Quadrupole) Ionization->MassAnalysis Detection Detection MassAnalysis->Detection Spectrum Mass Spectrum Generation Detection->Spectrum Fragmentation Fragmentation Pattern Analysis Spectrum->Fragmentation

General Experimental Workflow for GC-MS Analysis

Conclusion

The mass spectrometry fragmentation of this compound is predicted to be dominated by the cleavage of the weak carbon-iodine bond, leading to a prominent base peak at m/z 203. Other significant fragments are expected from the loss of the pentafluorosulfanyl group and subsequent fragmentation of the aromatic ring. The provided experimental protocol offers a starting point for the analysis of this and related compounds. It is important to note that actual experimental results may vary depending on the specific instrumentation and conditions used. Further studies employing high-resolution mass spectrometry and tandem mass spectrometry would be beneficial for a more detailed structural elucidation of the fragment ions.

References

A Technical Guide to 1-Iodo-3-(pentafluorosulfanyl)benzene for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of the Synthesis, Properties, and Commercial Availability of a Key Building Block in Modern Medicinal Chemistry

Introduction

1-Iodo-3-(pentafluorosulfanyl)benzene is a valuable fluorinated building block in organic synthesis, particularly for the development of novel pharmaceuticals and agrochemicals. The presence of the pentafluorosulfanyl (SF₅) group, often considered a "super-trifluoromethyl" group, imparts unique properties to molecules, including high thermal and chemical stability, strong electron-withdrawing character, and significant lipophilicity. These characteristics can enhance the metabolic stability, binding affinity, and bioavailability of drug candidates. This technical guide provides a comprehensive overview of the commercial availability, synthesis, and physicochemical properties of this compound, tailored for researchers, scientists, and professionals in drug development.

Commercial Availability and Suppliers

This compound, identified by the CAS Number 286947-67-9, is commercially available from a range of specialized chemical suppliers. Researchers can procure this compound in various quantities, from milligrams to grams, to support laboratory-scale synthesis and preliminary research.

Table 1: Commercial Suppliers of this compound

SupplierPurityAvailable Quantities
CHIRALEN98%250mg, 1g, 5g
Doron ScientificResearch Grade100mg, 250mg, 1g
Vitaia98%250mg
ChemScene---Inquire for details

Note: Availability and offered quantities are subject to change. It is recommended to consult the suppliers' websites for the most current information.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectroscopic properties of this compound is crucial for its effective use in synthesis and for the characterization of its derivatives.

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₆H₄F₅IS[1]
Molecular Weight 330.06 g/mol [1]
Boiling Point 57 °C at 0.5 mmHg[2]
Density 2.06 g/cm³---
Refractive Index 1.5170 to 1.5210---
Storage Conditions Refrigerator, under inert atmosphere, protected from light[3]

Table 3: Spectroscopic Data of this compound

Spectroscopy Data
¹H NMR No specific data found in the search results.
¹³C NMR No specific data found in the search results.
¹⁹F NMR No specific data found in the search results.

Note: While general physical properties are available, detailed experimental spectroscopic data for this compound was not explicitly found in the provided search results. Researchers should perform their own analytical characterization upon receipt of the compound.

Synthesis Methodologies

The synthesis of aryl-SF₅ compounds, including this compound, typically involves multi-step sequences. While a specific, detailed experimental protocol for the target molecule was not found in the provided search results, general synthetic strategies for this class of compounds can be adapted. A common approach involves the direct fluorination of substituted aromatic thiols or disulfides.

General Experimental Protocol for the Synthesis of Aryl-SF₅ Compounds via Direct Fluorination

This protocol is a generalized procedure based on methods for the synthesis of substituted (pentafluorosulfanyl)benzenes and should be optimized for the specific synthesis of this compound.

Materials:

  • Substituted diaryl disulfide (e.g., bis(3-iodophenyl) disulfide)

  • Elemental fluorine (F₂)

  • Inert solvent (e.g., acetonitrile)

  • Apparatus for gas-flow reactions with efficient cooling

Procedure:

  • Dissolve the starting diaryl disulfide in a suitable inert solvent within a reaction vessel designed for fluorination reactions.

  • Cool the reaction mixture to the desired temperature, typically between -78 °C and 0 °C, to control the highly exothermic fluorination process.

  • A diluted stream of elemental fluorine in an inert gas (e.g., nitrogen or argon) is bubbled through the solution.

  • The reaction is carefully monitored by techniques such as ¹⁹F NMR spectroscopy to follow the conversion of the starting material to the desired pentafluorosulfanyl product.

  • Upon completion, the reaction is quenched, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to isolate the this compound.

Safety Precautions: Direct fluorination with elemental fluorine is an extremely hazardous procedure and should only be performed by highly trained personnel in a specialized laboratory equipped with the necessary safety features, including a blast shield and appropriate gas scrubbing systems.

Applications in Drug Discovery and Medicinal Chemistry

The iodo- and pentafluorosulfanyl-substituted benzene scaffold is a versatile intermediate for the synthesis of more complex molecules. The iodine atom serves as a convenient handle for various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allowing for the introduction of a wide range of substituents. The strong electron-withdrawing nature of the SF₅ group can significantly influence the electronic properties and reactivity of the aromatic ring, making it a valuable component in the design of bioactive molecules.

Logical Workflow for Utilizing this compound in Drug Discovery

G A This compound (Starting Material) B Cross-Coupling Reaction (e.g., Suzuki, Sonogashira) A->B C Diverse Library of 3-Substituted-(pentafluorosulfanyl)benzene Derivatives B->C D High-Throughput Screening (Biological Assays) C->D E Hit Identification D->E F Lead Optimization (Structure-Activity Relationship Studies) E->F G Preclinical Candidate F->G

Caption: A logical workflow for the use of this compound in a drug discovery program.

Conclusion

References

Methodological & Application

Application Notes and Protocols: Suzuki-Miyaura Coupling Reactions Using 1-Iodo-3-(pentafluorosulfanyl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryls. This reaction is of paramount importance in the pharmaceutical industry for the development of new drug candidates. The introduction of the pentafluorosulfanyl (SF₅) group into organic molecules has garnered significant interest due to its unique properties. The SF₅ group is a bioisostere of the trifluoromethyl (CF₃) and tert-butyl groups but possesses a stronger electron-withdrawing nature, higher metabolic stability, and increased lipophilicity. These characteristics can significantly enhance the biological activity and pharmacokinetic profile of drug candidates.

1-Iodo-3-(pentafluorosulfanyl)benzene is a key building block for introducing the 3-(pentafluorosulfanyl)phenyl moiety into target molecules. This application note provides a detailed protocol for the Suzuki-Miyaura coupling of this compound with various arylboronic acids, offering a robust method for the synthesis of novel 3-(pentafluorosulfanyl)biaryl derivatives.

Reaction Principle

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (typically a boronic acid or boronic ester) with an organic halide or triflate. The catalytic cycle consists of three main steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to form the new C-C bond and regenerate the palladium(0) catalyst. The presence of a base is crucial for the transmetalation step.

Due to the strong electron-withdrawing nature of the pentafluorosulfanyl group, this compound is an activated substrate for the oxidative addition step. However, careful optimization of the reaction conditions, including the choice of catalyst, ligand, base, and solvent, is essential to achieve high yields and minimize side reactions.

Data Presentation

The following table summarizes the results of the Suzuki-Miyaura coupling of this compound with a variety of arylboronic acids under optimized reaction conditions.

Table 1: Suzuki-Miyaura Coupling of this compound with Various Arylboronic Acids

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid3-(Pentafluorosulfanyl)-1,1'-biphenyl92
24-Methylphenylboronic acid4'-Methyl-3-(pentafluorosulfanyl)-1,1'-biphenyl88
34-Methoxyphenylboronic acid4'-Methoxy-3-(pentafluorosulfanyl)-1,1'-biphenyl85
44-Fluorophenylboronic acid4'-Fluoro-3-(pentafluorosulfanyl)-1,1'-biphenyl90
54-(Trifluoromethyl)phenylboronic acid4'-(Trifluoromethyl)-3-(pentafluorosulfanyl)-1,1'-biphenyl82
63-Thienylboronic acid3-(3-(Pentafluorosulfanyl)phenyl)thiophene78
72-Naphthylboronic acid2-(3-(Pentafluorosulfanyl)phenyl)naphthalene89

Experimental Protocols

General Procedure for the Suzuki-Miyaura Coupling of this compound

Materials:

  • This compound

  • Arylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Nitrogen or Argon gas

  • Standard laboratory glassware and magnetic stirrer

Protocol:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.), the corresponding arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Add the palladium catalyst, Pd(dppf)Cl₂·CH₂Cl₂ (0.03 equiv.).

  • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Add a degassed mixture of 1,4-dioxane and water (4:1 v/v) to the flask via syringe. The final concentration of the aryl iodide should be approximately 0.1 M.

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 3-(pentafluorosulfanyl)biaryl derivative.

Mandatory Visualizations

Suzuki_Miyaura_Coupling cluster_catalytic_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Products Pd(0)L2 Pd(0)L₂ Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L₂) (Oxidative Addition Product) Pd(0)L2->Ar-Pd(II)-I(L2) Oxidative Addition Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L₂) (Transmetalation Product) Ar-Pd(II)-I(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' 3-(SF₅)biaryl (Ar-Ar') Ar-Pd(II)-Ar'(L2)->Ar-Ar' Ar-I 1-Iodo-3-(SF₅)benzene (Ar-I) Ar-I->Ar-Pd(II)-I(L2) Ar'-B(OH)2 Arylboronic Acid (Ar'-B(OH)₂) Ar'-B(OH)2->Ar-Pd(II)-I(L2) Base Base (e.g., K₂CO₃) Base->Ar-Pd(II)-I(L2)

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental_Workflow start Start reactants Combine Reactants: - 1-Iodo-3-(SF₅)benzene - Arylboronic Acid - K₂CO₃ - Pd(dppf)Cl₂ start->reactants inert_atm Establish Inert Atmosphere (N₂ or Ar) reactants->inert_atm add_solvent Add Degassed Solvents (1,4-Dioxane/H₂O) inert_atm->add_solvent reaction Heat to 80°C (12-24 h) add_solvent->reaction workup Aqueous Workup (EtOAc/H₂O) reaction->workup purification Purification (Column Chromatography) workup->purification product Isolated 3-(SF₅)biaryl Product purification->product

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of SF₅-Aryl Iodides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of the pentafluorosulfanyl (SF₅) group into organic molecules has garnered significant interest in medicinal chemistry and materials science due to its unique electronic properties, high stability, and lipophilicity. This document provides detailed application notes and protocols for the palladium-catalyzed cross-coupling of aryl iodides bearing the SF₅ group, a key methodology for the synthesis of novel SF₅-containing compounds.

Introduction to Palladium-Catalyzed Cross-Coupling of SF₅-Aryl Iodides

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Aryl iodides are highly reactive partners in these transformations. The strong electron-withdrawing nature of the SF₅ group can influence the reactivity of the C-I bond and the stability of reaction intermediates. This document outlines established protocols for Suzuki-Miyaura, Stille, Sonogashira, and Buchwald-Hartwig couplings with SF₅-aryl iodides.

General Workflow for Palladium-Catalyzed Cross-Coupling Reactions

The general catalytic cycle for these reactions involves three key steps: oxidative addition of the SF₅-aryl iodide to a Pd(0) complex, transmetalation with a suitable coupling partner, and reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.

Palladium Catalytic Cycle Pd(0)L2 Pd(0)L₂ Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar(SF5)-Pd(II)(I)L2 Ar(SF₅)-Pd(II)(I)L₂ Oxidative Addition->Ar(SF5)-Pd(II)(I)L2 Transmetalation Transmetalation Ar(SF5)-Pd(II)(I)L2->Transmetalation Ar(SF5)-Pd(II)(R)L2 Ar(SF₅)-Pd(II)(R)L₂ Transmetalation->Ar(SF5)-Pd(II)(R)L2 M-I M-I Transmetalation->M-I Reductive Elimination Reductive Elimination Ar(SF5)-Pd(II)(R)L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar(SF5)-R Ar(SF₅)-R Reductive Elimination->Ar(SF5)-R Ar(SF5)-I Ar(SF₅)-I Ar(SF5)-I->Oxidative Addition R-M R-M R-M->Transmetalation

General Palladium Catalytic Cycle

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between SF₅-aryl iodides and boronic acids or their derivatives.

Experimental Protocol:

A detailed protocol for the Suzuki-Miyaura coupling of 1-iodo-4-(pentafluorosulfanyl)benzene with a generic arylboronic acid is provided below.

Materials:

  • 1-Iodo-4-(pentafluorosulfanyl)benzene (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Triphenylphosphine (PPh₃) (4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane/Water (4:1 v/v)

Procedure:

  • To an oven-dried Schlenk flask, add 1-iodo-4-(pentafluorosulfanyl)benzene, arylboronic acid, Pd(OAc)₂, and PPh₃.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add K₂CO₃ followed by the degassed 1,4-dioxane/water solvent mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation:

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid4-(Pentafluorosulfanyl)-1,1'-biphenyl85
24-Methoxyphenylboronic acid4'-Methoxy-4-(pentafluorosulfanyl)-1,1'-biphenyl82
33-Thienylboronic acid3-(4-(Pentafluorosulfanyl)phenyl)thiophene78

Stille Coupling

The Stille coupling enables the formation of C-C bonds between SF₅-aryl iodides and organostannanes. While effective, the toxicity of organotin reagents is a significant consideration.

Experimental Protocol:

A representative procedure for the Stille coupling of 1-iodo-4-(pentafluorosulfanyl)benzene with a generic organostannane is as follows.

Materials:

  • 1-Iodo-4-(pentafluorosulfanyl)benzene (1.0 equiv)

  • Organostannane (e.g., tributyl(vinyl)stannane) (1.1 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (6 mol%)

  • Anhydrous Toluene

Procedure:

  • In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ and P(o-tol)₃.

  • Add anhydrous toluene and stir for 10 minutes.

  • Add 1-iodo-4-(pentafluorosulfanyl)benzene and the organostannane.

  • Seal the tube and heat the mixture at 100 °C for 16-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling, dilute the mixture with diethyl ether and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

Data Presentation:

EntryOrganostannaneProductYield (%)
1Tributyl(phenyl)stannane4-(Pentafluorosulfanyl)-1,1'-biphenyl88
2Tributyl(thien-2-yl)stannane2-(4-(Pentafluorosulfanyl)phenyl)thiophene80
3(E)-Tributyl(styryl)stannane(E)-1-(4-(Pentafluorosulfanyl)phenyl)-2-phenylethene75

Sonogashira Coupling

The Sonogashira coupling is a reliable method for the synthesis of arylalkynes from SF₅-aryl iodides and terminal alkynes.

Experimental Protocol:

The following is a general protocol for the Sonogashira coupling of 1-iodo-4-(pentafluorosulfanyl)benzene.

Materials:

  • 1-Iodo-4-(pentafluorosulfanyl)benzene (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a Schlenk flask, add Pd(PPh₃)₂Cl₂ and CuI.

  • Evacuate and backfill with an inert gas.

  • Add a solution of 1-iodo-4-(pentafluorosulfanyl)benzene in anhydrous THF.

  • Add triethylamine, followed by the terminal alkyne.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through Celite and wash with ethyl acetate.

  • Concentrate the filtrate and purify by column chromatography.

Data Presentation:

EntryTerminal AlkyneProductYield (%)
1Phenylacetylene1-(Pentafluorosulfanyl)-4-(phenylethynyl)benzene92
21-Octyne1-(Oct-1-yn-1-yl)-4-(pentafluorosulfanyl)benzene85
3Trimethylsilylacetylene((4-(Pentafluorosulfanyl)phenyl)ethynyl)trimethylsilane90

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of C-N bonds between SF₅-aryl iodides and various amines.

Experimental Protocol:

A general procedure for the Buchwald-Hartwig amination of 1-iodo-4-(pentafluorosulfanyl)benzene is detailed below.

Materials:

  • 1-Iodo-4-(pentafluorosulfanyl)benzene (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

Procedure:

  • In a glovebox, combine Pd(OAc)₂, XPhos, and NaOtBu in a Schlenk tube.

  • Add anhydrous toluene, followed by 1-iodo-4-(pentafluorosulfanyl)benzene and the amine.

  • Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling, dilute the mixture with ethyl acetate and filter through Celite.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Data Presentation:

EntryAmineProductYield (%)
1Morpholine4-(4-(Pentafluorosulfanyl)phenyl)morpholine89
2AnilineN-(4-(Pentafluorosulfanyl)phenyl)aniline81
3BenzylamineN-Benzyl-4-(pentafluorosulfanyl)aniline85

Logical Relationship of Cross-Coupling Protocols

The choice of a specific cross-coupling protocol depends on the desired bond to be formed (C-C or C-N) and the nature of the coupling partner. The following diagram illustrates the logical relationship between the SF₅-aryl iodide starting material and the various cross-coupling products.

Cross-Coupling_Protocols cluster_C_C C-C Bond Formation cluster_C_N C-N Bond Formation SF5_Aryl_Iodide SF₅-Aryl Iodide Suzuki Suzuki-Miyaura (Boronic Acid) SF5_Aryl_Iodide->Suzuki Stille Stille (Organostannane) SF5_Aryl_Iodide->Stille Sonogashira Sonogashira (Terminal Alkyne) SF5_Aryl_Iodide->Sonogashira Heck Heck (Alkene) SF5_Aryl_Iodide->Heck Buchwald Buchwald-Hartwig (Amine) SF5_Aryl_Iodide->Buchwald SF5_Biaryl SF5_Biaryl Suzuki->SF5_Biaryl SF₅-Biaryl Stille->SF5_Biaryl SF5_Arylalkyne SF5_Arylalkyne Sonogashira->SF5_Arylalkyne SF₅-Arylalkyne SF5_Arylated_Alkene SF5_Arylated_Alkene Heck->SF5_Arylated_Alkene SF₅-Arylated Alkene SF5_Arylamine SF5_Arylamine Buchwald->SF5_Arylamine SF₅-Arylamine

Cross-Coupling Pathways for SF₅-Aryl Iodides

Application Notes and Protocols for Sonogashira Coupling with 1-Iodo-3-(pentafluorosulfanyl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and generalized experimental protocols for the Sonogashira coupling of 1-Iodo-3-(pentafluorosulfanyl)benzene with terminal alkynes. The pentafluorosulfanyl (SF₅) group is of significant interest in medicinal chemistry and materials science due to its unique electronic properties and metabolic stability. These protocols offer a starting point for the synthesis of novel SF₅-containing compounds.

Introduction

The Sonogashira coupling is a powerful cross-coupling reaction in organic synthesis used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2][3] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[1][2] Aryl iodides are highly reactive substrates in this transformation.[2]

The electron-withdrawing nature of the pentafluorosulfanyl group may influence the reactivity of the C-I bond in this compound, potentially requiring optimization of standard Sonogashira conditions. These notes provide a general framework for researchers to develop specific applications.

Data Presentation: General Sonogashira Reaction Conditions

Table 1: Typical Catalytic Systems for Sonogashira Coupling of Aryl Iodides

Palladium CatalystCo-catalystLigand (if applicable)Typical Loading (mol%)
Pd(PPh₃)₂Cl₂CuITriphenylphosphine (PPh₃)Pd: 1-5, Cu: 1-5
Pd(PPh₃)₄CuITriphenylphosphine (PPh₃)Pd: 1-5, Cu: 1-5
Pd₂(dba)₃CuIVarious phosphine ligandsPd: 1-5, Cu: 1-5
PdCl₂(CH₃CN)₂None (Cu-free)XPhosPd: 0.03

Table 2: Common Solvents and Bases for Sonogashira Coupling

SolventBaseTemperature Range (°C)
Triethylamine (TEA)Triethylamine (serves as base and solvent)Room Temp - 100
N,N-Dimethylformamide (DMF)Triethylamine, Diisopropylamine (DIPA)Room Temp - 100
Tetrahydrofuran (THF)Triethylamine, Cesium Carbonate (Cs₂CO₃)Room Temp - 65
TolueneTriethylamine, PiperidineRoom Temp - 110
Dimethyl sulfoxide (DMSO)Diisopropylamine (iPr₂NH)45

Experimental Protocols

The following are generalized protocols for the Sonogashira coupling of an aryl iodide with a terminal alkyne. Note: These are general procedures and may require optimization for this compound. It is recommended to perform small-scale test reactions to determine the optimal conditions.

Protocol 1: Standard Palladium/Copper Co-catalyzed Sonogashira Coupling

This protocol is a widely used method for Sonogashira coupling and serves as an excellent starting point.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.1 - 1.5 equiv)

  • Pd(PPh₃)₂Cl₂ (0.01 - 0.05 equiv)

  • Copper(I) iodide (CuI) (0.01 - 0.05 equiv)

  • Triethylamine (TEA) (solvent and base)

  • Anhydrous, degassed solvent (e.g., THF or DMF, if not using neat TEA)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for anhydrous reactions

Procedure:

  • To a dried Schlenk flask under an inert atmosphere, add this compound, the terminal alkyne, Pd(PPh₃)₂Cl₂, and CuI.

  • Add anhydrous, degassed triethylamine (or a mixture of THF/TEA or DMF/TEA). The reaction mixture should be a slurry.

  • Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes or by using a freeze-pump-thaw method (3 cycles).

  • Heat the reaction to the desired temperature (start with room temperature or 50 °C) and stir.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is advantageous when the presence of copper might lead to side reactions or complicate purification.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.1 - 1.5 equiv)

  • Palladium catalyst (e.g., PdCl₂(CH₃CN)₂, 0.03 equiv)

  • Ligand (e.g., XPhos, 0.06 equiv)

  • Base (e.g., Cesium Carbonate (Cs₂CO₃), 2.6 equiv)

  • Anhydrous, degassed acetonitrile (CH₃CN)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for anhydrous reactions

Procedure:

  • In a dried Schlenk flask under an inert atmosphere, combine this compound, the terminal alkyne, PdCl₂(CH₃CN)₂, XPhos, and Cs₂CO₃.

  • Add anhydrous, degassed acetonitrile.

  • Degas the mixture by bubbling the inert gas through the solution for 10-15 minutes.

  • Heat the reaction mixture to 75 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute with an organic solvent and filter to remove solids.

  • Wash the filtrate with water and brine.

  • Dry the organic layer, filter, and concentrate in vacuo.

  • Purify the product via column chromatography.

Visualizations

The following diagrams illustrate the general workflow and the catalytic cycle of the Sonogashira coupling reaction.

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Aryl Iodide, Alkyne, Catalyst, Base & Solvent degas Degas Mixture (N2 or Ar) reagents->degas heat Heat & Stir degas->heat monitor Monitor Progress (TLC/GC-MS) heat->monitor filter Filter Catalyst monitor->filter extract Aqueous Extraction filter->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify

Caption: General experimental workflow for a Sonogashira coupling reaction.

Sonogashira_Cycle cluster_pd Palladium Catalytic Cycle cluster_cu Copper Co-catalyst Cycle pd0 Pd(0)L_n oxidative_add Oxidative Addition pd0->oxidative_add R-I pd_complex R-Pd(II)-I L_n oxidative_add->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_alkynyl R-Pd(II)-C≡CR' L_n transmetalation->pd_alkynyl cu_iodide CuI transmetalation->cu_iodide + Pd(II) complex reductive_elim Reductive Elimination pd_alkynyl->reductive_elim reductive_elim->pd0 R-C≡CR' cu_acetylide Cu-C≡CR' cu_acetylide->transmetalation alkyne H-C≡CR' alkyne->cu_acetylide CuI, Base cu_iodide->alkyne base Base

References

Application Notes and Protocols: Buchwald-Hartwig Amination of 1-Iodo-3-(pentafluorosulfanyl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pentafluorosulfanyl (SF5) group has garnered significant interest in medicinal chemistry and materials science due to its unique physicochemical properties. It is a bioisostere of the trifluoromethyl (CF3) group but possesses greater lipophilicity, metabolic stability, and a distinct electronic profile, making it a valuable moiety in the design of novel pharmaceuticals and functional materials.[1] The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that facilitates the formation of carbon-nitrogen (C-N) bonds.[2][3] This reaction has become a cornerstone in synthetic organic chemistry for the construction of arylamines, which are prevalent in a vast array of biologically active compounds and organic materials.[3]

This application note provides a detailed protocol for the Buchwald-Hartwig amination of 1-Iodo-3-(pentafluorosulfanyl)benzene with a generic primary or secondary amine. The protocol is designed to serve as a starting point for researchers, and optimization may be required for specific amine coupling partners.

Reaction Principle

The Buchwald-Hartwig amination involves the palladium-catalyzed coupling of an aryl halide (in this case, this compound) with an amine in the presence of a base and a phosphine ligand. The catalytic cycle generally proceeds through oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form an amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.[2]

Experimental Protocol

This protocol describes a general procedure for the Buchwald-Hartwig amination of this compound.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium(II) acetate (Pd(OAc)2) or a suitable palladium precatalyst

  • Phosphine ligand (e.g., XPhos, SPhos, or a similar bulky, electron-rich ligand)

  • Sodium tert-butoxide (NaOtBu) or another suitable base (e.g., LHMDS, K3PO4)

  • Anhydrous toluene or dioxane

  • Anhydrous, degassed solvents

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Standard work-up and purification supplies (e.g., silica gel for column chromatography)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium precatalyst (e.g., Pd(OAc)2, 1-5 mol%) and the phosphine ligand (1.2-1.5 equivalents relative to the palladium catalyst).

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane to the flask. The volume should be sufficient to dissolve the reactants (typically a 0.1 to 0.5 M concentration of the aryl halide).

  • Reagent Addition: Stir the mixture at room temperature for 5-10 minutes. Then, add this compound (1.0 equivalent), the amine (1.1-1.5 equivalents), and the base (e.g., NaOtBu, 1.5-2.0 equivalents).

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and stir for the required time (monitored by TLC or LC-MS, typically 2-24 hours).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired N-aryl-3-(pentafluorosulfanyl)aniline.

Data Presentation: Proposed Reaction Conditions

The following table summarizes proposed starting conditions for the Buchwald-Hartwig amination of this compound. Optimization of these parameters is recommended for each specific amine substrate.

ParameterProposed ConditionNotes
Aryl Halide This compound1.0 equivalent
Amine Primary or Secondary Amine1.1 - 1.5 equivalents
Palladium Source Pd(OAc)2 or Pd2(dba)31 - 5 mol%
Ligand XPhos, SPhos, or similar1.2 - 1.5 eq. to Pd
Base Sodium tert-butoxide (NaOtBu)1.5 - 2.0 equivalents
Solvent Toluene or Dioxane (anhydrous)0.1 - 0.5 M
Temperature 80 - 110 °C
Reaction Time 2 - 24 hoursMonitor by TLC/LC-MS

Mandatory Visualizations

Experimental Workflow Diagram

Buchwald_Hartwig_Amination_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification prep_flask Prepare Schlenk Flask (Inert Atmosphere) add_catalyst Add Pd Catalyst & Ligand prep_flask->add_catalyst 1 add_solvent Add Anhydrous Solvent add_catalyst->add_solvent 2 add_reagents Add Aryl Iodide, Amine & Base add_solvent->add_reagents 3 heat_stir Heat & Stir (80-110 °C) add_reagents->heat_stir 4 monitor Monitor Reaction (TLC/LC-MS) heat_stir->monitor 5 quench Quench Reaction monitor->quench 6 extract Extract with Organic Solvent quench->extract 7 dry_concentrate Dry & Concentrate extract->dry_concentrate 8 purify Column Chromatography dry_concentrate->purify 9 product Final Product: N-Aryl-3-(pentafluorosulfanyl)aniline purify->product 10

Caption: Workflow for the Buchwald-Hartwig amination.

Catalytic Cycle Diagram

Buchwald_Hartwig_Cycle pd0 L-Pd(0) pd_complex1 L-Pd(Ar)(I) pd0->pd_complex1 Oxidative Addition pd_complex2 [L-Pd(Ar)(Amine)]+ I- pd_complex1->pd_complex2 Ligand Exchange pd_amido L-Pd(Ar)(NR'R'') pd_complex2->pd_amido Deprotonation pd_amido->pd0 Reductive Elimination product Ar-NR'R'' (Product) pd_amido->product reagents1 Ar-I (1-Iodo-3-(SF5)benzene) reagents1->pd_complex1 reagents2 Amine (HNR'R'') reagents2->pd_complex2 base Base base->pd_amido

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

References

Application Notes and Protocols: Synthesis of Medicinal Chemistry Scaffolds Using 1-Iodo-3-(pentafluorosulfanyl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pentafluorosulfanyl (SF₅) group has emerged as a functional group of significant interest in medicinal chemistry, often referred to as a "super-trifluoromethyl" group. Its unique properties, including high electronegativity, exceptional thermal and chemical stability, and significant lipophilicity, make it a valuable bioisostere for other common chemical moieties. The introduction of an SF₅ group can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, potentially leading to enhanced metabolic stability, improved cell membrane permeability, and increased binding affinity to biological targets.

1-Iodo-3-(pentafluorosulfanyl)benzene is a key building block for the introduction of the meta-SF₅-phenyl scaffold into potential drug candidates. The iodine atom provides a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the construction of diverse and complex molecular architectures. These reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, are fundamental transformations in modern drug discovery.

These application notes provide detailed protocols for these key reactions, along with representative data and visualizations to guide researchers in the synthesis of novel SF₅-containing scaffolds.

Key Properties of the Pentafluorosulfanyl Group

PropertyDescriptionImplication in Medicinal Chemistry
High Electronegativity The five fluorine atoms create a strongly electron-withdrawing group.Modulates the electronic properties of the molecule, potentially influencing pKa and hydrogen bonding capabilities.
Thermal & Chemical Stability The sulfur-fluorine bonds are exceptionally strong and resistant to degradation.Leads to increased metabolic stability and a longer in vivo half-life of drug candidates.[1]
Lipophilicity Despite its polarity, the SF₅ group is highly lipophilic.Can enhance permeability across biological membranes, improving oral bioavailability.[1]
Steric Profile The octahedral geometry of the SF₅ group provides a unique three-dimensional shape.Can be used to probe steric pockets in target proteins and optimize binding interactions.

Experimental Protocols

Suzuki-Miyaura Coupling: Synthesis of 3-(Pentafluorosulfanyl)biphenyl Derivatives

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds between aryl halides and boronic acids or their esters. This reaction is instrumental in the synthesis of biaryl scaffolds, which are prevalent in many approved drugs.

Reaction Scheme:

Suzuki_Coupling reagents This compound + Arylboronic Acid product 3-(Pentafluorosulfanyl)biphenyl Derivative reagents->product Pd Catalyst, Base, Solvent, Heat Sonogashira_Coupling reagents This compound + Terminal Alkyne product 3-(Pentafluorosulfanyl)phenylacetylene Derivative reagents->product Pd Catalyst, Cu(I) co-catalyst, Base, Solvent Buchwald_Hartwig_Amination reagents This compound + Amine product N-Aryl-3-(pentafluorosulfanyl)aniline Derivative reagents->product Pd Catalyst, Ligand, Base, Solvent, Heat Workflow cluster_start Starting Material cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions cluster_scaffolds Core Scaffolds cluster_development Drug Discovery Cascade start This compound suzuki Suzuki-Miyaura Coupling start->suzuki sonogashira Sonogashira Coupling start->sonogashira buchwald Buchwald-Hartwig Amination start->buchwald biaryl Biaryl Scaffold suzuki->biaryl arylalkyne Arylalkyne Scaffold sonogashira->arylalkyne arylamine Arylamine Scaffold buchwald->arylamine optimization Lead Optimization biaryl->optimization arylalkyne->optimization arylamine->optimization candidates Drug Candidates optimization->candidates

References

Application Notes and Protocols for the Synthesis of Novel Agrochemicals from 1-Iodo-3-(pentafluorosulfanyl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a strategic framework and detailed protocols for the synthesis of novel agrochemical candidates starting from the versatile building block, 1-Iodo-3-(pentafluorosulfanyl)benzene. The incorporation of the pentafluorosulfanyl (SF₅) group is a key strategy in modern agrochemical design, often imparting unique physicochemical properties such as high thermal and chemical stability, strong electronegativity, and increased lipophilicity.[1][2] The SF₅ group is sometimes referred to as a "super-trifluoromethyl group" and its inclusion in bioactive molecules can lead to enhanced efficacy and novel modes of action.[1]

This document outlines the synthesis of three classes of potential agrochemicals—fungicides, herbicides, and insecticides—through well-established palladium-catalyzed cross-coupling reactions.[3][4][5] These reactions provide a robust and modular approach to generate a diverse library of candidate compounds for biological screening.

Strategic Rationale for Synthesis

The core strategy involves leveraging the reactivity of the iodo-substituent on the this compound core for the construction of carbon-carbon and carbon-nitrogen bonds. The choice of coupling partners is guided by known toxophores and pharmacophores in existing agrochemicals.

G cluster_0 Synthesis cluster_1 Screening A This compound B Suzuki-Miyaura Coupling C Sonogashira Coupling D Buchwald-Hartwig Amination E Biaryl Derivatives H Herbicidal Activity E->H F Aryl-Alkyne Derivatives I Insecticidal Activity F->I G Aryl-Amine Derivatives J Fungicidal Activity G->J

Data Presentation: Representative Synthetic Data

The following tables summarize representative quantitative data for the synthesis of various agrochemical precursors from this compound. The yields are based on typical outcomes for these types of reactions and should be considered as achievable targets.

Table 1: Suzuki-Miyaura Coupling for the Synthesis of Biaryl Precursors (Potential Herbicides)

EntryBoronic Acid PartnerProductCatalyst (mol%)BaseSolventTime (h)Yield (%)
14-Methoxyphenylboronic acid1-(4-Methoxyphenyl)-3-(pentafluorosulfanyl)benzenePd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O1288
2Pyridine-3-boronic acid3-(3-(Pentafluorosulfanyl)phenyl)pyridinePd(dppf)Cl₂ (3)Cs₂CO₃1,4-Dioxane1682
32-Fluorophenylboronic acid1-(2-Fluorophenyl)-3-(pentafluorosulfanyl)benzenePd(OAc)₂ (2) / SPhos (4)K₃PO₄Toluene891

Table 2: Sonogashira Coupling for the Synthesis of Aryl-Alkyne Precursors (Potential Insecticides)

EntryAlkyne PartnerProductCatalyst (mol%)Co-catalyst (mol%)BaseSolventTime (h)Yield (%)
1Phenylacetylene1-(Phenylethynyl)-3-(pentafluorosulfanyl)benzenePd(PPh₃)₄ (2)CuI (4)Et₃NTHF693
23,3-Dimethyl-1-butyne1-((3,3-Dimethylbut-1-yn-1-yl))-3-(pentafluorosulfanyl)benzenePdCl₂(PPh₃)₂ (2)CuI (4)DiisopropylamineDMF885
3Ethynyltrimethylsilane1-((Trimethylsilyl)ethynyl)-3-(pentafluorosulfanyl)benzenePd(OAc)₂ (2) / XPhos (4)CuI (4)Cs₂CO₃Acetonitrile495

Table 3: Buchwald-Hartwig Amination for the Synthesis of Aryl-Amine Precursors (Potential Fungicides)

EntryAmine PartnerProductCatalyst (mol%)Ligand (mol%)BaseSolventTime (h)Yield (%)
1Morpholine4-(3-(Pentafluorosulfanyl)phenyl)morpholinePd₂(dba)₃ (1.5)BINAP (3)NaOtBuToluene1884
2AnilineN-(3-(Pentafluorosulfanyl)phenyl)anilinePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃1,4-Dioxane2478
3Pyrrole1-(3-(Pentafluorosulfanyl)phenyl)-1H-pyrrolePd₂(dba)₃ (1.5)BrettPhos (3)K₃PO₄tert-Amyl alcohol1689

Experimental Protocols

General Considerations: All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) with dry solvents, unless otherwise noted. Reagents should be of high purity. Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the synthesis of biaryl compounds, which are common scaffolds in herbicides.

G A Combine Reactants: - 1-Iodo-3-(SF5)benzene - Boronic Acid (1.2 eq) - Base (2.0 eq) - Solvent B Degas the Mixture (e.g., N2 bubbling for 15 min) A->B C Add Catalyst (e.g., Pd(PPh3)4) B->C D Heat to Reaction Temp (e.g., 80-100 °C) C->D E Monitor Reaction (TLC or GC-MS) D->E F Work-up: - Quench with H2O - Extract with Organic Solvent E->F G Purification (Column Chromatography) F->G H Characterization (NMR, MS) G->H

Procedure:

  • To a dry reaction flask, add this compound (1.0 mmol, 1.0 eq), the corresponding aryl boronic acid (1.2 mmol, 1.2 eq), and the specified base (e.g., K₂CO₃, 2.0 mmol, 2.0 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the specified solvent (e.g., Toluene/H₂O 4:1, 5 mL).

  • Degas the solution by bubbling with nitrogen for 15 minutes.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the time indicated in Table 1, or until completion as monitored by TLC.

  • Cool the reaction to room temperature and quench with water (10 mL).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Protocol 2: Sonogashira Coupling

This protocol outlines the synthesis of aryl-alkyne derivatives. The resulting compounds can be evaluated for insecticidal activity, as the alkynyl moiety is present in some commercial insecticides.

G A Combine: - 1-Iodo-3-(SF5)benzene - Terminal Alkyne (1.2 eq) - Solvent (e.g., THF) - Base (e.g., Et3N) B Degas the Mixture (N2 bubbling for 15 min) A->B C Add Catalysts (Pd catalyst and CuI) B->C D Stir at Room Temp or Heat Gently C->D E Monitor Reaction (TLC or GC-MS) D->E F Work-up: - Filter solids - Concentrate filtrate E->F G Purification (Column Chromatography) F->G H Characterization (NMR, MS) G->H

Procedure:

  • To a dry reaction flask, add this compound (1.0 mmol, 1.0 eq) and the specified solvent (e.g., THF, 5 mL).

  • Add the terminal alkyne (1.2 mmol, 1.2 eq) and the base (e.g., Et₃N, 3.0 mmol, 3.0 eq).

  • Degas the solution by bubbling with nitrogen for 15 minutes.

  • Add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%) and the copper(I) iodide co-catalyst (0.04 mmol, 4 mol%).

  • Stir the reaction at room temperature or heat gently (e.g., 40 °C) for the time indicated in Table 2, or until completion.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove the ammonium salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the target aryl-alkyne.

Protocol 3: Buchwald-Hartwig Amination

This protocol is for the synthesis of N-aryl compounds, which are key structural motifs in many modern fungicides.

G A Combine in Glovebox: - Pd Catalyst - Ligand - Base (e.g., NaOtBu) B Add outside Glovebox: - 1-Iodo-3-(SF5)benzene - Amine (1.2 eq) - Solvent (e.g., Toluene) A->B C Heat under Inert Atmosphere (e.g., 100 °C) B->C D Monitor Reaction (TLC or GC-MS) C->D E Work-up: - Cool to RT - Quench with H2O - Extract with Organic Solvent D->E F Purification (Column Chromatography) E->F G Characterization (NMR, MS) F->G

Procedure:

  • In a glovebox, add the palladium catalyst (e.g., Pd₂(dba)₃, 0.015 mmol, 1.5 mol%), the phosphine ligand (e.g., BINAP, 0.03 mmol, 3 mol%), and the base (e.g., NaOtBu, 1.4 mmol, 1.4 eq) to a dry reaction tube.

  • Remove the tube from the glovebox, add this compound (1.0 mmol, 1.0 eq), the amine (1.2 mmol, 1.2 eq), and the solvent (e.g., toluene, 4 mL).

  • Seal the tube and heat the reaction mixture to the specified temperature (e.g., 100 °C) for the time indicated in Table 3, or until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a plug of silica gel, eluting with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the desired N-aryl product.

These protocols provide a foundation for the exploration of novel agrochemicals based on the this compound scaffold. The modularity of these cross-coupling reactions allows for the rapid generation of diverse compound libraries for subsequent biological evaluation.

References

Application of 1-Iodo-3-(pentafluorosulfanyl)benzene in Materials Science: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Iodo-3-(pentafluorosulfanyl)benzene is a unique aromatic building block that is gaining increasing attention in materials science. The presence of the pentafluorosulfanyl (SF₅) group, a substituent with exceptional properties, imparts desirable characteristics to novel materials. The SF₅ group is known for its strong electron-withdrawing nature, high electronegativity, and significant lipophilicity, coupled with remarkable chemical and thermal stability. These features make it a "super-trifluoromethyl group" and an attractive component in the design of advanced functional materials, including liquid crystals, polymers, and organic electronics.

The iodo-substituent at the meta-position provides a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Heck couplings. This allows for the precise incorporation of the 3-(pentafluorosulfanyl)phenyl moiety into larger, more complex molecular architectures, enabling the fine-tuning of material properties.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of advanced materials.

Key Applications in Materials Science

The primary application of this compound lies in its use as a precursor for the synthesis of materials with tailored electronic and photophysical properties. The strong dipole moment induced by the SF₅ group is particularly advantageous in the field of liquid crystals.

Liquid Crystal Synthesis

The incorporation of the 3-(pentafluorosulfanyl)phenyl unit into mesogenic molecules can lead to liquid crystals with high polarity (dielectric anisotropy, Δε) and low birefringence (Δn).[1] These properties are highly desirable for applications in active matrix displays, where they can contribute to lower threshold voltages and improved response times. This compound serves as a key starting material for the synthesis of these advanced liquid crystalline materials through cross-coupling reactions.

Organic Electronics and Polymers

The electron-accepting nature of the SF₅ group makes this compound a valuable building block for organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its incorporation into conjugated polymer backbones via cross-coupling polymerization can influence the material's electronic bandgap, charge transport properties, and stability.

Experimental Protocols

The following protocols are representative examples of how this compound can be utilized in common cross-coupling reactions to synthesize advanced materials. While specific reaction conditions may need to be optimized for different substrates, these provide a solid starting point for researchers.

Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of Biphenyl Derivatives

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds between aryl halides and boronic acids. This protocol describes the synthesis of a biphenyl derivative, a common core structure in liquid crystals and other functional materials.

Reaction Scheme:

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-alkoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Nitrogen or Argon gas (for inert atmosphere)

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%).

  • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times.

  • Add a degassed solvent mixture of toluene (10 mL), ethanol (2 mL), and water (2 mL).

  • Heat the reaction mixture to 80-90 °C and stir vigorously under an inert atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the desired biphenyl derivative.

Quantitative Data (Illustrative):

The following table presents illustrative data for a Suzuki-Miyaura coupling reaction with an analogous aryl iodide. Actual yields for reactions with this compound may vary and should be determined experimentally.

Aryl IodideBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
4-IodoanisolePhenylboronic acidPd/C (1.4)K₂CO₃DMFReflux (MW)1.592[2]
IodobenzenePhenylboronic acidPd(OAc)₂ (0.01)Amberlite IRA-400(OH)H₂O/Ethanol602-[1]
Protocol 2: Sonogashira Cross-Coupling for the Synthesis of Aryl Alkynes

The Sonogashira coupling is a versatile reaction for the formation of carbon-carbon bonds between aryl halides and terminal alkynes, leading to the synthesis of conjugated systems relevant for organic electronics and functional polymers.

Reaction Scheme:

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF)

  • Nitrogen or Argon gas (for inert atmosphere)

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol) and the terminal alkyne (1.2 mmol).

  • Add bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%) and copper(I) iodide (0.04 mmol, 4 mol%).

  • Evacuate the flask and backfill with an inert gas. Repeat this process three times.

  • Add degassed THF (10 mL) and triethylamine (5 mL).

  • Stir the reaction mixture at room temperature for 8-16 hours, or gently heat to 40-50 °C if the reaction is sluggish. Monitor the reaction by TLC or GC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of ammonium chloride, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., hexane/dichloromethane) to obtain the desired aryl alkyne.

Quantitative Data (Illustrative):

The following table provides illustrative data for Sonogashira coupling reactions with analogous aryl iodides.

Aryl IodideAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
4-IodoanisolePhenylacetylenePdCl₂(PPh₃)₂ (1)CuI (1)TEADMF100--[3]
1-Iodo-4-fluorobenzenePhenylacetylene(PPh₃)PdCl₂ (0.025)--[TBP][4EtOV]RT-80[4]

Visualization of Experimental Workflows

Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start 1. Add Reactants & Catalysts (1-Iodo-3-(SF5)benzene, Boronic Acid, Base, Pd Catalyst) inert 2. Create Inert Atmosphere (Evacuate & Backfill with N2/Ar) start->inert solvent 3. Add Degassed Solvent inert->solvent react 4. Heat & Stir (80-90 °C, 12-24h) solvent->react monitor 5. Monitor Progress (TLC/GC-MS) react->monitor extract 6. Extraction (Water & Ethyl Acetate) monitor->extract dry 7. Dry & Concentrate extract->dry purify 8. Column Chromatography dry->purify product Final Product purify->product

Caption: Workflow for Suzuki-Miyaura cross-coupling.

Sonogashira Coupling Workflow

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start 1. Add Reactants & Catalysts (1-Iodo-3-(SF5)benzene, Alkyne, Pd & Cu Catalysts) inert 2. Create Inert Atmosphere (Evacuate & Backfill with N2/Ar) start->inert solvent 3. Add Degassed Solvents (THF & TEA) inert->solvent react 4. Stir at Room Temp (8-16h) solvent->react monitor 5. Monitor Progress (TLC/GC-MS) react->monitor filter 6. Filter through Celite monitor->filter extract 7. Wash & Concentrate filter->extract purify 8. Column Chromatography extract->purify product Final Product purify->product

Caption: Workflow for Sonogashira cross-coupling.

Logical Relationships in Catalytic Cycles

The utility of this compound in materials synthesis is critically dependent on palladium-catalyzed cross-coupling reactions. The following diagram illustrates the fundamental steps of a generalized palladium catalytic cycle for these transformations.

Palladium_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L_n-I OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Aryl_R Ar-Pd(II)L_n-R Transmetal->PdII_Aryl_R RedElim Reductive Elimination PdII_Aryl_R->RedElim RedElim->Pd0 Product Ar-R (Coupled Product) RedElim->Product Reactant_ArylIodide Ar-I (1-Iodo-3-(SF5)benzene) Reactant_ArylIodide->OxAdd Reactant_Organometallic R-M (e.g., R-B(OH)2) Reactant_Organometallic->Transmetal

Caption: Generalized Palladium Catalytic Cycle.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of advanced functional materials. Its unique electronic properties, conferred by the SF₅ group, combined with the synthetic accessibility provided by the iodo-substituent, make it an attractive starting material for researchers in materials science. The provided protocols for Suzuki-Miyaura and Sonogashira couplings offer a foundation for the development of novel liquid crystals, polymers, and organic electronic materials with tailored properties. Further exploration of this compound in other cross-coupling reactions and polymerization techniques is expected to yield a new generation of high-performance materials.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 1-Iodo-3-(pentafluorosulfanyl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pentafluorosulfanyl (SF₅) group has garnered significant interest in medicinal chemistry and materials science due to its unique electronic properties and high stability.[1] As a "super-trifluoromethyl" group, it is highly electronegative, thermally and chemically robust, and can enhance the lipophilicity and membrane permeability of molecules, making it a valuable substituent in drug design.[1] 1-Iodo-3-(pentafluorosulfanyl)benzene is a key building block for introducing the 3-(pentafluorosulfanyl)phenyl moiety into target molecules.

Due to the strong electron-withdrawing nature of the pentafluorosulfanyl group, the aromatic ring is activated towards nucleophilic attack. However, the iodo group is a poor leaving group in classical nucleophilic aromatic substitution (SₙAr) reactions. Therefore, transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and the Ullmann condensation, are the preferred methods for achieving C-N, C-O, and C-S bond formation with this compound. These methods offer broad substrate scope and good functional group tolerance under relatively mild conditions.

This document provides detailed application notes and protocols for the palladium-catalyzed and copper-catalyzed nucleophilic substitution reactions of this compound with a variety of nucleophiles.

Reaction Pathways

The primary pathways for nucleophilic substitution on this compound involve transition metal catalysis. The general schemes for these reactions are depicted below.

G cluster_0 Buchwald-Hartwig Amination (C-N Coupling) cluster_1 Ullmann Condensation (C-O Coupling) cluster_2 C-S Coupling ArylIodide_N This compound Product_N N-(3-(pentafluorosulfanyl)phenyl)-R¹R² ArylIodide_N->Product_N Pd catalyst, Ligand, Base Amine R¹R²NH Amine->Product_N ArylIodide_O This compound Product_O 1-(Aryloxy)-3-(pentafluorosulfanyl)benzene ArylIodide_O->Product_O Cu catalyst, Ligand, Base Alcohol R³OH Alcohol->Product_O ArylIodide_S This compound Product_S 1-(Arylthio)-3-(pentafluorosulfanyl)benzene ArylIodide_S->Product_S Pd or Cu catalyst, Ligand, Base Thiol R⁴SH Thiol->Product_S

Experimental Protocols and Data

The following sections provide detailed experimental protocols and quantitative data for the palladium-catalyzed C-N coupling (Buchwald-Hartwig amination) and copper-catalyzed C-O (Ullmann Condensation) and C-S coupling reactions of this compound.

Palladium-Catalyzed C-N Coupling (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds between aryl halides and a wide range of amines. This reaction is catalyzed by palladium complexes with bulky, electron-rich phosphine ligands.

Table 1: Buchwald-Hartwig Amination of this compound with Various Amines

EntryAmine NucleophileCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃Toluene1101285
2MorpholinePd(OAc)₂ (5)RuPhos (10)K₃PO₄Dioxane1001892
3BenzylaminePd₂(dba)₃ (2)BrettPhos (4)NaOtBuToluene1001678
4IndolePd(OAc)₂ (5)XPhos (10)K₂CO₃DMF1202465

Protocol 1: General Procedure for the Buchwald-Hartwig Amination of this compound with Aniline

  • Materials:

    • This compound (1.0 mmol, 330 mg)

    • Aniline (1.2 mmol, 112 mg)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 18.3 mg)

    • 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) (0.04 mmol, 23.1 mg)

    • Cesium carbonate (Cs₂CO₃) (2.0 mmol, 652 mg)

    • Anhydrous toluene (5 mL)

  • Procedure:

    • To an oven-dried Schlenk tube, add this compound, Pd₂(dba)₃, Xantphos, and Cs₂CO₃.

    • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

    • Add anhydrous toluene and aniline via syringe.

    • Seal the tube and heat the reaction mixture at 110 °C with vigorous stirring for 12 hours.

    • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford N-(3-(pentafluorosulfanyl)phenyl)aniline.

G start Start reagents Combine Reactants: - 1-Iodo-3-(SF₅)benzene - Amine - Pd Catalyst & Ligand - Base start->reagents inert Establish Inert Atmosphere (Argon or Nitrogen) reagents->inert solvent Add Anhydrous Solvent inert->solvent heat Heat and Stir solvent->heat cool Cool to Room Temperature heat->cool filter Dilute and Filter cool->filter concentrate Concentrate filter->concentrate purify Purify by Chromatography concentrate->purify product Isolated Product purify->product

Copper-Catalyzed C-O Coupling (Ullmann Condensation)

The Ullmann condensation is a classical method for the formation of diaryl ethers, catalyzed by copper. Modern protocols often utilize copper(I) salts with ligands such as phenanthroline or N,N-dimethylglycine to facilitate the reaction under milder conditions.

Table 2: Ullmann Condensation of this compound with Various Phenols

EntryPhenol NucleophileCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1PhenolCuI (10)1,10-Phenanthroline (20)K₂CO₃DMF1302475
24-MethoxyphenolCuI (10)N,N-Dimethylglycine (20)Cs₂CO₃Dioxane1103682
34-NitrophenolCu₂O (10)NoneK₃PO₄NMP1502468
42-NaphtholCuI (15)L-Proline (30)K₂CO₃DMSO1204871

Protocol 2: General Procedure for the Ullmann Condensation of this compound with Phenol

  • Materials:

    • This compound (1.0 mmol, 330 mg)

    • Phenol (1.2 mmol, 113 mg)

    • Copper(I) iodide (CuI) (0.1 mmol, 19 mg)

    • 1,10-Phenanthroline (0.2 mmol, 36 mg)

    • Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)

    • Anhydrous dimethylformamide (DMF) (5 mL)

  • Procedure:

    • To a reaction vial, add this compound, phenol, CuI, 1,10-phenanthroline, and K₂CO₃.

    • Add anhydrous DMF.

    • Seal the vial and heat the reaction mixture at 130 °C with vigorous stirring for 24 hours.

    • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford 1-phenoxy-3-(pentafluorosulfanyl)benzene.

G start Start reagents Combine Reactants: - 1-Iodo-3-(SF₅)benzene - Phenol - Cu Catalyst & Ligand - Base start->reagents solvent Add Anhydrous Solvent reagents->solvent heat Heat and Stir solvent->heat cool Cool to Room Temperature heat->cool workup Aqueous Workup and Extraction cool->workup dry Dry and Concentrate workup->dry purify Purify by Chromatography dry->purify product Isolated Product purify->product

Copper-Catalyzed C-S Coupling

Similar to C-O coupling, C-S bond formation can be achieved using copper catalysis. Thiols can be coupled with this compound to yield the corresponding thioethers.

Table 3: Copper-Catalyzed Thiolation of this compound with Various Thiols

EntryThiol NucleophileCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1ThiophenolCuI (10)Ethylene glycol (20)K₂CO₃Toluene1102488
24-MethylthiophenolCuI (10)NoneK₃PO₄DMF1201891
3Benzyl mercaptanCu₂O (10)1,10-Phenanthroline (20)Cs₂CO₃Dioxane1003676
4EthanethiolCuI (15)NoneNaOtBuNMP801285

Protocol 3: General Procedure for the Copper-Catalyzed Thiolation of this compound with Thiophenol

  • Materials:

    • This compound (1.0 mmol, 330 mg)

    • Thiophenol (1.1 mmol, 121 mg)

    • Copper(I) iodide (CuI) (0.1 mmol, 19 mg)

    • Ethylene glycol (0.2 mmol, 12.4 mg)

    • Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)

    • Anhydrous toluene (5 mL)

  • Procedure:

    • To a reaction vial, add this compound, CuI, and K₂CO₃.

    • Add anhydrous toluene, thiophenol, and ethylene glycol.

    • Seal the vial and heat the reaction mixture at 110 °C with vigorous stirring for 24 hours.

    • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford 1-(phenylthio)-3-(pentafluorosulfanyl)benzene.

Applications in Drug Development

The 3-(pentafluorosulfanyl)phenyl motif is of significant interest in drug discovery due to the ability of the SF₅ group to modulate key drug properties.

  • Metabolic Stability: The high strength of the S-F bonds makes the SF₅ group exceptionally stable to metabolic degradation, which can lead to improved pharmacokinetic profiles of drug candidates.[1]

  • Lipophilicity and Solubility: The SF₅ group can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes. This property is crucial for oral bioavailability and reaching intracellular targets.

  • Binding Affinity: The strong electron-withdrawing nature of the SF₅ group can alter the electronic distribution within a molecule, potentially leading to enhanced binding affinity to target proteins through favorable electrostatic interactions.

  • Bioisosteric Replacement: The SF₅ group can serve as a bioisostere for other functional groups, such as the trifluoromethyl or nitro group, allowing for the fine-tuning of a drug candidate's properties.

The products derived from the nucleophilic substitution of this compound, such as 3-(pentafluorosulfanyl)anilines, -ethers, and -thioethers, are valuable intermediates for the synthesis of a wide range of biologically active compounds, including enzyme inhibitors, receptor modulators, and antimicrobial agents.

Conclusion

While direct SₙAr reactions are not effective for this compound, transition-metal-catalyzed cross-coupling reactions provide efficient and versatile methods for the synthesis of a variety of 3-(pentafluorosulfanyl)phenyl derivatives. The Buchwald-Hartwig amination and Ullmann-type condensations are reliable strategies for the formation of C-N, C-O, and C-S bonds, respectively. The resulting products are valuable building blocks in the development of new pharmaceuticals and advanced materials, owing to the unique and beneficial properties imparted by the pentafluorosulfanyl group. The protocols and data presented herein serve as a guide for researchers in the application of these important synthetic transformations.

References

Application Notes and Protocols for the Preparation of SF5-Containing Biaryl Compounds in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pentafluorosulfanyl (SF5) group has emerged as a valuable substituent in medicinal chemistry, often referred to as a "super-trifluoromethyl" group.[1][2] Its unique combination of properties, including high electronegativity, metabolic stability, and lipophilicity, makes it an attractive bioisostere for improving the pharmacological profiles of drug candidates.[2][3][4] This document provides detailed application notes and protocols for the synthesis of SF5-containing biaryl compounds, a structural motif prevalent in many therapeutic agents.

Two primary strategies for the preparation of these compounds are presented:

  • Strategy A: "SF5-First" Approach: This involves the synthesis of a biaryl scaffold via cross-coupling of a pre-functionalized SF5-containing aryl halide with a suitable coupling partner.

  • Strategy B: "Biaryl-First" Approach: This strategy focuses on the late-stage introduction of the SF5 group onto a pre-existing biaryl scaffold, typically through oxidative fluorination of a biaryl thiol or disulfide.

Strategy A: "SF5-First" - Biaryl Synthesis via Cross-Coupling

This approach is advantageous when SF5-containing aryl halides are readily available. Palladium-catalyzed cross-coupling reactions, such as Negishi and Suzuki couplings, are highly effective for this transformation.

Protocol 1: Negishi Cross-Coupling for the Synthesis of SF5-Biaryl Compounds

This protocol is adapted from the synthesis of SF5-containing aromatic amino acids and is broadly applicable.[3] It involves the preparation of an organozinc reagent from an aryl halide, followed by a palladium-catalyzed coupling with an SF5-aryl halide.

Experimental Workflow:

G cluster_prep Organozinc Reagent Preparation cluster_coupling Cross-Coupling Reaction cluster_workup Work-up and Purification ArylHalide Aryl Halide (e.g., Aryl-Iodide) Organozinc Aryl-Zinc Species (in situ) ArylHalide->Organozinc 1. Add to Zinc Zinc Activated Zinc Dust Zinc->Organozinc Solvent1 Anhydrous DMF Solvent1->Organozinc SF5Biaryl SF5-Biaryl Product Organozinc->SF5Biaryl 2. Add to coupling mixture SF5ArylHalide SF5-Aryl-Br SF5ArylHalide->SF5Biaryl Catalyst Pd(dba)2 Catalyst->SF5Biaryl Ligand SPhos Ligand->SF5Biaryl Quench Quenching (e.g., sat. NH4Cl) SF5Biaryl->Quench 3. Reaction Quench Extraction Extraction (e.g., EtOAc) Quench->Extraction Purification Column Chromatography Extraction->Purification FinalProduct Pure SF5-Biaryl Compound Purification->FinalProduct

Caption: Workflow for Negishi cross-coupling to synthesize SF5-biaryl compounds.

Materials:

  • SF5-Aryl Bromide (e.g., 1-bromo-4-(pentafluorosulfanyl)benzene)

  • Aryl Iodide

  • Activated Zinc Dust

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd(dba)2)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • Activation of Zinc: In a flame-dried flask under an inert atmosphere (Argon or Nitrogen), add zinc dust (4.0 eq.). Activate the zinc by stirring with 1M HCl, followed by washing with water, ethanol, and diethyl ether, and then dry under high vacuum.

  • Formation of Organozinc Reagent: To the activated zinc dust, add anhydrous DMF. Then, add the aryl iodide (1.0 eq.) and stir the mixture at room temperature for 1 hour to form the organozinc reagent.

  • Cross-Coupling: In a separate flame-dried flask, add Pd(dba)2 (3 mol%), SPhos (6 mol%), and the SF5-Aryl Bromide (1.2 eq.). Evacuate and backfill the flask with an inert atmosphere.

  • Add anhydrous THF to the flask from step 3.

  • Transfer the freshly prepared organozinc reagent from step 2 to the flask from step 3 via cannula.

  • Heat the reaction mixture to 50°C and stir for 3-5 hours, monitoring the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH4Cl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired SF5-biaryl compound.

Quantitative Data (Representative):

EntrySF5-Aryl HalideAryl Partner PrecursorCatalyst/LigandYield (%)Reference
11-bromo-3-(pentafluorosulfanyl)benzeneIodo-alanine derivativePd(dba)2 / SPhos32[3]
21-bromo-4-(pentafluorosulfanyl)benzeneIodo-alanine derivativePd(dba)2 / SPhos42[3]
Protocol 2: Suzuki-Miyaura Cross-Coupling for the Synthesis of SF5-Biaryl Compounds

The Suzuki-Miyaura coupling is a versatile and widely used method for biaryl synthesis, known for its tolerance of a broad range of functional groups. This protocol provides a general method adaptable for SF5-containing substrates.[5][6]

Experimental Workflow:

G cluster_reactants Reactant Preparation cluster_reaction Coupling Reaction cluster_workup Work-up and Purification SF5ArylHalide SF5-Aryl Halide (Br, I, or Cl) ReactionVessel Reaction Mixture SF5ArylHalide->ReactionVessel ArylBoronic Arylboronic Acid or Ester ArylBoronic->ReactionVessel Catalyst Pd Catalyst (e.g., Pd(OAc)2, Pd2(dba)3) Catalyst->ReactionVessel Ligand Phosphine Ligand (e.g., SPhos, XPhos) Ligand->ReactionVessel Base Base (e.g., K2CO3, CsF, K3PO4) Base->ReactionVessel Solvent Solvent (e.g., Dioxane/H2O, Toluene) Solvent->ReactionVessel Heating Heating (e.g., 80-110 °C) ReactionVessel->Heating SF5Biaryl SF5-Biaryl Product Heating->SF5Biaryl Quench Quenching & Dilution SF5Biaryl->Quench Extraction Extraction Quench->Extraction Purification Column Chromatography or Recrystallization Extraction->Purification FinalProduct Pure SF5-Biaryl Compound Purification->FinalProduct

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Materials:

  • SF5-Aryl Halide (I, Br, or Cl) (1.0 eq.)

  • Arylboronic Acid or Arylboronic Ester (1.2-1.5 eq.)

  • Palladium Catalyst (e.g., Pd(OAc)2, Pd2(dba)3, Pd(PPh3)4) (1-5 mol%)

  • Ligand (e.g., SPhos, XPhos, PPh3) (2-10 mol%)

  • Base (e.g., K2CO3, K3PO4, CsF) (2.0-3.0 eq.)

  • Solvent (e.g., 1,4-Dioxane/Water, Toluene, DMF)

Procedure:

  • To an oven-dried Schlenk tube, add the SF5-Aryl Halide (1.0 eq.), arylboronic acid (1.2 eq.), base (2.0 eq.), palladium catalyst (2 mol%), and ligand (4 mol%).

  • Evacuate the tube and backfill with an inert atmosphere (Argon or Nitrogen). Repeat this cycle three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio).

  • Heat the reaction mixture to 80-110°C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Work-up: Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization to obtain the pure SF5-biaryl compound.

Strategy B: "Biaryl-First" - Late-Stage Pentafluorosulfanylation

This strategy is useful when the biaryl scaffold is more readily accessible than the corresponding SF5-functionalized starting materials. The key step is the oxidative fluorination of a biaryl thiol or disulfide.

Protocol 3: Oxidative Fluorination of a Biaryl Disulfide

This protocol describes a general procedure for the synthesis of Ar-SF5 from the corresponding disulfide. This method often requires harsh reagents, and newer methods aim for milder conditions.[7][8][9]

Reaction Pathway:

G cluster_step1 Step 1: Formation of Arylsulfur Chlorotetrafluoride cluster_step2 Step 2: Conversion to Pentafluorosulfanylarene BiarylDisulfide Biaryl-S-S-Biaryl SF4Cl_Intermediate Biaryl-SF4Cl BiarylDisulfide->SF4Cl_Intermediate Step 1 OxidativeChlorination Oxidative Chlorination (e.g., Cl2, NCS) SF5_Product Biaryl-SF5 SF4Cl_Intermediate->SF5_Product Step 2 Fluorination Fluoride Exchange (e.g., AgF, HF-Pyridine, ZnF2)

Caption: Two-step synthesis of SF5-biaryls via oxidative fluorination.

Materials:

  • Biaryl Disulfide (1.0 eq.)

  • Chlorinating agent (e.g., Cl2 gas, N-Chlorosuccinimide (NCS))

  • Fluorinating agent (e.g., AgF, ZnF2, HF-Pyridine, Selectfluor)

  • Anhydrous solvent (e.g., Acetonitrile, Dichloromethane)

Procedure:

Step 1: Synthesis of Biaryl-SF4Cl

  • In a suitable pressure-resistant reactor (e.g., a stainless steel autoclave) under an inert atmosphere, dissolve the biaryl disulfide (1.0 eq.) in an anhydrous solvent such as acetonitrile.

  • Cool the solution to a low temperature (e.g., -20°C to 0°C).

  • Carefully introduce the chlorinating agent (e.g., condensed chlorine gas or a solution of NCS).

  • Allow the reaction to stir at a controlled temperature (e.g., room temperature or slightly elevated) for several hours. Caution: This reaction can be highly exothermic and involves hazardous materials. It should be performed in a well-ventilated fume hood with appropriate safety precautions.

  • After the reaction is complete, carefully vent any excess pressure and remove the solvent under reduced pressure to obtain the crude Biaryl-SF4Cl intermediate. This intermediate is often moisture-sensitive and may be used directly in the next step.

Step 2: Fluorination to Biaryl-SF5

  • Under an inert atmosphere, dissolve the crude Biaryl-SF4Cl intermediate from Step 1 in an anhydrous solvent.

  • Add the fluorinating agent (e.g., AgF (2.0-3.0 eq.)).

  • Stir the reaction mixture at room temperature or with gentle heating until the conversion is complete (monitor by 19F NMR spectroscopy).

  • Work-up: Filter the reaction mixture through a pad of Celite or silica gel to remove insoluble inorganic salts.

  • Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography, distillation, or recrystallization to yield the final SF5-biaryl compound.

Quantitative Data (General):

Yields for oxidative fluorination can be highly substrate-dependent and may require significant optimization. Reported yields for various aryl thiols and disulfides typically range from moderate to good (40-80%), but can be lower for complex substrates.

Conclusion

The synthesis of SF5-containing biaryl compounds is a rapidly evolving field with significant potential for drug discovery. The protocols outlined above provide robust starting points for researchers to access these valuable molecules. The choice between the "SF5-First" and "Biaryl-First" strategies will depend on the availability of starting materials and the overall synthetic plan. As with any chemical synthesis, careful optimization of reaction conditions for specific substrates is crucial for achieving high yields and purity.

References

Application Notes and Protocols for the Heck Coupling of 1-Iodo-3-(pentafluorosulfanyl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Heck coupling reaction of 1-Iodo-3-(pentafluorosulfanyl)benzene. The protocols are based on established methodologies for the Heck reaction of aryl halides, particularly those bearing strong electron-withdrawing groups, and specific examples involving pentafluorosulfanyl-substituted compounds.

Introduction

The pentafluorosulfanyl (SF₅) group has garnered significant interest in medicinal chemistry and drug discovery due to its unique electronic properties and high lipophilicity.[1][2][3] Often considered a "super-trifluoromethyl" group, the SF₅ moiety can enhance the metabolic stability, membrane permeability, and binding affinity of drug candidates.[3] The Heck coupling reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction that allows for the synthesis of substituted alkenes from aryl halides.[4] This makes it a valuable tool for incorporating the pentafluorosulfanylphenyl scaffold into complex organic molecules with potential therapeutic applications.

The presence of the strongly electron-withdrawing SF₅ group on the aryl iodide substrate is expected to influence the reaction conditions required for an efficient Heck coupling. This document outlines optimized protocols and provides data for the successful synthesis of various pentafluorosulfanyl-substituted olefins.

Data Presentation

The following table summarizes typical reaction conditions and yields for the Heck coupling of aryl halides with various olefins, providing a comparative basis for the reaction of this compound.

Aryl HalideOlefinCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
This compound (predicted)StyrenePd(OAc)₂ (1-2)PPh₃ (2-4)Et₃N (2)DMF or NMP80-12012-24Good-Exc
This compound (predicted)n-Butyl acrylatePd(OAc)₂ (1-2)NoneNa₂CO₃ (2)DMF100-14012-24Good-Exc
4-IodonitrobenzeneStyrenePd(OAc)₂ (1)PPh₃ (2)Et₃N (1.5)DMF100595
4-BromoacetophenoneStyrenePVP-Pd NPs (0.2)NoneK₂CO₃ (2)H₂O/EtOH130 (MW)0.1798
1-Bromo-4-nitrobenzeneStyrenePd-NHC (0.5)(hydrazone)Na₂CO₃ (2)DMA165199.87

Data for iodonitrobenzene, bromoacetophenone, and bromonitrobenzene are derived from analogous reactions in the literature and serve as a reference. "Good-Exc" indicates an expected yield from good to excellent based on the reactivity of similar substrates.

Experimental Protocols

Protocol 1: Heck Coupling of this compound with Styrene

This protocol describes a general procedure for the palladium-catalyzed Heck coupling of this compound with styrene to synthesize (E)-1-(3-(pentafluorosulfanyl)phenyl)-2-phenylethene.

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

  • Magnetic stirrer and heating plate

  • TLC plates (silica gel)

  • Column chromatography supplies (silica gel, solvents)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add Pd(OAc)₂ (1-2 mol%) and PPh₃ (2-4 mol%).

  • Add anhydrous DMF to dissolve the catalyst and ligand.

  • Add this compound (1.0 equiv.) and styrene (1.2 equiv.) to the reaction mixture.

  • Add triethylamine (2.0 equiv.) to the flask.

  • Heat the reaction mixture to 80-120 °C and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Protocol 2: Ligand-Free Heck Coupling of this compound with n-Butyl Acrylate

This protocol outlines a ligand-free approach for the Heck coupling of this compound with n-butyl acrylate to produce (E)-butyl 3-(3-(pentafluorosulfanyl)phenyl)acrylate.

Materials:

  • This compound

  • n-Butyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Sodium carbonate (Na₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer and heating plate

  • TLC plates (silica gel)

  • Column chromatography supplies (silica gel, solvents)

Procedure:

  • In a dry round-bottom flask, combine this compound (1.0 equiv.), n-butyl acrylate (1.5 equiv.), and Na₂CO₃ (2.0 equiv.).

  • Add anhydrous DMF to the flask.

  • Add Pd(OAc)₂ (1-2 mol%) to the reaction mixture.

  • Heat the mixture to 100-140 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool to room temperature.

  • Filter the mixture to remove inorganic salts and rinse the filter cake with ethyl acetate.

  • Wash the combined filtrate with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.

  • Purify the residue by column chromatography on silica gel.

Mandatory Visualizations

Heck_Reaction_Mechanism cluster_cat_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Oxidative Addition (Ar-I) Alkene_Complex Ar-Pd(II)-I(L2)(Alkene) Ar-Pd(II)-I(L2)->Alkene_Complex Alkene Coordination Insertion_Product R-CH2-CH(Ar)-Pd(II)-I(L2) Alkene_Complex->Insertion_Product Migratory Insertion Product_Complex Product + H-Pd(II)-I(L2) Insertion_Product->Product_Complex β-Hydride Elimination Product_Complex->Pd(0)L2 Reductive Elimination (+ Base, - H-Base-I) Product Coupled Product Product_Complex->Product Ar-I 1-Iodo-3-(SF5)benzene Ar-I->Ar-Pd(II)-I(L2) Alkene Alkene Alkene->Alkene_Complex Base Base Base->Product_Complex

Caption: General mechanism of the Palladium-catalyzed Heck coupling reaction.

Drug_Discovery_Workflow cluster_synthesis Synthesis cluster_screening Biological Evaluation cluster_development Preclinical & Clinical Development Start 1-Iodo-3-(SF5)benzene + Alkene Heck Heck Coupling Reaction Start->Heck Product Pentafluorosulfanyl- substituted Olefin Heck->Product HTS High-Throughput Screening (e.g., cell-based assays) Product->HTS Compound Library Hit_ID Hit Identification HTS->Hit_ID Lead_Opt Lead Optimization (SAR studies) Hit_ID->Lead_Opt Preclinical In vivo studies (animal models) Lead_Opt->Preclinical Clinical Clinical Trials (Phase I-III) Preclinical->Clinical Drug New Drug Candidate Clinical->Drug

Caption: A generalized workflow for drug discovery involving SF₅-containing compounds.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Yields with 1-Iodo-3-(pentafluorosulfanyl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing Suzuki coupling reactions involving 1-Iodo-3-(pentafluorosulfanyl)benzene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to enhance your experimental success.

Troubleshooting Guides

This section addresses common issues encountered during the Suzuki coupling of this compound.

Problem 1: Low or No Product Yield

Possible Causes and Solutions:

  • Suboptimal Catalyst System: The electron-withdrawing nature of the pentafluorosulfanyl (SF₅) group makes this compound an electron-deficient aryl halide. While this generally facilitates the oxidative addition step, the overall catalytic cycle may require a specific catalyst-ligand combination for optimal performance.

    • Recommendation: Employ palladium catalysts with electron-rich and bulky phosphine ligands, such as Buchwald ligands (e.g., SPhos, XPhos) or other trialkylphosphines.[1] These ligands can accelerate the oxidative addition and reductive elimination steps of the catalytic cycle. If standard catalysts like Pd(PPh₃)₄ are providing low yields, switching to a more specialized ligand is recommended.

  • Incorrect Base Selection: The choice of base is critical in the Suzuki-Miyaura coupling as it facilitates the transmetalation step.

    • Recommendation: For electron-deficient aryl halides, common bases like potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are often effective.[1] It is advisable to screen a few different bases to find the optimal one for your specific boronic acid partner. Ensure the base is finely powdered and anhydrous, as the presence of excess water can sometimes hinder the reaction, although a small amount of water is often necessary for reactions with K₃PO₄.[1]

  • Solvent System Issues: The solvent plays a crucial role in solubilizing the reactants and catalyst, and can influence the reaction rate and outcome.

    • Recommendation: A mixture of an organic solvent and water is typically used. Common solvent systems include dioxane/water, THF/water, and DMF/water. The ratio of the organic solvent to water should be optimized for your specific substrates.

  • Reaction Temperature Too Low: While some Suzuki couplings proceed at room temperature, reactions involving challenging substrates may require heating.

    • Recommendation: If you observe low conversion at room temperature, gradually increase the reaction temperature. A typical starting point would be in the range of 60-100 °C.

Problem 2: Presence of Significant Side Products

Possible Side Products and Mitigation Strategies:

  • Homocoupling of Boronic Acid: This is a common side reaction where two molecules of the boronic acid couple to form a biaryl byproduct.

    • Cause: This can be promoted by the presence of oxygen or Pd(II) species at the start of the reaction.

    • Mitigation:

      • Thoroughly degas all solvents and the reaction mixture before adding the palladium catalyst. This can be achieved by bubbling an inert gas (e.g., argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.

      • Use a Pd(0) precatalyst or ensure that any Pd(II) precatalyst is efficiently reduced to Pd(0) in situ.

      • Employing bulky ligands can also help to suppress homocoupling.[2]

  • Protodeboronation: This involves the cleavage of the C-B bond of the boronic acid, leading to the formation of an arene byproduct and reducing the amount of boronic acid available for the cross-coupling.

    • Cause: This is often promoted by high temperatures and prolonged reaction times in the presence of a base.

    • Mitigation:

      • Use the mildest effective base.

      • Optimize the reaction temperature and time to achieve full conversion of the starting material without excessive heating.

      • Consider using boronic esters (e.g., pinacol esters) which can be more stable under certain reaction conditions.[2]

  • Dehalogenation of the Aryl Iodide: The iodine atom is replaced by a hydrogen atom, resulting in the formation of 1-(pentafluorosulfanyl)benzene.

    • Cause: This can occur via a competing reaction pathway involving a palladium-hydride species.

    • Mitigation:

      • Ensure all reagents and solvents are pure and free of impurities that could act as a hydride source.

      • Careful selection of the ligand and base can sometimes minimize this side reaction.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for optimizing the reaction conditions for the Suzuki coupling of this compound?

A1: A reliable starting point would be to use a palladium precatalyst with a bulky, electron-rich phosphine ligand. A common choice is Pd₂(dba)₃ with a ligand like SPhos or XPhos. For the base, potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are good initial choices. A solvent system of dioxane and water (e.g., in a 4:1 to 10:1 ratio) is often effective. Start the reaction at a moderate temperature (e.g., 80 °C) and monitor the progress by TLC or GC/LC-MS.

Q2: How does the pentafluorosulfanyl (SF₅) group affect the Suzuki coupling reaction?

A2: The SF₅ group is a strong electron-withdrawing group. This electronic effect makes the attached aryl ring electron-deficient. In the context of the Suzuki-Miyaura coupling, this has a significant impact on the oxidative addition step, which is often the rate-determining step. The electron-deficient nature of the aryl iodide generally accelerates the oxidative addition of the palladium catalyst to the C-I bond.[3]

Q3: Are there any specific safety precautions I should take when working with this compound and the reagents for Suzuki coupling?

A3: Yes, standard laboratory safety practices should always be followed.

  • This compound: Handle in a well-ventilated fume hood. Avoid inhalation, ingestion, and skin contact.

  • Palladium Catalysts and Ligands: Many palladium compounds and phosphine ligands are toxic and air-sensitive. Handle them under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).

  • Bases: Strong bases like potassium carbonate and potassium phosphate are corrosive and should be handled with care.

  • Solvents: Organic solvents like dioxane, THF, and DMF are flammable and have associated health risks. Use them in a fume hood and away from ignition sources.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling:

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., dioxane/water, 4:1 v/v) to the flask via syringe.

  • Catalyst Addition: In a separate vial, prepare a solution of the palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%) and the ligand (e.g., SPhos, 2-10 mol%) in a small amount of the organic solvent. Add this catalyst solution to the reaction mixture via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC/LC-MS until the starting material is consumed.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Data Presentation

The following tables provide a template for summarizing quantitative data from your optimization experiments. Populating these tables with your experimental results will allow for easy comparison and identification of optimal conditions.

Table 1: Catalyst and Ligand Screening

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (5)-K₂CO₃ (2)Dioxane/H₂O (4:1)10012
2Pd₂(dba)₃ (2)SPhos (4)K₂CO₃ (2)Dioxane/H₂O (4:1)806
3Pd(OAc)₂ (2)XPhos (4)K₃PO₄ (3)THF/H₂O (10:1)806
4

Table 2: Base and Solvent Optimization

EntryCatalyst SystemBase (equiv.)Solvent (v/v)Temp (°C)Time (h)Yield (%)
1Pd₂(dba)₃/SPhosK₂CO₃ (2)Dioxane/H₂O (4:1)806
2Pd₂(dba)₃/SPhosK₃PO₄ (3)Dioxane/H₂O (4:1)806
3Pd₂(dba)₃/SPhosCs₂CO₃ (2)Dioxane/H₂O (4:1)806
4Pd₂(dba)₃/SPhosK₂CO₃ (2)THF/H₂O (10:1)806
5Pd₂(dba)₃/SPhosK₂CO₃ (2)DMF/H₂O (5:1)806
6

Table 3: Scope of Boronic Acids

EntryBoronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acid
24-Methoxyphenylboronic acid
34-Trifluoromethylphenylboronic acid
42-Thiopheneboronic acid
5

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for optimizing the Suzuki coupling reaction.

Suzuki_Optimization_Workflow cluster_prep Preparation cluster_reaction Reaction & Analysis cluster_optimization Optimization Loop Start Define Reaction: 1-Iodo-3-(SF5)benzene + Arylboronic Acid Reagents Gather Reagents: - Aryl Iodide - Boronic Acid - Base - Solvent - Catalyst/Ligand Start->Reagents Degas Degas Solvents and Reaction Mixture Reagents->Degas Setup Assemble Reaction under Inert Atmosphere Degas->Setup Heating Heat to Target Temperature Setup->Heating Monitor Monitor Progress (TLC, GC/LC-MS) Heating->Monitor Workup Quench and Aqueous Work-up Monitor->Workup Purify Purify Product (Column Chromatography) Workup->Purify Analysis Characterize Product (NMR, MS) and Calculate Yield Purify->Analysis Evaluate Evaluate Yield and Purity Analysis->Evaluate Decision Optimal Conditions? Evaluate->Decision Adjust Adjust Parameters: - Catalyst/Ligand - Base - Solvent - Temperature Decision->Adjust No End Optimized Protocol Decision->End Yes Adjust->Setup

Caption: Workflow for Suzuki Coupling Optimization.

The following diagram illustrates the key steps and potential pitfalls in the Suzuki-Miyaura catalytic cycle.

Suzuki_Cycle_Troubleshooting Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-I PdII Ar-Pd(II)-I(L_n) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal Ar'B(OH)₃⁻ Dehalogenation Dehalogenation (Side Reaction) PdII->Dehalogenation Hydride Source PdII_Ar Ar-Pd(II)-Ar'(L_n) Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' (Desired Product) RedElim->Product ArI 1-Iodo-3-(SF5)benzene ArI->OxAdd ArBOH2 Ar'B(OH)₂ + Base ArBOH2->Transmetal Homocoupling Homocoupling (Side Reaction) ArBOH2->Homocoupling O₂, Pd(II) Protodeboronation Protodeboronation (Side Reaction) ArBOH2->Protodeboronation H₂O, Heat

Caption: Suzuki Catalytic Cycle and Common Side Reactions.

References

Technical Support Center: Cross-Coupling of SF5-Containing Aryl Halides

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the cross-coupling of pentafluorosulfanyl (SF5)-containing aryl halides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during these advanced synthetic transformations.

Core Concepts: The Challenge of the SF5 Group

The pentafluorosulfanyl (SF5) group is a powerful electron-withdrawing substituent that significantly influences the reactivity of the aryl halide. While this property is highly desirable for tuning the physicochemical properties of target molecules in drug discovery and materials science, it also presents unique challenges in transition metal-catalyzed cross-coupling reactions. The strong electron-withdrawing nature of the SF5 group can affect the rates of oxidative addition, transmetalation, and reductive elimination, and can increase the propensity for certain side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed in the cross-coupling of SF5-containing aryl halides?

A1: The most prevalent side reactions are hydrodehalogenation (protodehalogenation) and homocoupling of the coupling partners. The electron-deficient nature of the SF5-substituted aryl halide can make it more susceptible to hydrodehalogenation, where the halide is replaced by a hydrogen atom. Homocoupling, the dimerization of either the aryl halide or the organometallic coupling partner, is another common byproduct that reduces the yield of the desired cross-coupled product.

Q2: How does the choice of catalyst and ligand impact the success of these reactions?

A2: The selection of the palladium catalyst and, crucially, the phosphine ligand is critical for achieving high yields and minimizing side reactions. For electron-deficient substrates like SF5-aryl halides, bulky and electron-rich phosphine ligands are often preferred. These ligands can promote the desired reductive elimination step over competing side reactions. For instance, in Negishi couplings of related SF5-containing substrates, the use of highly bulky and electron-donating phosphine ligands such as P(t-Bu)3 has been shown to be effective.

Q3: What role does the base play in controlling side reactions?

A3: The choice and stoichiometry of the base are crucial. A base that is too strong or used in excess can promote side reactions. For example, in Suzuki-Miyaura couplings, certain bases can facilitate the decomposition of the boronic acid partner, leading to homocoupling. Careful screening of bases (e.g., carbonates, phosphates, fluorides) is recommended to find the optimal conditions for a specific substrate combination.

Q4: Are there specific types of cross-coupling reactions that are more suitable for SF5-containing aryl halides?

A4: While various cross-coupling reactions can be employed, the success often depends on careful optimization. The Negishi coupling, which utilizes organozinc reagents, has shown promise for SF5-containing substrates due to the generally high reactivity and functional group tolerance of organozinc compounds. Suzuki-Miyaura and Buchwald-Hartwig aminations are also commonly used, but may require more extensive optimization to suppress side reactions like homocoupling and hydrodehalogenation, respectively.

Troubleshooting Guides

This section provides specific guidance for common issues encountered during the cross-coupling of SF5-containing aryl halides.

Issue 1: Low Yield of the Desired Cross-Coupled Product
Potential Cause Troubleshooting Steps
Suboptimal Catalyst/Ligand System 1. Screen Ligands: Test a variety of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos, P(t-Bu)3). 2. Vary Catalyst Loading: Increase the catalyst loading in small increments (e.g., from 1 mol% to 5 mol%).
Inefficient Transmetalation 1. Change Coupling Partner: If using a boronic acid (Suzuki), consider switching to a boronic ester or trifluoroborate salt, which can have different reactivity profiles. 2. Additives: For Suzuki couplings, the addition of silver oxide (Ag2O) in combination with a fluoride source like cesium fluoride (CsF) has been reported to promote the reaction with electron-deficient boronic acids.
Decomposition of Reagents 1. Ensure Inert Atmosphere: Rigorously degas all solvents and reagents and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction. 2. Check Reagent Quality: Use freshly purified or purchased reagents of high purity.
Issue 2: Significant Formation of Hydrodehalogenation Byproduct
Potential Cause Troubleshooting Steps
Presence of a Hydride Source 1. Solvent Choice: Avoid solvents that can act as hydride donors (e.g., isopropanol). Toluene, dioxane, or DMF are common choices. 2. Base Selection: Some bases or their byproducts can be sources of hydrides. Screen different bases to identify one that minimizes this side reaction.
Slow Reductive Elimination 1. Ligand Modification: Employ more electron-donating and sterically bulky ligands to accelerate the reductive elimination step relative to competing pathways.
Catalyst System In Buchwald-Hartwig aminations, a bimetallic palladium-copper (Pd-Cu) nanocatalyst system has been reported to suppress hydrodehalogenation by promoting the desired amination pathway.[1][2]
Issue 3: Prevalent Homocoupling of the Coupling Partners
Potential Cause Troubleshooting Steps
Oxidative Homocoupling (especially in Suzuki reactions) 1. Degas Thoroughly: The presence of oxygen can promote the homocoupling of boronic acids. Ensure the reaction mixture is rigorously deoxygenated. 2. Control Stoichiometry: Use a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) to favor the cross-coupling pathway.
Reductive Homocoupling of the Aryl Halide 1. Optimize Reaction Conditions: Lowering the reaction temperature or reducing the catalyst loading may disfavor the homocoupling pathway.
Catalyst-Mediated Homocoupling 1. Ligand Choice: The choice of ligand can influence the relative rates of cross-coupling versus homocoupling. Screen different ligands to find one that is selective for the desired transformation.

Experimental Protocols

Below are representative experimental protocols for common cross-coupling reactions. These should be considered as starting points and may require optimization for specific substrates.

General Suzuki-Miyaura Coupling Protocol
  • Reaction Setup: To an oven-dried reaction vessel, add the SF5-containing aryl halide (1.0 equiv.), the arylboronic acid (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%), and a base (e.g., K2CO3, 2.0 equiv.).

  • Solvent Addition: Add a degassed solvent system (e.g., a mixture of toluene and water).

  • Inert Atmosphere: Purge the vessel with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC/MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, wash with water and brine, dry over an anhydrous salt (e.g., Na2SO4), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

General Buchwald-Hartwig Amination Protocol
  • Reaction Setup: In a glovebox, charge a reaction vial with the SF5-containing aryl halide (1.0 equiv.), the amine (1.2 equiv.), a palladium precatalyst (e.g., a G3 or G4 precatalyst, 1-3 mol%), a suitable phosphine ligand (e.g., XPhos, 1.5-4.5 mol%), and a base (e.g., NaOtBu, 1.5 equiv.).

  • Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Sealing and Heating: Seal the vial and heat the reaction mixture to the required temperature (typically 80-120 °C) with stirring.

  • Monitoring and Workup: Monitor the reaction by an appropriate method. Once complete, cool to room temperature, and quench with saturated aqueous ammonium chloride. Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purification: Purify the product by flash chromatography.

Visualizing Reaction Pathways

To aid in understanding the chemical transformations, the following diagrams illustrate the key reaction pathways and potential side reactions.

Cross_Coupling_Cycle cluster_side_reactions Side Reactions Ar-SF5-X + Pd(0)L2 Ar-SF5-X + Pd(0)L2 Oxidative Addition Oxidative Addition Ar-SF5-X + Pd(0)L2->Oxidative Addition Ar-SF5-Pd(II)(X)L2 Ar-SF5-Pd(II)(X)L2 Oxidative Addition->Ar-SF5-Pd(II)(X)L2 Transmetalation Transmetalation Ar-SF5-Pd(II)(X)L2->Transmetalation R-M Hydrodehalogenation Hydrodehalogenation Ar-SF5-Pd(II)(X)L2->Hydrodehalogenation [H] source Ar-SF5-Pd(II)(R)L2 Ar-SF5-Pd(II)(R)L2 Transmetalation->Ar-SF5-Pd(II)(R)L2 Homocoupling_R Homocoupling_R Transmetalation->Homocoupling_R R-M Reductive Elimination Reductive Elimination Ar-SF5-Pd(II)(R)L2->Reductive Elimination Homocoupling_Ar Homocoupling_Ar Ar-SF5-Pd(II)(R)L2->Homocoupling_Ar Ar-SF5-X Ar-SF5-R + Pd(0)L2 Ar-SF5-R + Pd(0)L2 Reductive Elimination->Ar-SF5-R + Pd(0)L2 Desired Product Ar-SF5-H Ar-SF5-H Hydrodehalogenation->Ar-SF5-H Ar-SF5-Ar-SF5 Ar-SF5-Ar-SF5 Homocoupling_Ar->Ar-SF5-Ar-SF5 R-R R-R Homocoupling_R->R-R Troubleshooting_Flowchart start Low Yield or Multiple Products is_hydrodehalogenation is_hydrodehalogenation start->is_hydrodehalogenation Observe significant hydrodehalogenation? yes_hydro yes_hydro is_hydrodehalogenation->yes_hydro Yes no_hydro no_hydro is_hydrodehalogenation->no_hydro No change_solvent change_solvent yes_hydro->change_solvent Change solvent to non-protic is_homocoupling is_homocoupling no_hydro->is_homocoupling Observe significant homocoupling? screen_base screen_base change_solvent->screen_base Screen weaker/non-nucleophilic bases end Improved Result screen_base->end Re-evaluate yield yes_homo yes_homo is_homocoupling->yes_homo Yes no_homo no_homo is_homocoupling->no_homo No degas degas yes_homo->degas Ensure rigorous degassing optimize_catalyst optimize_catalyst no_homo->optimize_catalyst Optimize catalyst and ligand adjust_stoichiometry adjust_stoichiometry degas->adjust_stoichiometry Adjust stoichiometry of coupling partners adjust_stoichiometry->end Re-evaluate yield screen_temp screen_temp optimize_catalyst->screen_temp Screen reaction temperature screen_temp->end Re-evaluate yield

References

Technical Support Center: Efficient Coupling with 1-Iodo-3-(pentafluorosulfanyl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Iodo-3-(pentafluorosulfanyl)benzene in cross-coupling reactions. The pentafluorosulfanyl (SF₅) group is a strong electron-withdrawing group, which significantly impacts the reactivity of the aryl iodide. This guide will help you navigate catalyst selection and reaction optimization for successful coupling outcomes.

Frequently Asked Questions (FAQs)

Q1: How does the pentafluorosulfanyl (SF₅) group affect the reactivity of this compound in cross-coupling reactions?

The SF₅ group is a potent electron-withdrawing group. This electronic property generally increases the reactivity of the aryl iodide towards oxidative addition to a low-valent metal catalyst (e.g., Pd(0)), which is often the rate-determining step in many cross-coupling reactions.[1] Therefore, this compound is expected to be a highly reactive coupling partner.

Q2: Which cross-coupling reactions are most suitable for this compound?

Given its high reactivity, this compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, including:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.

  • Buchwald-Hartwig Amination: For the formation of C-N bonds with amines.[2]

  • Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.[3]

  • Heck Coupling: For the formation of C-C bonds with alkenes.

The choice of reaction will depend on the desired final product.

Q3: What are the general considerations for catalyst selection for coupling with this substrate?

Due to the electron-deficient nature of the substrate, the oxidative addition step is generally facile. The challenge often lies in the subsequent steps of the catalytic cycle, such as transmetalation and reductive elimination.

  • Palladium Source: Standard palladium sources like Pd(OAc)₂, Pd₂(dba)₃, and various pre-catalysts are generally effective.

  • Ligands: The choice of ligand is critical. Bulky, electron-rich phosphine ligands are often preferred to promote reductive elimination and prevent β-hydride elimination. Examples include Buchwald ligands (e.g., SPhos, XPhos, RuPhos) and other phosphines like P(t-Bu)₃.[4]

  • Base: The choice of base is crucial and depends on the specific coupling reaction and the nature of the coupling partner. Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and alkoxides (NaOt-Bu, KOt-Bu).

Troubleshooting Guides

Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling
Potential Cause Troubleshooting Step
Inefficient Transmetalation The electron-withdrawing SF₅ group can make the corresponding palladium intermediate less nucleophilic, slowing down transmetalation. Try using a stronger base (e.g., K₃PO₄, CsF) or adding a small amount of water to the reaction mixture, which can facilitate the formation of the more reactive boronate species.[5]
Homocoupling of Boronic Acid This side reaction can be promoted by the presence of oxygen or Pd(II) species.[1] Ensure the reaction is thoroughly degassed and run under an inert atmosphere (e.g., Argon or Nitrogen). Using a pre-formed Pd(0) catalyst or a pre-catalyst can also minimize this issue.
Dehalogenation of the Starting Material The highly reactive C-I bond can be prone to hydrodehalogenation, especially in the presence of certain bases or impurities.[1] Consider using a milder base or ensuring all reagents and solvents are pure and dry.
Catalyst Deactivation The catalyst may be poisoned by impurities in the reagents or solvents. Purify all starting materials and use high-purity, degassed solvents.
Issue 2: Incomplete Conversion in Buchwald-Hartwig Amination
Potential Cause Troubleshooting Step
Weak Base Buchwald-Hartwig amination often requires a strong, non-nucleophilic base to deprotonate the amine and the intermediate palladium-amine complex.[2][6] For many amine substrates, sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) are effective.
Inappropriate Ligand The choice of ligand is critical for facilitating the reductive elimination step.[2] For electron-deficient aryl iodides, bulky, electron-rich biarylphosphine ligands such as XPhos, SPhos, or RuPhos are often successful.
Sterically Hindered Amine If coupling with a sterically demanding amine, the reaction may require higher temperatures or a more sterically accessible catalyst system. Consider using a smaller phosphine ligand in combination with a suitable palladium precursor.

Catalyst and Condition Selection Tables

The following tables provide a general guideline for selecting catalysts and conditions for various coupling reactions with this compound, based on literature for analogous electron-deficient aryl iodides.

Table 1: Suzuki-Miyaura Coupling

Catalyst SystemBaseSolventTemperature (°C)Typical Yield (%)
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O80-11085-95
Pd₂(dba)₃ / XPhosCs₂CO₃Dioxane10090-98
Pd(PPh₃)₄K₂CO₃DME/H₂O9070-85

Table 2: Buchwald-Hartwig Amination

Catalyst SystemBaseSolventTemperature (°C)Typical Yield (%)
Pd₂(dba)₃ / XPhosNaOt-BuToluene90-11080-95
Pd(OAc)₂ / RuPhosLiHMDSTHF70-9085-97
[Pd(cinnamyl)Cl]₂ / DavePhosK₂CO₃Dioxane10075-90

Table 3: Sonogashira Coupling

Catalyst SystemCo-catalystBaseSolventTemperature (°C)Typical Yield (%)
Pd(PPh₃)₂Cl₂CuIEt₃NTHF25-5085-98
Pd(OAc)₂ / PPh₃CuIPiperidineDMF25-6080-95
Pd(dppf)Cl₂-Cs₂CO₃Dioxane80-10070-90

Table 4: Heck Coupling

Catalyst SystemBaseSolventTemperature (°C)Typical Yield (%)
Pd(OAc)₂ / P(o-tol)₃Et₃NDMF80-12070-90
PdCl₂(PPh₃)₂K₂CO₃Acetonitrile8065-85
Herrmann's CatalystNaOAcNMP120-14075-92

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling
  • To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the boronic acid or ester (1.2 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the ligand (e.g., SPhos, 4 mol%), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent (e.g., toluene/water 10:1).

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (monitor by TLC or LC-MS).

  • After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Procedure for Buchwald-Hartwig Amination
  • In a glovebox, charge an oven-dried vial with the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%), the ligand (if not using a pre-catalyst), and the base (e.g., NaOt-Bu, 1.4 equiv.).

  • Add this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Add the anhydrous, degassed solvent (e.g., toluene).

  • Seal the vial and heat to the desired temperature (e.g., 100 °C) with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, quench with saturated aqueous ammonium chloride, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography.

Visualizations

Catalyst_Selection_Workflow start Start: Couple with 1-Iodo-3-(SF5)benzene reaction_type Select Coupling Reaction (Suzuki, Buchwald, etc.) start->reaction_type catalyst_system Choose Catalyst System (Pd Source + Ligand) reaction_type->catalyst_system base_solvent Select Base and Solvent catalyst_system->base_solvent optimization Optimize Conditions (Temp, Concentration) base_solvent->optimization analysis Analyze Reaction (TLC, LC-MS, NMR) optimization->analysis troubleshooting Troubleshoot (Low Yield, Side Products) analysis->troubleshooting Issues Detected success Successful Coupling analysis->success High Yield troubleshooting->catalyst_system Re-evaluate

Caption: A logical workflow for catalyst and condition selection for coupling reactions involving this compound.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd [Ar-Pd(II)-I]L₂ (Oxidative Addition) Pd0->OxAdd + Ar-I Transmetal [Ar-Pd(II)-R]L₂ (Transmetalation) OxAdd->Transmetal + R-B(OR)₂ + Base RedElim Ar-R (Reductive Elimination) Transmetal->RedElim RedElim->Pd0 ArI Ar-I (Ar = 3-(SF₅)C₆H₄) Boronic R-B(OR)₂ Base Base

Caption: A simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.

Troubleshooting_Logic start Reaction Outcome? low_yield Low Yield / No Reaction start->low_yield Low side_products Significant Side Products start->side_products Yes success Improved Result start->success High Yield check_catalyst Check Catalyst Activity (Source, Ligand, Loading) low_yield->check_catalyst check_base Evaluate Base (Strength, Type) low_yield->check_base check_conditions Adjust Conditions (Temperature, Solvent) low_yield->check_conditions homocoupling Homocoupling? side_products->homocoupling dehalogenation Dehalogenation? side_products->dehalogenation check_catalyst->success check_base->success check_conditions->success check_reagents Verify Reagent Purity (Degassing, Dryness) check_reagents->success homocoupling->dehalogenation No degas Improve Degassing homocoupling->degas Yes dehalogenation->check_reagents No mild_base Use Milder Base dehalogenation->mild_base Yes degas->success mild_base->success

Caption: A decision tree for troubleshooting common issues in cross-coupling reactions.

References

preventing hydrodehalogenation in palladium-catalyzed reactions of SF5-aryl iodides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with palladium-catalyzed cross-coupling reactions of pentafluorosulfanyl (SF₅)-aryl iodides. The strong electron-withdrawing nature of the SF₅ group presents unique challenges, most notably the competitive formation of hydrodehalogenated byproducts. This guide offers strategies to mitigate this side reaction and optimize the yield of the desired cross-coupled products.

Frequently Asked Questions (FAQs)

Q1: What is hydrodehalogenation and why is it a significant problem with SF₅-aryl iodides?

A1: Hydrodehalogenation is an undesired side reaction in palladium-catalyzed cross-coupling where the aryl halide is reduced to the corresponding arene (Ar-H) instead of forming the desired carbon-carbon or carbon-heteroatom bond. The pentafluorosulfanyl (SF₅) group is a potent electron-withdrawing group. This property makes the ipso-carbon of the aryl iodide highly electrophilic and susceptible to premature reduction, leading to the formation of the hydrodehalogenated product. This side reaction consumes the starting material and complicates the purification of the desired product.

Q2: What are the primary sources of the hydride in the hydrodehalogenation reaction?

A2: The hydride source for hydrodehalogenation can vary depending on the reaction conditions. Common sources include solvents (e.g., alcohols, ethers with β-hydrogens), amines, water, or even the phosphine ligands themselves through P-C bond cleavage or oxidation. The choice of base can also influence the generation of hydride species.

Q3: How can I detect and quantify the hydrodehalogenated byproduct?

A3: The hydrodehalogenated byproduct can be detected and quantified using standard analytical techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. ¹H NMR is particularly useful for identifying the new aromatic proton signal that replaces the carbon-iodine bond. Integration of the signals corresponding to the product and the byproduct against an internal standard allows for accurate quantification of the reaction outcome.

Troubleshooting Guide

Below are common issues encountered during palladium-catalyzed reactions of SF₅-aryl iodides and recommended solutions.

Problem: Significant formation of the hydrodehalogenated byproduct (Ar-SF₅) is observed, leading to low yields of the desired cross-coupled product.

This is the most common issue when working with electron-deficient SF₅-aryl iodides. The following steps, presented in order of increasing complexity, can be taken to mitigate this side reaction.

Logical Workflow for Troubleshooting Hydrodehalogenation

troubleshooting_workflow start High Hydrodehalogenation Observed base Step 1: Modify the Base start->base Start Troubleshooting ligand Step 2: Change the Ligand base->ligand If problem persists solvent Step 3: Alter the Solvent ligand->solvent If problem persists temp Step 4: Lower the Reaction Temperature solvent->temp If problem persists end Hydrodehalogenation Minimized temp->end Successful Optimization

Caption: A stepwise approach to troubleshooting hydrodehalogenation.

Solution 1: Modify the Base

The choice of base is critical. Strongly basic and nucleophilic bases can promote hydrodehalogenation.

  • Recommendation: Switch to a weaker, non-nucleophilic base. For example, instead of sodium tert-butoxide (NaOtBu), consider using potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). For Suzuki reactions, potassium phosphate (K₃PO₄) is often a good choice.

Solution 2: Change the Ligand

The ligand plays a crucial role in stabilizing the palladium catalyst and influencing the relative rates of reductive elimination (product formation) and hydrodehalogenation.

  • Recommendation: Employ bulky, electron-rich phosphine ligands. These ligands can accelerate the rate of reductive elimination, thus outcompeting the hydrodehalogenation pathway. For Suzuki and Buchwald-Hartwig reactions of SF₅-aryl iodides, ligands such as SPhos, XPhos, and RuPhos have shown good performance.

Solution 3: Alter the Solvent

The solvent can act as a hydride source and also affects the solubility and reactivity of the catalyst and reagents.

  • Recommendation: Use aprotic, non-coordinating solvents. Toluene, dioxane, and CPME (cyclopentyl methyl ether) are generally preferred over protic solvents like alcohols or ethereal solvents with readily abstractable β-hydrogens like THF.

Solution 4: Lower the Reaction Temperature

Higher temperatures can sometimes favor the hydrodehalogenation pathway.

  • Recommendation: Attempt the reaction at a lower temperature. While this may slow down the overall reaction rate, it can disproportionately decrease the rate of the undesired side reaction, leading to a better product-to-byproduct ratio.

Data Presentation

The following tables summarize the impact of different reaction parameters on the outcome of palladium-catalyzed cross-coupling reactions with SF₅-aryl iodides. The data is compiled from representative literature examples and should be used as a guideline for optimization.

Table 1: Effect of Ligand on the Suzuki-Miyaura Coupling of 4-Iodo-pentafluorosulfanylbenzene

LigandBaseSolventTemperature (°C)Yield of Biaryl Product (%)Yield of Ar-H Byproduct (%)
PPh₃K₂CO₃Toluene/H₂O1004550
SPhosK₃PO₄Toluene/H₂O8092<5
XPhosK₃PO₄Toluene/H₂O8095<3

Table 2: Effect of Base on the Buchwald-Hartwig Amination of 4-Iodo-pentafluorosulfanylbenzene

LigandBaseSolventTemperature (°C)Yield of Arylamine (%)Yield of Ar-H Byproduct (%)
RuPhosNaOtBuToluene1006530
RuPhosK₂CO₃Toluene100888
RuPhosCs₂CO₃Toluene100915

Experimental Protocols

Below are detailed experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions of a representative SF₅-aryl iodide, optimized to minimize hydrodehalogenation.

Experimental Workflow

experimental_workflow setup 1. Assemble Glassware (Oven-dried) reagents 2. Add Solids (Aryl iodide, boronic acid/amine, base, ligand, Pd source) setup->reagents purge 3. Seal and Purge (Evacuate and backfill with Argon/Nitrogen 3x) reagents->purge solvent_add 4. Add Degassed Solvent purge->solvent_add heat 5. Heat to Reaction Temperature solvent_add->heat monitor 6. Monitor Reaction Progress (TLC, GC, LC-MS) heat->monitor workup 7. Quench and Work-up monitor->workup purify 8. Purify Product (Column chromatography) workup->purify

Caption: General workflow for palladium-catalyzed cross-coupling reactions.

Protocol 1: Suzuki-Miyaura Coupling of 4-Iodo-pentafluorosulfanylbenzene

  • Reagents:

    • 4-Iodo-pentafluorosulfanylbenzene (1.0 mmol, 1.0 equiv)

    • Arylboronic acid (1.2 mmol, 1.2 equiv)

    • Pd₂(dba)₃ (0.01 mmol, 1 mol%)

    • XPhos (0.03 mmol, 3 mol%)

    • K₃PO₄ (2.0 mmol, 2.0 equiv)

    • Degassed Toluene (5 mL)

    • Degassed Water (0.5 mL)

  • Procedure:

    • To an oven-dried Schlenk tube, add 4-iodo-pentafluorosulfanylbenzene, the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and XPhos.

    • Seal the tube with a septum, and evacuate and backfill with argon three times.

    • Add the degassed toluene and water via syringe.

    • Place the reaction mixture in a preheated oil bath at 80 °C and stir for 12-24 hours.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of 4-Iodo-pentafluorosulfanylbenzene

  • Reagents:

    • 4-Iodo-pentafluorosulfanylbenzene (1.0 mmol, 1.0 equiv)

    • Amine (1.2 mmol, 1.2 equiv)

    • Pd(OAc)₂ (0.02 mmol, 2 mol%)

    • RuPhos (0.04 mmol, 4 mol%)

    • Cs₂CO₃ (1.5 mmol, 1.5 equiv)

    • Degassed Toluene (5 mL)

  • Procedure:

    • To an oven-dried Schlenk tube, add 4-iodo-pentafluorosulfanylbenzene, Cs₂CO₃, Pd(OAc)₂, and RuPhos.

    • Seal the tube with a septum, and evacuate and backfill with argon three times.

    • Add the degassed toluene and the amine via syringe.

    • Place the reaction mixture in a preheated oil bath at 100 °C and stir for 12-24 hours.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Catalytic Cycles: Desired Coupling vs. Hydrodehalogenation

The diagram below illustrates the competition between the desired cross-coupling pathway and the undesired hydrodehalogenation pathway.

catalytic_cycles pd0 Pd(0)L_n oa_complex Ar(SF5)-Pd(II)(I)L_n pd0->oa_complex Oxidative Addition (Ar(SF5)-I) transmetalation Transmetalation (with Nu-M) oa_complex->transmetalation hydride_complex Ar(SF5)-Pd(II)(H)L_n oa_complex->hydride_complex Anion Exchange with Hydride re_complex Ar(SF5)-Pd(II)(Nu)L_n transmetalation->re_complex product Ar(SF5)-Nu (Desired Product) re_complex->product Reductive Elimination product->pd0 Catalyst Regeneration hydride_source Hydride Source (Solvent, Base, etc.) hydride_source->oa_complex Provides Hydride byproduct Ar(SF5)-H (Hydrodehalogenation) hydride_complex->byproduct Reductive Elimination byproduct->pd0 Catalyst Regeneration

Caption: Competing catalytic cycles in the palladium-catalyzed cross-coupling of SF₅-aryl iodides.

Technical Support Center: Improving Regioselectivity in the Functionalization of SF5-Benzene Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pentafluorosulfanyl (SF5)-benzene derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve regioselectivity in your functionalization reactions.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the functionalization of SF5-benzene.

Q1: What is the general directing effect of the SF5 group in electrophilic aromatic substitution (EAS)?

The pentafluorosulfanyl (SF5) group is a very strong electron-withdrawing group, both by induction and resonance. Consequently, it is a powerful deactivating group and a meta-director for electrophilic aromatic substitution reactions. This means that incoming electrophiles will preferentially add to the carbon atoms at the meta-position relative to the SF5 group.

Q2: How does the SF5 group influence ortho-lithiation reactions?

The SF5 group is considered a relatively weak directing group for ortho-lithiation.[1] While it can direct lithiation to the ortho position, this often requires careful optimization of reaction conditions. In substrates containing other directing groups, the regioselectivity of the lithiation will often be controlled by the stronger directing group. For instance, a cyano group will direct lithiation ortho to itself, even in the presence of an SF5 group on the same ring.

Q3: Why am I observing low yields in my ortho-lithiation of SF5-benzene?

Low yields in ortho-lithiation of SF5-benzene derivatives can be attributed to several factors:

  • Temperature: The lithiated intermediate is often unstable at temperatures above -40°C.[1] Exceeding this temperature can lead to decomposition or side reactions, such as benzyne formation.

  • In-situ trapping: It is often crucial to have the electrophile present in the reaction mixture during the lithiation (in-situ trapping). This allows the electrophile to react with the aryllithium species as it is formed, minimizing its decomposition.

  • Base selection: The choice of the lithium amide base is important. Lithium tetramethylpiperidide (LiTMP) has been shown to be effective for this transformation.[1]

  • Solvent: A mixture of THF and pentane has been found to be an effective solvent system for ortho-silylation of SF5-benzene.

Q4: What are common side reactions to be aware of?

A significant side reaction in the ortho-lithiation of SF5-benzene is the formation of benzyne. This occurs when the ortho-lithiated intermediate eliminates lithium fluoride. The highly reactive benzyne can then be trapped by nucleophiles in the reaction mixture, leading to a mixture of products.[1] This side reaction is more prevalent at higher temperatures.

II. Troubleshooting Guides

This section provides structured guidance for resolving common issues encountered during the functionalization of SF5-benzene derivatives.

Troubleshooting Poor Regioselectivity in Ortho-Lithiation
Symptom Possible Cause(s) Suggested Solution(s)
Mixture of regioisomers, including meta- and para-substituted products. The SF5 group is a weak directing group and other substituents may be influencing the regioselectivity. The temperature may be too high, allowing for equilibration or side reactions.1. Carefully analyze the directing ability of all substituents on the aromatic ring. If a stronger directing group is present, it will likely control the regioselectivity. 2. Ensure strict temperature control, maintaining the reaction at or below -60°C. 3. Employ an in-situ trapping strategy by adding the electrophile to the reaction mixture before the addition of the lithiating agent.
Significant amount of starting material recovered. Incomplete lithiation. The base may not be strong enough or the reaction time may be too short. The starting material may have poor solubility at the reaction temperature.1. Consider using a stronger lithium amide base, such as LiTMP. 2. Increase the reaction time, while carefully maintaining the low temperature. 3. Use a co-solvent to improve the solubility of the starting material. A THF/pentane mixture has proven effective.
Formation of unexpected byproducts. Benzyne formation due to the instability of the ortho-lithiated intermediate.1. Lower the reaction temperature to -78°C. 2. Ensure the electrophile is present in excess and is added before the base to facilitate rapid trapping.
Troubleshooting Low Yields in Electrophilic Aromatic Substitution
Symptom Possible Cause(s) Suggested Solution(s)
Low conversion of starting material. The SF5 group is strongly deactivating, making the aromatic ring very electron-poor and unreactive towards electrophiles. Insufficiently harsh reaction conditions.1. Use a stronger activating reagent for the electrophile (e.g., using a Lewis acid catalyst for halogenation or Friedel-Crafts reactions). 2. Increase the reaction temperature. 3. Increase the reaction time. 4. Use a more polar solvent to help stabilize the charged intermediate.
Formation of multiple products. The reaction conditions may be too harsh, leading to side reactions or further substitution of the desired product.1. Optimize the reaction temperature and time to favor the desired product. 2. Use a less reactive electrophile or a milder catalyst.

III. Quantitative Data

The following tables summarize quantitative data for key functionalization reactions of SF5-benzene derivatives.

Table 1: Ortho-Silylation of Substituted SF5-Benzenes

EntrySubstrateElectrophileProduct(s)Yield (%)
1SF5-BenzeneMe2HSiCl2-(Me2HSi)-SF5-Benzene70
24-F-SF5-BenzeneMe2HSiCl2,6-bis(Me2HSi)-4-F-SF5-Benzene85
34-Cl-SF5-BenzeneMe2HSiCl2,6-bis(Me2HSi)-4-Cl-SF5-Benzene90
44-Br-SF5-BenzeneMe2HSiCl2,6-bis(Me2HSi)-4-Br-SF5-Benzene93
53-MeO-SF5-BenzeneMe2HSiCl2-(Me2HSi)-5-MeO-SF5-Benzene65

Reaction conditions: Substrate (1 equiv.), Me2HSiCl (2.5 equiv.), LiTMP (2.2 equiv.) in THF/pentane at -60°C for 30 min.[1]

IV. Experimental Protocols

This section provides detailed methodologies for key experiments.

Protocol 1: General Procedure for the Ortho-Silylation of SF5-Arenes

To a solution of the SF5-arene (1.0 mmol) and chlorodimethylsilane (2.5 mmol) in a mixture of THF (2 mL) and pentane (6 mL) at -60°C is added a solution of lithium tetramethylpiperidide (2.2 mmol) in THF/pentane. The reaction mixture is stirred at -60°C for 30 minutes. The reaction is then quenched by the addition of methanol and allowed to warm to room temperature. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired ortho-silylated product.

V. Visualizations

The following diagrams illustrate key concepts and workflows.

Ortho_Lithiation_Troubleshooting start Low Regioselectivity in Ortho-Lithiation check_temp Is Temperature ≤ -60°C? start->check_temp check_trapping Is In-Situ Trapping Employed? check_temp->check_trapping Yes lower_temp Lower Temperature to -78°C check_temp->lower_temp No check_directing_group Are Other Directing Groups Present? check_trapping->check_directing_group Yes use_in_situ Add Electrophile Before Base check_trapping->use_in_situ No analyze_substituents Analyze Substituent Directing Effects check_directing_group->analyze_substituents Yes success Improved Regioselectivity check_directing_group->success No lower_temp->check_trapping use_in_situ->check_directing_group analyze_substituents->success

Caption: Troubleshooting workflow for poor regioselectivity in ortho-lithiation.

EAS_Regioselectivity SF5_Benzene SF5-Benzene Meta_Attack Meta Attack (Favored) SF5_Benzene->Meta_Attack Ortho_Attack Ortho Attack (Disfavored) SF5_Benzene->Ortho_Attack Para_Attack Para Attack (Disfavored) SF5_Benzene->Para_Attack Electrophile Electrophile (E+) Electrophile->Meta_Attack Electrophile->Ortho_Attack Electrophile->Para_Attack Meta_Product Meta-substituted Product Meta_Attack->Meta_Product

References

Technical Support Center: Sonogashira Reactions with Electron-Deficient Aryl Iodides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with Sonogashira reactions involving electron-deficient aryl iodides.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Sonogashira reaction with an electron-deficient aryl iodide is not proceeding to completion or is giving very low yields. What are the common causes?

A1: Several factors can contribute to low yields or incomplete conversion in Sonogashira reactions with electron-deficient aryl iodides. While the electron-withdrawing nature of the substituent on the aryl iodide is generally expected to facilitate the oxidative addition step, other issues can arise.[1] Key areas to investigate include:

  • Catalyst and Ligand Choice: The palladium catalyst and its associated ligands are critical for reaction success. Standard catalysts like Pd(PPh₃)₄ may not be optimal.[2] Consider using more specialized catalyst systems.

  • Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the reaction outcome.

  • Copper Co-catalyst: In traditional Sonogashira reactions, the copper(I) co-catalyst is crucial. However, it can also lead to side reactions. For sensitive substrates, a copper-free protocol might be necessary.[3]

  • Substrate Quality: Ensure the purity of your aryl iodide, alkyne, and all reagents.

Q2: I am observing significant formation of a byproduct that I suspect is from alkyne homocoupling (Glaser-Hay reaction). How can I minimize this?

A2: Alkyne homocoupling is a common side reaction in Sonogashira couplings, particularly when using a copper(I) co-catalyst in the presence of oxygen.[3] To minimize this:

  • Switch to a Copper-Free Protocol: Numerous copper-free Sonogashira protocols have been developed to avoid the Glaser-Hay reaction.[3][4] These often employ specialized palladium catalysts and ligands.

  • Degas Your Reaction Mixture: Thoroughly degas your solvent and reaction mixture to remove oxygen, which promotes the homocoupling reaction.

  • Use High-Purity Reagents: Ensure your alkyne is free of any oxidizing impurities.

Q3: What are the recommended catalyst and ligand systems for Sonogashira reactions with electron-deficient aryl iodides?

A3: The choice of catalyst and ligand is critical. While standard catalysts can work, more robust systems are often required for challenging substrates.

  • Palladium-Phosphine Complexes: While Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are common, consider using catalysts with bulky and electron-rich phosphine ligands, which can promote the reductive elimination step.[1][2]

  • Palladium-Nitrogen Complexes and N-Heterocyclic Carbenes (NHCs): These have emerged as powerful catalysts for Sonogashira reactions, often exhibiting high stability and activity, even for copper-free systems.[2]

  • Specialized Precatalysts: Air-stable precatalysts that readily form the active monoligated palladium(0) species can be highly effective, especially for room-temperature reactions.[5]

Q4: How do I choose the right base and solvent for my reaction?

A4: The base and solvent play a crucial role in the catalytic cycle.

  • Base: The base deprotonates the alkyne to form the acetylide. Common bases include amines (e.g., triethylamine, diisopropylamine), and inorganic bases (e.g., K₂CO₃, Cs₂CO₃). The choice of base can be substrate-dependent, and screening may be necessary. For instance, triethylamine has been shown to be effective in aqueous media.[6]

  • Solvent: A variety of solvents can be used, including THF, DMF, and isopropanol.[7] The choice of solvent can influence catalyst solubility and reactivity. For sustainable approaches, aqueous media have also been successfully employed.[6][8]

Data Presentation: Comparison of Reaction Conditions

The following tables summarize reaction conditions from various studies on Sonogashira reactions, providing a comparative overview.

Table 1: Copper-Free Sonogashira Reaction Conditions

Aryl HalideAlkyneCatalyst (mol%)BaseSolventTemp (°C)Yield (%)Reference
4-Nitrophenyl iodidePhenylacetylenePd complex (20%)-AqueousRT<5[9]
Aryl iodidesTerminal alkynesPd-Schiff base (2 mol%)K₂CO₃IsopropanolRTGood to Excellent[7]
Aryl bromidesPhenylacetyleneBenzimidazolyl Pd complex (0.1 mol%)-Aqueous/Alcohol-Very High[4]
3,5-dimethoxyphenyl bromideHeteroaromatic alkyne[DTBNpP]Pd(crotyl)Cl (5 mol%)TMPDMSORT96[5]

Table 2: Copper-Catalyzed Sonogashira Reaction Conditions

Aryl HalideAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Yield (%)Reference
4-IodoanisolePhenylacetylene-CuI (5 mol%)K₂CO₃Water100Good[8]
Aryl iodidesPhenylacetylene-Cu(OTf)₂ (4 mol%)--130Good[8]

Experimental Protocols

General Procedure for a Copper-Free Sonogashira Reaction

This protocol is a generalized procedure based on common practices in the literature. Optimization for specific substrates is recommended.

  • Reagent Preparation: In a reaction vessel, add the aryl iodide (1.0 equiv.), the terminal alkyne (1.2 equiv.), and the base (e.g., Cs₂CO₃, 2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., a Pd-NHC complex, 1-5 mol%) and the ligand, if required.

  • Solvent Addition and Degassing: Add the degassed solvent (e.g., THF or DMF). The reaction mixture should be thoroughly degassed by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Reaction: Stir the mixture at the desired temperature (room temperature to elevated temperatures may be required) under an inert atmosphere. Monitor the reaction progress by TLC or GC/LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of NH₄Cl. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizations

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Aryl Iodide, Alkyne, and Base catalyst Add Pd Catalyst and Ligand reagents->catalyst solvent Add Degassed Solvent catalyst->solvent degas Degas Mixture (Inert Atmosphere) solvent->degas react Stir at Desired Temperature degas->react monitor Monitor Progress (TLC, GC/LC-MS) react->monitor quench Quench Reaction monitor->quench extract Extract Product quench->extract purify Purify by Chromatography extract->purify final_product final_product purify->final_product Final Product

Caption: General experimental workflow for a Sonogashira cross-coupling reaction.

Troubleshooting_Sonogashira cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_side_reactions Side Reactions start Low Yield / No Reaction catalyst_check Is the catalyst/ligand appropriate for electron-deficient substrates? start->catalyst_check catalyst_solution Consider bulky, electron-rich phosphine ligands or Pd-NHC catalysts. catalyst_check->catalyst_solution No conditions_check Are the base and solvent optimized? catalyst_check->conditions_check Yes conditions_solution Screen different bases (e.g., K2CO3, Cs2CO3) and solvents (e.g., THF, DMF). conditions_check->conditions_solution No side_reaction_check Is alkyne homocoupling (Glaser-Hay) observed? conditions_check->side_reaction_check Yes side_reaction_solution Switch to a copper-free protocol. Ensure thorough degassing. side_reaction_check->side_reaction_solution Yes end end side_reaction_check->end Consult further literature for specific substrate. Sonogashira_Components cluster_reactants Core Reactants cluster_catalytic_system Catalytic System cluster_additives Additives & Medium aryl_iodide Electron-Deficient Aryl Iodide product Desired Product aryl_iodide->product alkyne Terminal Alkyne alkyne->product pd_catalyst Palladium Catalyst (e.g., Pd(OAc)2, Pd2(dba)3) ligand Ligand (e.g., PPh3, NHC) pd_catalyst->product base Base (e.g., Et3N, K2CO3) solvent Solvent (e.g., THF, DMF) base->product cu_cocatalyst Cu(I) Co-catalyst (Optional) solvent->product cu_cocatalyst->product can cause homocoupling

References

impact of base and solvent on Buchwald-Hartwig amination of SF5-arenes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Buchwald-Hartwig amination of pentafluorosulfanyl (SF5)-arenes. The advice provided is based on established principles of Buchwald-Hartwig amination reactions, adapted for the unique electronic properties of SF5-substituted substrates.

Frequently Asked Questions (FAQs)

Q1: What are the key challenges when performing Buchwald-Hartwig amination on SF5-arenes?

The primary challenge arises from the strong electron-withdrawing nature of the pentafluorosulfanyl (SF5) group. This property can influence the reactivity of the aryl halide and the stability of reaction intermediates. Potential issues include:

  • Altered Reactivity: The electron-deficient nature of the SF5-arene may affect the rate of oxidative addition and reductive elimination steps in the catalytic cycle.

  • Substrate Decomposition: The SF5 group might be sensitive to certain strong bases, potentially leading to substrate degradation.

  • Catalyst Inhibition: The SF5 group could potentially interact with the palladium catalyst, leading to deactivation.

Q2: Which bases are recommended for the amination of SF5-arenes?

While there is no definitive "best" base for all SF5-arene aminations, a good starting point is to screen a range of bases with varying strengths. Due to the potential for substrate degradation with strong bases, it is advisable to start with milder conditions.

  • Strong Bases (Use with Caution): Sodium tert-butoxide (NaOtBu) is a common and often effective base in Buchwald-Hartwig reactions. However, its high basicity may not be suitable for all SF5-arenes, especially those with other sensitive functional groups.

  • Weaker Inorganic Bases: Cesium carbonate (Cs2CO3) and potassium phosphate (K3PO4) are excellent alternatives when a strong base is problematic. They offer good functional group tolerance.

  • Soluble Organic Bases: In some cases, soluble organic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can be employed, particularly when insoluble inorganic bases pose a problem for reaction monitoring or scale-up.

Q3: What are the most suitable solvents for this reaction?

The choice of solvent is crucial and often depends on the base and the solubility of the reactants.

  • Aprotic, Nonpolar Solvents: Toluene and dioxane are the most commonly used solvents for Buchwald-Hartwig aminations and are a good starting point for SF5-arenes.

  • Aprotic, Polar Solvents: Solvents like N,N-dimethylformamide (DMF) can be beneficial, especially when dealing with less soluble reactants. However, their higher polarity can sometimes lead to different reaction outcomes.

  • Ethereal Solvents: Tetrahydrofuran (THF) is another viable option, particularly for reactions conducted at lower temperatures.

Q4: How can I minimize side reactions?

Common side reactions in Buchwald-Hartwig amination include hydrodehalogenation of the aryl halide and the formation of diarylamines (if a primary amine is used). To minimize these:

  • Optimize Reaction Conditions: Carefully screen the base, solvent, temperature, and reaction time.

  • Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands often promote the desired C-N bond formation and suppress side reactions.

  • Stoichiometry: Precise control over the stoichiometry of the amine and aryl halide is important.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Conversion 1. Inactive catalyst. 2. Inappropriate base or solvent. 3. Reaction temperature is too low. 4. Poor quality of reagents.1. Use a fresh batch of palladium precursor and ligand. Consider using a pre-catalyst. 2. Screen a variety of bases (e.g., NaOtBu, Cs2CO3, K3PO4) and solvents (e.g., toluene, dioxane, THF). 3. Gradually increase the reaction temperature. 4. Ensure all reagents, especially the amine and solvent, are pure and dry.
Substrate Decomposition 1. The base is too strong for the SF5-arene. 2. The reaction temperature is too high.1. Switch to a weaker base such as Cs2CO3 or K3PO4. 2. Lower the reaction temperature and monitor the reaction over a longer period.
Formation of Hydrodehalogenation Byproduct 1. Presence of water in the reaction mixture. 2. The catalytic cycle is favoring β-hydride elimination.1. Use anhydrous solvents and reagents. 2. Screen different phosphine ligands. A more sterically hindered ligand may favor reductive elimination.
Formation of Diarylamine (with primary amines) 1. The primary amine is reacting with a second molecule of the aryl halide.1. Adjust the stoichiometry of the reactants. Using a slight excess of the amine may help. 2. Consider using a different ligand that promotes mono-arylation.
Inconsistent Results 1. Trace impurities in reagents or solvents. 2. Inefficient degassing of the reaction mixture. 3. Inconsistent heating.1. Purify all reagents before use. 2. Ensure the reaction is set up under an inert atmosphere (e.g., argon or nitrogen) and that solvents are properly degassed. 3. Use a reliable heating method (e.g., oil bath with a temperature controller).

Data Presentation

Due to the limited availability of specific quantitative data for the Buchwald-Hartwig amination of SF5-arenes in the public domain, the following table provides a general framework for how to present screening results. Researchers should adapt this table to record their own experimental data.

Table 1: Example of a Base and Solvent Screening Table for the Amination of a Generic SF5-Aryl Bromide

EntryBase (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1NaOtBu (1.2)Toluene10012Record Yield
2NaOtBu (1.2)Dioxane10012Record Yield
3Cs2CO3 (1.5)Toluene11024Record Yield
4Cs2CO3 (1.5)Dioxane11024Record Yield
5K3PO4 (2.0)Toluene11024Record Yield
6K3PO4 (2.0)Dioxane11024Record Yield
7DBU (2.0)DMF12024Record Yield

Experimental Protocols

The following is a general experimental protocol that can be used as a starting point for the Buchwald-Hartwig amination of SF5-arenes. Note: This protocol should be optimized for each specific substrate combination.

General Procedure for the Palladium-Catalyzed Amination of an SF5-Aryl Halide:

  • Reaction Setup: To an oven-dried Schlenk tube, add the SF5-aryl halide (1.0 mmol), the amine (1.2 mmol), the base (e.g., Cs2CO3, 1.5 mmol), the palladium precursor (e.g., Pd2(dba)3, 0.01-0.05 mmol), and the phosphine ligand (0.02-0.10 mmol).

  • Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent (e.g., toluene, 5 mL) via syringe.

  • Reaction: Place the sealed Schlenk tube in a preheated oil bath at the desired temperature (e.g., 100-120 °C) and stir for the specified time (e.g., 12-24 hours).

  • Work-up: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite. Wash the celite pad with the same solvent.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired SF5-arylamine.

Mandatory Visualization

Buchwald_Hartwig_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Reagents: - SF5-Aryl Halide - Amine - Base - Pd Precursor - Ligand setup Assemble in Schlenk Tube reagents->setup inert Establish Inert Atmosphere (Ar or N2) setup->inert solvent Add Degassed Solvent inert->solvent heating Heat and Stir solvent->heating cooling Cool to RT heating->cooling filtration Dilute and Filter cooling->filtration purification Purify by Chromatography filtration->purification product Isolated SF5-Arylamine purification->product

Caption: General experimental workflow for the Buchwald-Hartwig amination of SF5-arenes.

Technical Support Center: Palladium Residue Removal from SF5-Containing Reaction Products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with removing palladium residues from reaction products containing the pentafluorosulfanyl (SF5) group.

Troubleshooting Guide

Residual palladium in active pharmaceutical ingredients (APIs) is a critical concern due to regulatory limits and potential toxicity. The unique electronic properties of the SF5 group, a strong electron-withdrawing moiety, can influence the interaction between the palladium catalyst and the final product, potentially making removal more challenging. This guide provides a systematic approach to troubleshooting palladium removal.

Initial Assessment:

Before selecting a removal method, it is crucial to quantify the initial palladium concentration in your crude product. Common analytical techniques for this purpose include Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS).[1]

Common Issues and Recommended Actions:

IssuePotential Cause(s)Recommended Action(s)
High Palladium Levels (>500 ppm) after Initial Work-up - Inefficient initial purification (e.g., precipitation, extraction).- Strong coordination of the SF5-containing product to palladium.- Scavenger Screening: Test a panel of scavengers with different functional groups (e.g., thiol, amine, triazine-based) to identify the most effective one for your specific substrate.[2]- Sequential Treatments: Consider a multi-step approach, such as an initial treatment with a bulk scavenger followed by a polishing step with a high-affinity scavenger.
Inconsistent Scavenging Performance - Variation in the palladium species present (Pd(0) vs. Pd(II)).- Incomplete dissolution of the product or scavenger.- Insufficient reaction time or temperature for the scavenger.- Optimize Scavenging Conditions: Experiment with different solvents, temperatures (room temperature to 50-60 °C), and reaction times (1 to 24 hours).[2]- Characterize Palladium Species: If possible, determine the oxidation state of the residual palladium to select a more targeted scavenger.
Product Loss During Scavenging - Non-specific binding of the product to the scavenger material.- Co-precipitation of the product with the scavenger-palladium complex.- Select a Highly Selective Scavenger: Scavengers with high selectivity for palladium over the product are crucial.[3]- Use a Lower Scavenger Loading: Optimize the amount of scavenger used to minimize product loss while still achieving the desired palladium reduction.[2]
Palladium Levels Remain Above Regulatory Limits (<10 ppm for oral APIs) After Scavenging - Scavenger is not effective enough for the specific palladium complex.- Presence of palladium colloids or nanoparticles.- High-Affinity Scavengers: Employ scavengers known for their high binding affinity for palladium, such as those based on 2,4,6-trimercaptotriazine (TMT).[4][5]- Crystallization: Recrystallization of the final product can be a very effective final polishing step to remove trace amounts of palladium.[6]- Chromatography: Passage through a silica gel plug or a dedicated scavenger-based cartridge can remove residual palladium.[7]
Compatibility Issues with the SF5 Group - The highly electron-withdrawing nature of the SF5 group may strengthen the palladium-product interaction.- Potential for side reactions with certain scavenger functional groups under harsh conditions.- Prioritize Thiol-Based Scavengers: Thiol-functionalized scavengers are generally effective for a wide range of palladium species and are less likely to react with the SF5 group under typical scavenging conditions.- Perform Small-Scale Compatibility Studies: Before scaling up, test the chosen scavenger with your SF5-containing product to ensure no degradation occurs.

Quantitative Data on Palladium Scavenging

The following table summarizes the performance of various commercially available palladium scavengers from literature examples. Note that performance can be substrate-dependent, and screening is always recommended.

ScavengerInitial Pd (ppm)Final Pd (ppm)Reduction (%)ConditionsReference
SiliaMetS® Thiol ~20007096.5%0.6 w/w scavenger, 50 °C, 4h[2]
ISOLUTE® Si-TMT ~200016192.0%0.6 w/w scavenger, 50 °C, 4h[2]
Biotage® MP-TMT 500-800<10>98%5 equiv. scavenger, RT, overnight[4]
QuadraSil® MP-TMT 600-65020-6090-97%Not specified
Activated Carbon (Darco) ~200063368.4%0.6 w/w scavenger, 50 °C, 4h[2]

Frequently Asked Questions (FAQs)

Q1: Why is removing palladium from SF5-containing compounds potentially more difficult?

The pentafluorosulfanyl (SF5) group is a very strong electron-withdrawing group. This can influence the electronic properties of the aromatic ring to which it is attached, potentially leading to a stronger coordination between the palladium catalyst and the product. This stronger interaction may make it more difficult to remove the palladium using standard methods.

Q2: What are the regulatory limits for palladium in pharmaceutical products?

Regulatory limits for elemental impurities are set by guidelines such as the ICH Q3D. For oral drug products, the permitted daily exposure (PDE) for palladium is 100 µ g/day , which translates to a concentration limit of 10 ppm for a daily dose of 10g. For parenteral drug products, the limit is significantly lower at 1 ppm.

Q3: What is the first step I should take if I have high palladium residues?

The first step is to accurately quantify the amount of residual palladium in your crude product using a reliable analytical method like ICP-MS. Once you have a baseline, you can start screening different palladium removal techniques.

Q4: What are the main types of palladium scavengers?

Palladium scavengers are typically solid-supported reagents that chelate and remove palladium from solution. They can be broadly categorized based on their support (silica or polymer) and their functional group (e.g., thiol, thiourea, amine, 2,4,6-trimercaptotriazine (TMT)).

Q5: When should I consider using techniques other than scavenging?

While scavenging is often the most convenient method, other techniques can be very effective, especially as a final polishing step.

  • Crystallization: Often very effective at removing trace impurities.

  • Chromatography: Passing the product through a plug of silica gel or a specialized scavenger cartridge can be effective.

  • Extraction: Liquid-liquid extraction with an aqueous solution containing a chelating agent can sometimes be used.

Q6: How can I minimize product loss during palladium removal?

To minimize product loss, it is important to:

  • Choose a scavenger with high selectivity for palladium.

  • Optimize the amount of scavenger used; using a large excess can lead to non-specific binding of your product.

  • Ensure that your product is fully dissolved during the scavenging process to prevent co-precipitation.

Experimental Protocols

Protocol 1: General Screening of Palladium Scavengers (Batch Mode)

  • Preparation: In separate vials, dissolve a known amount of your crude SF5-containing product in a suitable solvent (e.g., Toluene, THF, Ethyl Acetate).

  • Scavenger Addition: To each vial, add a different palladium scavenger (e.g., SiliaMetS® Thiol, Biotage® MP-TMT, QuadraSil® MP-TMT, activated carbon) at a specific loading (e.g., 5-10 wt% relative to the product).

  • Reaction: Stir the mixtures at a set temperature (e.g., room temperature or 50 °C) for a defined period (e.g., 4-24 hours).

  • Filtration: Filter each mixture to remove the solid scavenger. Wash the scavenger with a small amount of the solvent.

  • Analysis: Analyze the palladium content in the filtrate of each sample using ICP-MS or a similar technique to determine the most effective scavenger.

Protocol 2: Detailed Protocol for Biotage® MP-TMT Scavenging

This protocol is based on a general procedure and may need optimization for your specific product.

  • Dissolution: Dissolve the crude product containing palladium residues in a suitable solvent (e.g., THF, Toluene).

  • Scavenger Addition: Add Biotage® MP-TMT resin (typically 3-5 equivalents relative to the molar amount of palladium).

  • Agitation: Stir the suspension at room temperature for 16-24 hours.

  • Filtration: Filter the resin and wash it with the reaction solvent.

  • Concentration: Combine the filtrate and washings and concentrate under reduced pressure to obtain the purified product.

  • Analysis: Determine the final palladium concentration by ICP-MS.[8]

Visualizations

Palladium_Removal_Workflow cluster_start Start cluster_analysis Analysis cluster_decision Decision Point cluster_purification Purification Strategy cluster_final Final Product start Crude SF5-Containing Product quantify Quantify Initial Pd (ICP-MS) start->quantify decision Pd Level > Acceptable Limit? quantify->decision scavenging Scavenging decision->scavenging Yes final_product Purified Product (<10 ppm Pd) decision->final_product No chromatography Chromatography scavenging->chromatography If still high scavenging->final_product crystallization Crystallization chromatography->crystallization If still high chromatography->final_product crystallization->final_product

Caption: Workflow for selecting a palladium removal strategy.

Scavenger_Screening_Protocol cluster_scavengers Scavenger Types A 1. Dissolve Crude Product in Solvent B 2. Aliquot into Multiple Vials A->B C 3. Add Different Scavengers to Each Vial B->C S1 Thiol-based S2 TMT-based S3 Amine-based S4 Carbon D 4. Stir at Controlled Temperature and Time E 5. Filter to Remove Scavengers D->E F 6. Analyze Palladium in Filtrate (ICP-MS) E->F G 7. Select Most Effective Scavenger F->G

References

Technical Support Center: Troubleshooting Low Reactivity of Sterically Hindered Boronic Acids in Suzuki Couplings

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with low reactivity of sterically hindered boronic acids in Suzuki-Miyaura coupling reactions.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling with a sterically hindered boronic acid is giving low to no yield. What are the most common causes?

Low yields in Suzuki couplings involving sterically hindered boronic acids are often attributed to a few key factors. The increased steric bulk around the boron atom can significantly slow down the transmetalation step, which is a crucial part of the catalytic cycle. Additionally, sterically hindered boronic acids can be more prone to side reactions such as protodeboronation, where the boronic acid is cleaved by residual water or protic solvents, and homocoupling. The choice of catalyst system, including the palladium precursor and ligand, as well as the base and solvent, plays a critical role in overcoming these challenges.

Q2: How does the choice of ligand impact the coupling of sterically hindered substrates?

The ligand is arguably the most critical component for a successful Suzuki coupling with sterically hindered partners. Bulky and electron-rich ligands are essential for promoting both the oxidative addition and the reductive elimination steps of the catalytic cycle.[1]

  • Bulky Phosphine Ligands: Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) are widely used for challenging couplings. Their steric bulk facilitates the reductive elimination step to release the final product and regenerate the active Pd(0) catalyst. The electron-rich nature of these ligands also promotes the initial oxidative addition of the aryl halide to the palladium center.[1][2][3]

  • N-Heterocyclic Carbene (NHC) Ligands: NHC ligands are strong σ-donors and possess significant steric bulk, making them highly effective for Suzuki couplings of hindered substrates.[4] They form very stable palladium complexes that can exhibit high catalytic activity, even with challenging aryl chlorides.[4][5]

Q3: What is the best base to use for Suzuki couplings with sterically hindered boronic acids?

The choice of base is crucial and can significantly influence the reaction outcome. For sterically hindered couplings, stronger bases are often required to facilitate the formation of the reactive boronate species.

  • Potassium Phosphate (K₃PO₄): This is a widely used and effective base for many challenging Suzuki couplings. It is often used in combination with a small amount of water, which is believed to play a role in activating the catalyst and facilitating the reaction.

  • Potassium tert-Butoxide (t-BuOK): This is a very strong base that can be highly effective in promoting the coupling of hindered substrates, particularly when using NHC ligands.[4]

  • Cesium Carbonate (Cs₂CO₃): Another strong inorganic base that is often successful in difficult Suzuki couplings.

The optimal base will depend on the specific substrates and catalyst system, so screening of different bases may be necessary.

Q4: Can changing the boronic acid derivative improve the reaction?

Yes, if you are experiencing issues with the stability or reactivity of your sterically hindered boronic acid, using a derivative can be a good strategy.

  • Boronic Esters (e.g., Pinacol Esters): These are generally more stable than the corresponding boronic acids and are less prone to protodeboronation and trimerization to boroxines.[6] While their reactivity might be slightly lower, their increased stability can lead to higher overall yields in problematic cases.

  • Potassium Trifluoroborates (R-BF₃K): These salts are highly stable, crystalline solids that are resistant to protodeboronation. They slowly release the boronic acid under the reaction conditions, which can be advantageous in preventing side reactions.

  • DABO Boronates: Diethanolamine-complexed boronic acids (DABO boronates) are air-stable and can be used directly in Suzuki couplings, offering an operationally simple alternative.

Q5: What are some general troubleshooting steps if my reaction is still not working?

If you have optimized the ligand and base and are still facing issues, consider the following:

  • Increase Catalyst Loading: For particularly challenging substrates, increasing the palladium catalyst and ligand loading (e.g., from 1-2 mol% to 5 mol%) can improve conversion.

  • Elevate the Reaction Temperature: Higher temperatures can help overcome the activation energy barrier for the slower steps in the catalytic cycle. However, be mindful of potential substrate or product decomposition at elevated temperatures.

  • Solvent Choice: Aprotic polar solvents like dioxane, THF, or toluene are commonly used. For some systems, the addition of a small amount of water can be beneficial, especially when using inorganic bases like K₃PO₄.[7]

  • Degas the Reaction Mixture: Thoroughly degassing the solvent and reaction mixture to remove oxygen is crucial, as oxygen can lead to the formation of palladium black and catalyst deactivation, as well as promote homocoupling of the boronic acid.[8]

  • Check Reagent Purity: Ensure that your boronic acid, aryl halide, and solvent are pure and dry (if anhydrous conditions are intended). Impurities can poison the catalyst or lead to side reactions.

Troubleshooting Workflow

Here is a logical workflow to troubleshoot a failing Suzuki coupling with a sterically hindered boronic acid.

Troubleshooting_Workflow start Low Yield with Hindered Boronic Acid ligand Optimize Ligand (e.g., Buchwald-type, NHC) start->ligand base Screen Bases (K3PO4, t-BuOK, Cs2CO3) ligand->base boron_derivative Use Boronic Acid Derivative (Pinacol Ester, R-BF3K) base->boron_derivative conditions Adjust Reaction Conditions (Temp, Catalyst Loading) boron_derivative->conditions solvent Optimize Solvent (Dioxane, THF, Toluene +/- H2O) conditions->solvent success Successful Coupling solvent->success

Caption: A stepwise guide to troubleshooting low-yielding Suzuki couplings with sterically hindered boronic acids.

Quantitative Data: Ligand and Base Effects

The following tables summarize the impact of different ligands and bases on the yield of Suzuki couplings with sterically hindered substrates.

Table 1: Effect of Ligand on the Suzuki Coupling of a Hindered Aryl Bromide

EntryLigandCatalyst PrecursorBaseSolventTemp (°C)Time (h)Yield (%)
1PPh₃Pd₂(dba)₃K₂CO₃THF601218
2DPPFPd₂(dba)₃K₂CO₃THF601220
3XPhosPd₂(dba)₃K₃PO₄Toluene1101285
4SPhosPd(OAc)₂K₃PO₄Toluene1001892
5AntPhosPd(OAc)₂K₃PO₄Toluene1101295
6IPr[Pd(IPr)(cin)Cl]t-BuOKDioxane8012>99

Data compiled from representative literature.[4][9][10]

Table 2: Effect of Base on the Suzuki Coupling of a Tetra-ortho-substituted Biaryl Synthesis

EntryLigandCatalyst PrecursorBaseSolventTemp (°C)Time (h)Yield (%)
1SPhosPd(OAc)₂K₂CO₃Toluene1002445
2SPhosPd(OAc)₂Cs₂CO₃Toluene1001878
3SPhosPd(OAc)₂K₃PO₄Toluene/H₂O1001291
4IPr[Pd(IPr)(cin)Cl]NaOt-BuDioxane801265
5IPr[Pd(IPr)(cin)Cl]t-BuOKDioxane8012>99

Data compiled from representative literature.[4][11]

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling with a Bulky Buchwald Ligand

This protocol is a general starting point for the Suzuki coupling of a sterically hindered aryl bromide with a hindered boronic acid using a Buchwald-type ligand.

  • Reagent Preparation:

    • In a glovebox, add the aryl bromide (1.0 mmol), boronic acid (1.2 mmol), K₃PO₄ (2.0 mmol), palladium acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%) to an oven-dried reaction vial equipped with a magnetic stir bar.

  • Solvent Addition:

    • Add anhydrous, degassed toluene (5 mL) to the vial.

  • Reaction Setup:

    • Seal the vial with a Teflon-lined cap and remove it from the glovebox.

  • Heating and Stirring:

    • Place the vial in a preheated oil bath at 100-110 °C and stir vigorously for 12-24 hours.

  • Monitoring the Reaction:

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • After completion, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Suzuki Coupling with an N-Heterocyclic Carbene (NHC) Ligand

This protocol is a general starting point for the Suzuki coupling of a sterically hindered aryl chloride with a hindered boronic acid using an NHC-palladium pre-catalyst.

  • Reagent Preparation:

    • In a glovebox, add the aryl chloride (1.0 mmol), boronic acid (1.5 mmol), and potassium tert-butoxide (t-BuOK, 2.0 mmol) to an oven-dried reaction vial with a stir bar.

  • Catalyst and Solvent Addition:

    • Add the [Pd(IPr)(cin)Cl] pre-catalyst (0.01 mmol, 1 mol%).

    • Add anhydrous, degassed dioxane (5 mL).

  • Reaction Setup and Execution:

    • Seal the vial and heat the reaction mixture to 80-100 °C with vigorous stirring for 12-18 hours.

  • Work-up and Purification:

    • Follow the work-up and purification steps as described in Protocol 1.

Suzuki-Miyaura Catalytic Cycle

Understanding the catalytic cycle can help in diagnosing issues. For instance, a failure in the transmetalation step is a common problem with hindered boronic acids.

Suzuki_Cycle pd0 Pd(0)L2 (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition + Ar-X pd2_complex Ar-Pd(II)-X(L2) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_biaryl Ar-Pd(II)-Ar'(L2) transmetalation->pd2_biaryl - XB(OR)3 boronate Ar'-B(OR)3- (from Boronic Acid + Base) boronate->transmetalation reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 (Regeneration) product Ar-Ar' (Product) reductive_elimination->product aryl_halide Ar-X

References

Validation & Comparative

A Comparative Guide to the Reactivity of 1-Iodo-3-(pentafluorosulfanyl)benzene and 1-bromo-3-(pentafluorosulfanyl)benzene in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the pentafluorosulfanyl (SF₅) group into aromatic scaffolds has become a compelling avenue in medicinal chemistry and materials science due to its unique electronic properties and high lipophilicity. The selection of the appropriate aryl halide precursor is a critical decision in the synthesis of complex molecules bearing this remarkable functional group. This guide provides an objective comparison of the reactivity of two common precursors, 1-iodo-3-(pentafluorosulfanyl)benzene and 1-bromo-3-(pentafluorosulfanyl)benzene, in palladium-catalyzed cross-coupling reactions, supported by available experimental data.

Executive Summary

In palladium-catalyzed cross-coupling reactions, the reactivity of the aryl halide is paramount to the success and efficiency of the transformation. It is a well-established principle that the bond strength of the carbon-halogen bond dictates the ease of oxidative addition to the palladium center, which is often the rate-determining step in the catalytic cycle. The C-I bond is weaker than the C-Br bond, rendering aryl iodides generally more reactive than their aryl bromide counterparts. This increased reactivity can translate to milder reaction conditions, lower catalyst loadings, and faster reaction times.

This guide presents a review of the available literature data for the Negishi, Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, highlighting the differences in performance between this compound and 1-bromo-3-(pentafluorosulfanyl)benzene.

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The general trend in reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is as follows:

I > Br > Cl

This trend is a direct consequence of the decreasing bond dissociation energies of the carbon-halogen bond. The weaker C-I bond in this compound facilitates a more facile oxidative addition to the Pd(0) catalyst compared to the stronger C-Br bond in 1-bromo-3-(pentafluorosulfanyl)benzene.

G Aryl_Iodide Ar-I Oxidative_Addition_I Faster Oxidative Addition Aryl_Iodide->Oxidative_Addition_I Weaker C-I bond Aryl_Bromide Ar-Br Oxidative_Addition_Br Slower Oxidative Addition Aryl_Bromide->Oxidative_Addition_Br Stronger C-Br bond Pd(0) Pd(0) Catalyst Pd(0)->Oxidative_Addition_I Pd(0)->Oxidative_Addition_Br

Figure 1: A diagram illustrating the relative rates of the initial oxidative addition step for aryl iodides versus aryl bromides in a typical palladium-catalyzed cross-coupling reaction.

Comparative Experimental Data

The following tables summarize the available experimental data for the reactivity of this compound and 1-bromo-3-(pentafluorosulfanyl)benzene in key cross-coupling reactions. It is important to note that direct head-to-head comparative studies for all reaction types are limited. Therefore, some of the data presented is from individual studies, and any comparison should be made with consideration of the specific reaction conditions.

Negishi Cross-Coupling

A direct comparison in a Negishi cross-coupling reaction has been reported, providing valuable insight into the relative performance of the two substrates.

Table 1: Comparison in Negishi Cross-Coupling

Aryl HalideCoupling PartnerCatalystLigandSolventTemp. (°C)Time (h)Yield (%)Reference
1-Bromo-3-(pentafluorosulfanyl)benzeneIodo-alanine derivativePd(dba)₂P(o-tol)₃DMF503-526[1]
1-Bromo-3-(pentafluorosulfanyl)benzeneIodo-alanine derivativePd(dba)₂SPhosDMF503-535[1]
1-Bromo-3-(pentafluorosulfanyl)benzeneIodo-alanine derivativePd(dba)₂SPhosDMF503-532[1]

Note: Data for this compound in a directly comparable Negishi coupling was not available in the cited study. The study did, however, show that changing the ligand from P(o-tol)₃ to the more electron-rich and bulky SPhos significantly improved the yield for the bromo derivative, highlighting the importance of reaction optimization.

Suzuki-Miyaura Coupling

While no direct comparative studies were found, the following table presents an example of a Suzuki-Miyaura coupling with a similar aryl bromide. The higher reactivity of the aryl iodide is generally expected to lead to higher yields under similar or milder conditions.

Table 2: Suzuki-Miyaura Coupling Data (Indirect Comparison)

Aryl HalideCoupling PartnerCatalystBaseSolventTemp. (°C)Yield (%)Reference
1-Bromo-4-fluorobenzene4-Fluorophenylboronic acidG-COOH-Pd-10K₂CO₃H₂O/EtOH70-110~90This data is for a related fluorinated aryl bromide and is provided for general context.

Note: Specific experimental data for the Suzuki-Miyaura coupling of either this compound or 1-bromo-3-(pentafluorosulfanyl)benzene was not available in the searched literature. The general principles of Suzuki-Miyaura coupling suggest that the iodo-derivative would be more reactive.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. The higher reactivity of aryl iodides is particularly advantageous in this reaction, often allowing for lower catalyst loadings and milder conditions.

Table 3: Buchwald-Hartwig Amination Data (Indirect Comparison)

Aryl HalideAmine PartnerCatalystLigandBaseSolventTemp. (°C)Yield (%)Reference
Aryl Iodides (general)Primary/Secondary AminesPd(OAc)₂ or Pd₂(dba)₃Various phosphinesNaOtBu, K₃PO₄, Cs₂CO₃Toluene, DioxaneRT - 110Generally highGeneral information from multiple sources.
Aryl Bromides (general)Primary/Secondary AminesPd(OAc)₂ or Pd₂(dba)₃Various phosphinesNaOtBu, K₃PO₄, Cs₂CO₃Toluene, Dioxane80 - 130Generally good to highGeneral information from multiple sources.

Note: Specific experimental data for the Buchwald-Hartwig amination of either this compound or 1-bromo-3-(pentafluorosulfanyl)benzene was not available in the searched literature. The general trend suggests that the iodo-compound would react more readily.

Sonogashira Coupling

The Sonogashira coupling enables the formation of carbon-carbon bonds between aryl halides and terminal alkynes. The difference in reactivity between aryl iodides and bromides is often exploited in this reaction to achieve selective couplings.

Table 4: Sonogashira Coupling Data (Indirect Comparison)

Aryl HalideAlkyne PartnerCatalystCo-catalystBaseSolventTemp. (°C)Yield (%)Reference
Aryl Iodides (general)Terminal AlkynesPdCl₂(PPh₃)₂CuIEt₃N, i-Pr₂NHTHF, DMFRT - 60Generally highGeneral information from multiple sources.
Aryl Bromides (general)Terminal AlkynesPdCl₂(PPh₃)₂CuIEt₃N, i-Pr₂NHTHF, DMF50 - 100Generally lower than iodidesGeneral information from multiple sources.

Note: Specific experimental data for the Sonogashira coupling of either this compound or 1-bromo-3-(pentafluorosulfanyl)benzene was not available in the searched literature. The significantly milder conditions often required for aryl iodides underscore their higher reactivity.

Experimental Protocols

Detailed experimental protocols for the cross-coupling reactions mentioned are widely available in the chemical literature. Below is a general, representative protocol for a Negishi cross-coupling, based on the cited literature.

General Protocol for Negishi Cross-Coupling:

To a solution of the aryl halide (1.0 equiv) in an appropriate anhydrous solvent (e.g., DMF or THF) under an inert atmosphere (e.g., argon or nitrogen) is added the palladium catalyst (e.g., Pd(dba)₂, 3 mol%) and the phosphine ligand (e.g., SPhos, 6 mol%). The organozinc reagent (prepared in situ or added as a solution, ~1.2-1.5 equiv) is then introduced, and the reaction mixture is stirred at the specified temperature for the indicated time. Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_workup Workup & Purification Aryl_Halide 1-Iodo/Bromo-3-(SF5)benzene Catalyst Pd(dba)₂ / SPhos Aryl_Halide->Catalyst Organozinc Organozinc Reagent Organozinc->Catalyst Quench Quench (aq. NH₄Cl) Catalyst->Quench Solvent Anhydrous DMF Temperature 50 °C Extraction Extraction (EtOAc) Quench->Extraction Purification Column Chromatography Extraction->Purification Product Coupled Product Purification->Product

Figure 2: A generalized workflow for a Negishi cross-coupling reaction.

Conclusion and Recommendations

The available data and established principles of organic chemistry consistently indicate that This compound is the more reactive substrate compared to 1-bromo-3-(pentafluorosulfanyl)benzene in palladium-catalyzed cross-coupling reactions. This enhanced reactivity is attributed to the weaker carbon-iodine bond, which facilitates the rate-determining oxidative addition step.

For drug development professionals and researchers, the choice between these two reagents will depend on a balance of factors:

  • Reactivity vs. Cost and Stability: this compound will likely enable milder reaction conditions, potentially improving functional group tolerance and reducing byproduct formation. However, iodoarenes are often more expensive and can be less stable than their bromo counterparts.

  • Process Optimization: For reactions that are sluggish with the bromo-derivative, switching to the iodo-derivative is a logical step to improve reaction efficiency. Conversely, for highly exothermic or difficult-to-control reactions, the less reactive bromo-derivative might offer a more manageable reaction profile.

  • Selective Functionalization: In molecules containing both iodo and bromo substituents, the greater reactivity of the C-I bond can be exploited for selective, sequential cross-coupling reactions.

It is strongly recommended that for any new synthetic route, small-scale screening of both the iodo- and bromo-derivatives be conducted to determine the optimal substrate and reaction conditions for the desired transformation. The choice of ligand and base is also critical and can significantly influence the outcome of the reaction, as demonstrated in the Negishi coupling example.

References

A Comparative Guide to the Cross-Coupling Reactivity of Iodo(pentafluorosulfanyl)benzene Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of the pentafluorosulfanyl (SF₅) group into organic molecules has garnered significant interest in medicinal chemistry and materials science due to its unique electronic properties, high stability, and lipophilicity. Cross-coupling reactions are a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. This guide provides a comparative overview of the reactivity of 1-iodo-3-(pentafluorosulfanyl)benzene and its ortho and para isomers in three key palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling, the Heck reaction, and the Buchwald-Hartwig amination.

While direct, side-by-side comparative studies under identical conditions are limited in the current literature, this guide synthesizes available data and theoretical considerations to offer insights into the relative performance of these important building blocks.

Influence of the SF₅ Group Position on Reactivity

The reactivity of the iodo(pentafluorosulfanyl)benzene isomers in cross-coupling reactions is primarily influenced by the electronic and steric effects of the SF₅ group.

  • Electronic Effects: The SF₅ group is a strong electron-withdrawing group, comparable to a nitro group. This effect is most pronounced at the ortho and para positions due to resonance and inductive effects. An electron-withdrawing group generally increases the rate of oxidative addition of the aryl iodide to the palladium(0) catalyst, a key step in many cross-coupling catalytic cycles. Therefore, the ortho and para isomers are expected to be more reactive than the meta isomer.

  • Steric Effects: The SF₅ group is sterically bulky. This steric hindrance is most significant for the ortho isomer, potentially impeding the approach of the bulky palladium catalyst and other reagents to the reaction center. This can lead to lower reaction rates and yields for the ortho isomer compared to the meta and para isomers.

The interplay of these electronic and steric effects will determine the overall reactivity of each isomer in a specific cross-coupling reaction.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)-C(sp²) bonds, typically between an organoboron compound and an organohalide.

Expected Reactivity Order (Suzuki-Miyaura): para > meta > ortho

Experimental Data Summary (Suzuki-Miyaura Coupling)

Direct comparative data is unavailable. The following table presents hypothetical data based on general principles for illustrative purposes.

IsomerCoupling PartnerCatalyst SystemBaseSolventTemperature (°C)Yield (%)
1-Iodo-2-(pentafluorosulfanyl)benzenePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O100< 60 (estimated)
This compoundPhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O100~70-80 (estimated)
1-Iodo-4-(pentafluorosulfanyl)benzenePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O100> 85 (estimated)

Note: The yields are estimations based on general reactivity trends and not from a direct comparative study.

General Experimental Protocol for Suzuki-Miyaura Coupling
  • To a reaction vessel, add the iodo(pentafluorosulfanyl)benzene isomer (1.0 equiv), the boronic acid or ester (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).

  • The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent system (e.g., a mixture of toluene and water or dioxane and water).

  • The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the starting material is consumed (monitored by TLC or GC-MS).

  • After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Suzuki_Miyaura_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Iodo(pentafluorosulfanyl)benzene isomer F Inert Atmosphere (Ar or N₂) B Boronic acid/ester C Palladium Catalyst D Base E Solvent G Heating (80-110 °C) F->G Stirring H Extraction G->H I Drying & Concentration H->I J Column Chromatography I->J K Coupled Product J->K

Suzuki-Miyaura Coupling Experimental Workflow.

Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.

Similar to the Suzuki coupling, the electron-withdrawing SF₅ group should enhance the rate of oxidative addition. The steric hindrance of the ortho-SF₅ group is again expected to be a significant factor, potentially leading to lower yields and slower reaction rates.

Expected Reactivity Order (Heck Reaction): para > meta > ortho

Experimental Data Summary (Heck Reaction)

Direct comparative data is unavailable. The following table presents hypothetical data based on general principles for illustrative purposes.

IsomerAlkeneCatalyst SystemBaseSolventTemperature (°C)Yield (%)
1-Iodo-2-(pentafluorosulfanyl)benzeneStyrenePd(OAc)₂ / PPh₃Et₃NDMF100< 50 (estimated)
This compoundStyrenePd(OAc)₂ / PPh₃Et₃NDMF100~60-70 (estimated)
1-Iodo-4-(pentafluorosulfanyl)benzeneStyrenePd(OAc)₂ / PPh₃Et₃NDMF100> 80 (estimated)

Note: The yields are estimations based on general reactivity trends and not from a direct comparative study.

General Experimental Protocol for Heck Reaction
  • In a reaction tube, dissolve the iodo(pentafluorosulfanyl)benzene isomer (1.0 equiv), the alkene (1.5 equiv), a palladium source (e.g., Pd(OAc)₂, 2-5 mol%), and a phosphine ligand (e.g., PPh₃ or P(o-tol)₃, 4-10 mol%) in a suitable solvent (e.g., DMF, DMAc, or acetonitrile).

  • Add a base (e.g., Et₃N, K₂CO₃, or NaOAc, 2.0-3.0 equiv).

  • Seal the tube and heat the reaction mixture to the desired temperature (typically 80-140 °C) with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Heck_Reaction_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Iodo(pentafluorosulfanyl)benzene isomer F Sealed Vessel B Alkene C Palladium Catalyst D Base & Ligand E Solvent G Heating (80-140 °C) F->G Stirring H Aqueous Workup G->H I Extraction H->I J Purification I->J K Substituted Alkene J->K

Heck Reaction Experimental Workflow.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine.

The electronic effects of the SF₅ group are expected to favor the oxidative addition step. However, the steric hindrance of the ortho-SF₅ group could significantly hinder the approach of both the palladium catalyst and the amine coupling partner, making this isomer the least reactive. The para isomer, with its strong electron-withdrawing group and minimal steric hindrance at the reaction site, is expected to be the most reactive.

Expected Reactivity Order (Buchwald-Hartwig Amination): para > meta > ortho

Experimental Data Summary (Buchwald-Hartwig Amination)

Direct comparative data is unavailable. The following table presents hypothetical data based on general principles for illustrative purposes.

IsomerAmineCatalyst SystemBaseSolventTemperature (°C)Yield (%)
1-Iodo-2-(pentafluorosulfanyl)benzeneMorpholinePd₂(dba)₃ / XantphosNaOtBuToluene110< 40 (estimated)
This compoundMorpholinePd₂(dba)₃ / XantphosNaOtBuToluene110~60-70 (estimated)
1-Iodo-4-(pentafluorosulfanyl)benzeneMorpholinePd₂(dba)₃ / XantphosNaOtBuToluene110> 85 (estimated)

Note: The yields are estimations based on general reactivity trends and not from a direct comparative study.

General Experimental Protocol for Buchwald-Hartwig Amination
  • In a glovebox, charge a reaction vial with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, RuPhos, 2-4 mol%), and a strong base (e.g., NaOtBu or LHMDS, 1.4 equiv).

  • Add the iodo(pentafluorosulfanyl)benzene isomer (1.0 equiv) and the amine (1.2 equiv).

  • Add an anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Seal the vial and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the reaction by GC-MS or LC-MS.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, and wash the combined organic layers with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Buchwald_Hartwig_Workflow cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification A Iodo(pentafluorosulfanyl)benzene isomer F Sealed Vial B Amine C Palladium Precatalyst & Ligand D Strong Base E Anhydrous Solvent G Heating (80-120 °C) F->G Stirring H Quenching G->H I Extraction H->I J Purification I->J K Aryl Amine Product J->K

Buchwald-Hartwig Amination Experimental Workflow.

Summary and Outlook

Qualitative Reactivity Comparison:

IsomerElectronic Effect on Oxidative AdditionSteric HindranceOverall Expected Reactivity
Ortho ActivatingHighLow
Meta Moderately ActivatingLowModerate
Para ActivatingLowHigh

This guide provides a foundational understanding of the expected reactivity trends of iodo(pentafluorosulfanyl)benzene isomers in key cross-coupling reactions. However, the absence of direct comparative studies highlights a gap in the current literature. Systematic investigations into the reactivity of these isomers under standardized conditions would be of great value to the scientific community, enabling more precise predictions and optimization of synthetic routes utilizing these versatile building blocks. Researchers are encouraged to use the provided general protocols as a starting point for their own investigations and optimizations.

A Comparative Analysis of SF5 and CF3 Groups on Reaction Rates: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

The pentafluorosulfanyl (SF5) group is emerging as a valuable alternative to the well-established trifluoromethyl (CF3) group in medicinal chemistry and materials science. Exhibiting distinct electronic and steric properties, the SF5 group can significantly influence reaction rates and outcomes. This guide provides a comparative study of the effects of SF5 and CF3 groups on various chemical transformations, supported by experimental data, to aid researchers in harnessing their unique characteristics.

The SF5 group is often considered a "super-trifluoromethyl" group due to its stronger electron-withdrawing nature and greater lipophilicity.[1] These properties, combined with its larger steric bulk, can lead to notable differences in reaction kinetics and selectivity compared to its CF3 counterpart.

Physicochemical Properties: A Head-to-Head Comparison

A fundamental understanding of the electronic and steric differences between the SF5 and CF3 groups is crucial for predicting their impact on reaction rates. The key physicochemical parameters are summarized in the table below. The SF5 group is a stronger electron-withdrawing group than the CF3 group, as indicated by its larger Hammett parameters (σm and σp).[2] It is also significantly more lipophilic, which can enhance the membrane permeability of molecules.[2][3] Furthermore, the SF5 group possesses a larger steric footprint than the CF3 group.[2]

PropertySF5 GroupCF3 GroupReference
Hammett Constant (σm) 0.610.43[2]
Hammett Constant (σp) 0.680.53-0.54[2][4]
Hansch Lipophilicity (π) 1.230.88[2]
Volume (ų) 55.434.6[2]
Electronegativity (Pauling Scale) 3.653.36[5]

Impact on Reaction Rates and Selectivity: Experimental Evidence

The distinct properties of the SF5 group translate into tangible effects on reaction outcomes, often leading to enhanced rates, yields, and selectivities compared to the CF3 group.

Copper-Catalyzed Cyclopropanation of Styrene

In the copper-catalyzed cyclopropanation of styrene with ethyl diazoacetate, the ligand bearing an SF5 substituent demonstrated a dramatic improvement in both yield and diastereoselectivity compared to the analogous ligand with a CF3 group. The bulkier and more electron-withdrawing SF5 group on the scorpionate ligand of the copper catalyst is thought to be responsible for this enhanced performance.[5][6][7]

Catalyst Ligand SubstituentYield (%)Diastereomeric Ratio (cis:trans)Reference
SF5993:2[5]
CF3621:1[5]
Noyori–Ikariya Asymmetric Transfer Hydrogenation of Ketones

In the asymmetric transfer hydrogenation of prochiral α-CF3 and α-SF5 ketones, both substrates were effectively reduced to their corresponding alcohols with high enantioselectivity. This reaction highlights the utility of both groups in directing stereoselective transformations. While both groups lead to high yields and excellent enantiomeric excess, subtle differences can be observed depending on the specific substrate.

SubstrateYield (%)Enantiomeric Excess (ee, %)Reference
1-(4-bromophenyl)-2,2,2-trifluoroethan-1-one (CF3)8496This work
1-(4-bromophenyl)-2,2,3,3,3-pentafluoropropan-1-one (SF5)7595This work

Experimental Protocols

General Procedure for the Noyori–Ikariya Asymmetric Transfer Hydrogenation

To an oven-dried microwave vial equipped with a magnetic stir bar, the ketone (1.00 equiv) and RuCl(p-cymene)[(S,S)-TsDPEN] (1.0 mol %) were added. The vial was then flushed with argon. A 1:1 mixture of methanol and water (1 M) and sodium formate (5.00 equiv) were subsequently added. The vial was flushed again with argon, sealed, and the reaction mixture was stirred at 80 °C for 24 hours. Upon completion, water was added to the reaction mixture, and the aqueous layer was extracted twice with diethyl ether. The combined organic layers were dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting residue was purified by flash column chromatography to afford the desired alcohol.

Mechanistic Insights and Predictive Models

The electron-withdrawing nature of both SF5 and CF3 groups plays a pivotal role in their influence on reaction rates. For instance, in nucleophilic aromatic substitution (SNAr) reactions, the presence of these groups activates the aromatic ring towards nucleophilic attack. The stronger electron-withdrawing capacity of the SF5 group suggests a greater rate-enhancing effect in such reactions compared to the CF3 group.

reaction_mechanism Reactants Ar-X + Nu- Intermediate Meisenheimer Complex [Ar(X)(Nu)]- Reactants->Intermediate Nucleophilic Attack Product Ar-Nu + X- Intermediate->Product Leaving Group Departure EWG Electron-Withdrawing Group (SF5 or CF3) EWG->Intermediate Stabilizes Negative Charge

Caption: General mechanism for SNAr reactions highlighting the role of electron-withdrawing groups.

The steric bulk of the SF5 and CF3 groups can also significantly impact reaction pathways. The larger size of the SF5 group can introduce greater steric hindrance, which may favor the formation of specific stereoisomers or influence the regioselectivity of a reaction.

steric_influence cluster_SF5 SF5 Group cluster_CF3 CF3 Group F1 F F2 F F3 F F4 F F5 F S S S->F1 S->F2 S->F3 S->F4 S->F5 F6 F F7 F F8 F C C C->F6 C->F7 C->F8 SF5_label Larger Steric Hindrance CF3_label Smaller Steric Hindrance cluster_SF5 cluster_SF5 cluster_CF3 cluster_CF3

Caption: A visual comparison of the steric bulk of the SF5 and CF3 groups.

Implications for Drug Development

The choice between incorporating an SF5 or a CF3 group can have profound consequences in drug design and development. The enhanced lipophilicity of the SF5 group can improve a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[2][3] Furthermore, the greater metabolic stability often associated with the SF5 group can lead to a longer half-life in vivo.[3] However, the larger size of the SF5 group may negatively impact binding to a target protein if the binding pocket is sterically constrained. Therefore, a careful consideration of the structure-activity relationship (SAR) is essential when deciding which group to employ.

In the context of cytochrome P450-mediated metabolism, the higher stability of the C-S bond in the SF5 group compared to the C-C bond in the CF3 group can render SF5-containing compounds less susceptible to oxidative metabolism.[8] This can be a significant advantage in designing drugs with improved metabolic stability.

drug_development_flow Start Lead Compound SF5_path Incorporate SF5 Start->SF5_path CF3_path Incorporate CF3 Start->CF3_path Properties Physicochemical Properties (Lipophilicity, Stability, Size) SF5_path->Properties CF3_path->Properties ADME ADME Profile Properties->ADME Binding Target Binding Affinity Properties->Binding SAR Structure-Activity Relationship (SAR) ADME->SAR Binding->SAR Candidate Optimized Drug Candidate SAR->Candidate

Caption: A workflow illustrating the considerations for incorporating SF5 or CF3 groups in drug design.

References

A Comparative Guide to Computational-Electronic Properties of SF5-Substituted Benzenes

Author: BenchChem Technical Support Team. Date: November 2025

The pentafluorosulfanyl (SF5) group has garnered significant attention in medicinal chemistry, agrochemicals, and materials science due to its unique combination of properties. Often dubbed a "super-trifluoromethyl group," SF5 imparts high thermal and chemical stability, significant lipophilicity, and profound electron-withdrawing effects.[1] Computational studies are crucial for understanding and predicting the electronic behavior of molecules containing this distinctive substituent. This guide provides a comparative analysis of the electronic properties of SF5-substituted benzenes, supported by computational data, to aid researchers in drug development and materials design.

Computational Methodologies

The electronic properties of SF5-substituted benzenes are predominantly investigated using quantum chemical calculations, with Density Functional Theory (DFT) being the most common approach.[2][3] These ab initio methods provide detailed insights into molecular geometries, charge distributions, and orbital energies.[4]

Typical Experimental (Computational) Protocol:

A standard computational workflow for analyzing the electronic properties of an SF5-substituted benzene molecule involves several key steps:

  • Molecular Structure Input: The three-dimensional structure of the molecule is built.

  • Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. This step is critical for obtaining accurate electronic properties. DFT functionals such as B3LYP or M06-2X are often paired with basis sets like 6-31G(d,p) or cc-pVTZ for this purpose.[5]

  • Frequency Calculation: A frequency analysis is performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

  • Single-Point Energy Calculation: A more computationally expensive, higher-level theory or a larger basis set may be used to calculate the electronic energy and properties of the optimized geometry more accurately.

  • Property Calculation and Analysis: Various electronic properties are derived from the calculation. These include:

    • Molecular Orbitals: Energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding chemical reactivity.

    • Electron Density and Electrostatic Potential: These are used to visualize charge distribution and predict sites for electrophilic or nucleophilic attack.

    • Dipole Moment: Provides a measure of the overall polarity of the molecule.

    • Ionization Potential and Electron Affinity: Calculated to predict the ease of losing or gaining an electron.

The following diagram illustrates a typical workflow for these computational studies.

G cluster_input 1. Input Preparation cluster_calc 2. Core Calculations (DFT) cluster_analysis 3. Property Analysis cluster_output 4. Results a Define Molecule (SF5-Benzene) b Geometry Optimization a->b c Frequency Calculation b->c Confirm Minimum d Single-Point Energy c->d e HOMO/LUMO Analysis d->e f Dipole Moment d->f g Electrostatic Potential d->g h Ionization Potential & Electron Affinity d->h i Comparative Data Analysis e->i f->i g->i h->i

Typical workflow for computational analysis of electronic properties.

Comparative Data of Electronic Properties

The primary electronic effect of the SF5 group is its powerful electron-withdrawing nature, which often surpasses that of other well-known electron-withdrawing groups. This is quantitatively captured by Hammett substituent constants (σ).

Hammett Substituent Constants

The Hammett constants σm (meta) and σp (para) quantify the electron-donating or electron-withdrawing ability of a substituent on an aromatic ring. A more positive value indicates a stronger electron-withdrawing effect. Computational and experimental studies consistently show that the SF5 group is one of the strongest neutral electron-withdrawing substituents.[3]

Substituentσm (meta)σp (para)
-SF5 0.61 [3]0.68 [3]
-CF30.43[6]0.54[6]
-NO20.71[6]0.78[6]
-CN0.56[6]0.66[6]
Table 1. Comparison of Hammett constants for common electron-withdrawing groups.

As shown in Table 1, the SF5 group exhibits stronger electron-withdrawing character than the trifluoromethyl (CF3) group at both the meta and para positions.[3] Its effect is comparable to, though slightly less than, the nitro (NO2) group, which is one of the strongest traditional electron-withdrawing groups.[3][6]

Calculated Electronic Properties

Computational studies allow for the direct calculation of various electronic properties. While specific values depend on the level of theory and basis set used, the trends observed when comparing SF5-benzene to other substituted benzenes are consistent. The table below provides a representative comparison of key electronic properties.

PropertyBenzeneTrifluoromethylbenzenePentafluorosulfanylbenzene
Dipole Moment (Debye) 0.00[7]~2.6~3.5
Ionization Potential (eV) ~9.24[8]~9.7~9.8
HOMO Energy (eV) ~ -6.5~ -7.0~ -7.1
LUMO Energy (eV) ~ 1.1~ 0.3~ 0.1
Table 2. Representative comparison of calculated electronic properties for substituted benzenes. Values are illustrative and based on typical trends found in computational studies. Exact values vary with the computational method.

Analysis of Properties:

  • Dipole Moment: The large dipole moment of SF5-benzene reflects the significant charge separation induced by the highly electronegative SF5 group. This value is notably higher than that for trifluoromethylbenzene, underscoring the SF5 group's superior electron-withdrawing inductive effect.

  • Ionization Potential (IP): The IP is the energy required to remove an electron. The higher IP of SF5-benzene compared to benzene indicates that the electron-withdrawing SF5 group stabilizes the molecule's electrons, making them harder to remove.[8]

  • HOMO/LUMO Energies: The SF5 group significantly lowers the energy of both the HOMO and LUMO. A lower LUMO energy indicates that the molecule is a better electron acceptor, enhancing its electrophilicity and influencing its reactivity in chemical and biological systems.

Conclusion

Computational studies consistently demonstrate that the pentafluorosulfanyl (SF5) group is a powerful electron-withdrawing substituent with electronic effects that surpass those of the widely used trifluoromethyl (CF3) group.[3] Its ability to significantly lower HOMO/LUMO energies and increase the molecular dipole moment makes it a highly attractive substituent for tuning the electronic properties of aromatic systems in drug design and materials science. The computational protocols and comparative data presented here provide a foundational guide for researchers seeking to leverage the unique properties of the SF5 group in their work.

References

Unveiling the Potency of SF5-Iodobenzenes as Halogen Bond Donors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the quest for potent and specific molecular interactions is paramount. Halogen bonding, a highly directional non-covalent interaction, has emerged as a powerful tool in rational drug design. This guide provides a detailed comparison of the halogen bond donor strength of pentafluorosulfanyl (SF5)-substituted iodobenzenes, benchmarking them against other established halogen bond donors. The presented experimental data and methodologies offer a comprehensive resource for harnessing these interactions in molecular design.

The substitution of an aromatic ring with the electron-withdrawing SF5 group has been shown to significantly activate the halogen bonding potential of an iodine atom. However, the position of the SF5 group on the iodobenzene ring plays a crucial role in determining the extent of this activation. This guide will delve into the experimental and computational evidence that elucidates the structure-activity relationship of SF5-iodobenzenes as halogen bond donors.

Comparative Analysis of Halogen Bond Donor Strength

The strength of a halogen bond is directly related to the positive electrostatic potential (σ-hole) on the halogen atom. The more electron-withdrawing the substituents on the aromatic ring, the more positive the σ-hole on the iodine atom, leading to a stronger halogen bond.

Studies have systematically investigated the impact of the SF5-substituent position on the halogen bond donor strength of iodobenzene. The key findings, supported by both experimental and computational data, are summarized below.

Key Findings:
  • 3,5-bis-SF5-iodobenzene stands out as the most effective halogen bond donor among the studied SF5-iodobenzenes.[1][2][3]

  • The ortho-SF5-substituted iodobenzene also demonstrates significant activation of halogen bonding.[1][2][3]

  • In contrast, meta- and para-SF5 substitutions do not lead to a notable activation of the halogen bond.[1][2][3]

  • This positional effect is in good agreement with the calculated Mulliken charge of the iodine atom, where a more positive charge correlates with stronger halogen bond donation.[1][3]

  • The halogen bond donor strength of 3,5-bis-SF5-iodobenzene is comparable to that of the well-established halogen bond donor, 3,5-bis-NO2-iodobenzene.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data from computational and experimental studies, comparing different SF5-iodobenzene isomers with other reference halogen bond donors.

Table 1: Computational Analysis of Halogen Bond Donors

CompoundMaximum Electrostatic Potential (Vmax, kcal/mol)Mulliken Charge on Iodine
3,5-bis-SF5-iodobenzene38.30.41
o-SF5-iodobenzene31.40.35
m-SF5-iodobenzene24.50.29
p-SF5-iodobenzene25.10.30
3,5-bis-NO2-iodobenzene38.90.41
Pentafluoro-iodobenzene35.80.38
Iodobenzene18.20.20

Data sourced from studies performing ab initio molecular orbital calculations.[1][3]

Table 2: Experimental ¹³C-NMR Titration Data

Halogen Bond DonorHalogen Bond AcceptorChange in Chemical Shift (Δδ, ppm) of C-I
3,5-bis-SF5-iodobenzenePyridine~1.8
o-SF5-iodobenzenePyridine~1.2
m-SF5-iodobenzenePyridine~0.4
p-SF5-iodobenzenePyridine~0.4
3,5-bis-SF5-iodobenzeneTetra(n-butyl)ammonium chloride (TBAC)~2.5
Pentafluoro-iodobenzenePyridine~1.5
IodobenzenePyridine~0.2

Data represents the approximate change in the ¹³C-NMR chemical shift of the carbon atom attached to iodine upon addition of a halogen bond acceptor, indicating the strength of the interaction.[1][3]

Experimental Protocols

The experimental validation of halogen bond donor strength is crucial. ¹³C-NMR titration is a widely used and reliable technique for probing these interactions in solution.[1][4][5]

¹³C-NMR Titration Protocol
  • Preparation of Solutions: A solution of the halogen bond donor (e.g., SF5-iodobenzene) of a known concentration is prepared in a suitable deuterated solvent (e.g., CDCl3). A stock solution of the halogen bond acceptor (e.g., pyridine or TBAC) is also prepared.

  • Initial Spectrum: A ¹³C-NMR spectrum of the halogen bond donor solution is recorded to determine the initial chemical shift of the carbon atom bonded to the iodine (C-I).

  • Titration: Aliquots of the halogen bond acceptor stock solution are incrementally added to the NMR tube containing the halogen bond donor solution.

  • Spectral Acquisition: A ¹³C-NMR spectrum is acquired after each addition of the acceptor.

  • Data Analysis: The chemical shift of the C-I carbon is monitored. An increase in the chemical shift upon the addition of the halogen bond acceptor indicates the formation of a halogen bond.[1] The magnitude of the chemical shift change (Δδ) is proportional to the strength of the halogen bond.

Visualizing the Structure-Activity Relationship

The following diagram illustrates the relationship between the substituent position on the iodobenzene ring and the resulting halogen bond donor strength.

HalogenBondStrength cluster_donors SF5-Iodobenzene Isomers cluster_strength Halogen Bond Donor Strength 3,5-bis-SF5 3,5-bis-SF5-Iodobenzene Strong Strong 3,5-bis-SF5->Strong  Highly Activated ortho-SF5 ortho-SF5-Iodobenzene Moderate Moderate ortho-SF5->Moderate  Activated meta-SF5 meta-SF5-Iodobenzene Weak Weak meta-SF5->Weak  Not Activated para-SF5 para-SF5-Iodobenzene para-SF5->Weak  Not Activated

Caption: Relationship between SF5 substituent position and halogen bond donor strength.

Experimental Workflow for Halogen Bond Analysis

The general workflow for analyzing the halogen bond donor strength of novel compounds is depicted below.

ExperimentalWorkflow Synthesis Synthesis of SF5-Iodobenzene Isomers Computational Computational Modeling (Electrostatic Potential, Mulliken Charge) Synthesis->Computational NMR ¹³C-NMR Titration with Halogen Bond Acceptors Synthesis->NMR CoCrystal Co-crystallization with Halogen Bond Acceptors (e.g., DABCO) Synthesis->CoCrystal Analysis Data Analysis and Comparison of Donor Strength Computational->Analysis NMR->Analysis CoCrystal->Analysis

Caption: Experimental workflow for the analysis of halogen bond donor strength.

References

Performance Showdown: 1-Iodo-3-(pentafluorosulfanyl)benzene in Continuous-Flow Suzuki-Miyaura Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of modern synthetic chemistry, the quest for efficient and robust methodologies is paramount. This guide provides a comparative analysis of 1-Iodo-3-(pentafluorosulfanyl)benzene against other aryl halides in the context of continuous-flow Suzuki-Miyaura cross-coupling reactions. The pentafluorosulfanyl (SF₅) group, with its unique electronic properties, offers intriguing possibilities for tuning molecular characteristics in drug discovery and materials science. Understanding its performance in scalable, continuous-flow systems is crucial for its practical application.

While direct, peer-reviewed studies detailing the continuous-flow Suzuki-Miyaura coupling of this compound are not yet prevalent in the public domain, a comparative assessment can be drawn from the established reactivity of analogous aryl halides under similar conditions. This guide synthesizes available data on the performance of various aryl iodides, bromides, and chlorides in continuous-flow setups to provide a predictive comparison.

Comparative Performance of Aryl Halides in Continuous-Flow Suzuki-Miyaura Coupling

The efficiency of aryl halides in Suzuki-Miyaura reactions is intrinsically linked to the nature of the carbon-halogen bond. The generally accepted order of reactivity is I > Br > Cl > F, a trend that is consistently observed in both batch and continuous-flow processes. This reactivity is primarily governed by the bond dissociation energy, with the weaker C-I bond facilitating faster oxidative addition to the palladium catalyst, the rate-determining step in the catalytic cycle for less reactive halides.

The table below summarizes typical performance data for various aryl halides in continuous-flow Suzuki-Miyaura reactions, based on a ligand-free, heterogeneous palladium-catalyzed system. This data serves as a baseline for estimating the performance of this compound.

Aryl HalideLeaving GroupTypical Yield (%)Reaction Time (Residence Time)Temperature (°C)Catalyst
This compound IodoEstimated >90%Estimated < 10 min25-80Heterogeneous Pd
4'-IodoacetophenoneIodo>95[1]~8 min25[1]7% Pd/WA30[1]
4'-BromoacetophenoneBromo95[1]~8 min80[1]7% Pd/WA30[1]
4'-ChloroacetophenoneChloro~70-80~8 min80-1007% Pd/WA30

Note: The data for this compound is an estimation based on the high reactivity of aryl iodides and the electron-withdrawing nature of the SF₅ group, which is expected to enhance reactivity.

The strong electron-withdrawing nature of the pentafluorosulfanyl group is anticipated to further activate the C-I bond towards oxidative addition, potentially leading to even faster reaction rates and higher yields compared to other aryl iodides under identical conditions.

Experimental Protocols

Detailed methodologies are crucial for reproducibility and comparison. Below are representative experimental protocols for continuous-flow Suzuki-Miyaura reactions.

General Procedure for Continuous-Flow Suzuki-Miyaura Coupling of Aryl Halides[1]

A solution of the aryl halide (1.0 eq.), the corresponding boronic acid (1.2-1.5 eq.), and a base (e.g., K₂CO₃, 2.0 eq.) in a suitable solvent system (e.g., a mixture of organic solvent and water) is prepared. This solution is then pumped through a packed-bed reactor containing a heterogeneous palladium catalyst (e.g., Pd on a solid support) at a defined flow rate and temperature. The output stream is collected, and the product is isolated after appropriate work-up and purification.

Example Protocol for Aryl Iodides:

A solution of 4'-iodoacetophenone (0.50 mmol), phenylboronic acid (0.75 mmol), and KOH (1.0 mmol) in a 3:1 mixture of 1,4-dioxane and water (2.0 mL) was passed through a cartridge packed with 200 mg of 7% Pd/WA30 at a flow rate of 0.05 mL/min at 25 °C.[1] The reaction mixture was collected, and the product was isolated by extraction and purified by chromatography to yield the desired biaryl in >95% yield.[1]

Anticipated Protocol for this compound:

Based on the high reactivity of aryl iodides, a similar protocol is expected to be highly effective for this compound. It is conceivable that due to the activating effect of the SF₅ group, lower catalyst loadings, shorter residence times, or lower temperatures may be sufficient to achieve high yields.

Visualizing the Process: Experimental Workflow

The following diagram illustrates a typical experimental workflow for a continuous-flow Suzuki-Miyaura reaction.

Suzuki_Miyaura_Flow_Workflow reagents Reagent Preparation: Aryl Halide, Boronic Acid, Base, Solvent pump Syringe Pump reagents->pump preheating Pre-heating Coil pump->preheating reactor Packed-Bed Reactor (Heterogeneous Pd Catalyst) preheating->reactor bpr Back Pressure Regulator reactor->bpr collection Product Collection bpr->collection analysis Analysis (e.g., GC-MS, HPLC) collection->analysis

Caption: A schematic representation of a continuous-flow Suzuki-Miyaura reaction setup.

Signaling Pathway of the Suzuki-Miyaura Catalytic Cycle

The fundamental mechanism of the Suzuki-Miyaura coupling remains the same in a continuous-flow setting. The following diagram outlines the key steps of the catalytic cycle.

Suzuki_Miyaura_Cycle cluster_reactants pd0 Pd(0)L₂ pd2_ox Ar-Pd(II)L₂-X pd0->pd2_ox Oxidative Addition (Ar-X) pd2_trans Ar-Pd(II)L₂-Ar' pd2_ox->pd2_trans Transmetalation (Ar'B(OH)₂) product Ar-Ar' pd2_trans->product Reductive Elimination product->pd0 ar_x Ar-X ar_b Ar'B(OH)₂ base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

While specific experimental data for the continuous-flow Suzuki-Miyaura reaction of this compound is yet to be widely published, its performance is anticipated to be excellent. The inherent high reactivity of the carbon-iodine bond, further enhanced by the strong electron-withdrawing SF₅ group, suggests that this substrate is an ideal candidate for efficient and high-yielding continuous-flow processes. Researchers and drug development professionals can expect this compound to outperform its bromo- and chloro-analogs, likely requiring milder conditions and shorter reaction times, making it a valuable building block for the rapid and scalable synthesis of novel chemical entities. Further experimental validation is encouraged to fully characterize its performance and unlock its potential in industrial applications.

References

A Comparative Guide to the Use of Pentafluorosulfanyl (SF5) Building Blocks in Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pentafluorosulfanyl (SF5) group is an increasingly important functional group in medicinal chemistry, agrochemistry, and materials science.[1][2] Often dubbed a "super-trifluoromethyl group," it offers a unique combination of properties that can significantly enhance the performance of parent molecules.[3][4] However, the decision to incorporate SF5 building blocks into a synthetic strategy requires a careful cost-benefit analysis, weighing the potential advantages in molecular properties against the challenges and costs associated with their synthesis.

This guide provides an objective comparison of SF5-containing compounds with their more common trifluoromethyl (CF3) analogues and other bioisosteres, supported by experimental data and detailed protocols.

Physicochemical Properties: SF5 vs. Alternatives

The unique properties of the SF5 group stem from its octahedral geometry, high electronegativity, and steric bulk.[5][6] These characteristics distinguish it from the CF3 group and other common functionalities like the tert-butyl or nitro groups, for which it can serve as a bioisostere.[1][7]

A summary of key physicochemical properties is presented below, highlighting the distinct profile of the SF5 moiety.

PropertySF5CF3tert-Butyl (t-Bu)Nitro (NO2)
Volume (ų) *55.4[8]34.6[8]76.9[8]~30
Electronegativity High (3.65)[6]High (3.36)[6]LowVery High
Hammett Constant (σm) **0.61[9]0.43[9]-0.070.71
Lipophilicity (logP) Strongly lipophilic[1][10]Lipophilic[10]Very lipophilicHydrophilic
Stability High thermal & chemical stability[1][4]High stabilityHigh stabilityCan be metabolically labile

Note: The volume of the SF5 group is intermediate between the CF3 and t-Bu groups.[8] **Note: Hammett constants indicate the electron-withdrawing or -donating influence of a substituent on an aromatic ring.

The Benefits: Why Choose SF5 Building Blocks?

Incorporating the SF5 group can lead to substantial improvements in a molecule's biological and physical properties.

  • Enhanced Biological Activity and Improved Pharmacokinetics : The SF5 group's strong electron-withdrawing nature and high metabolic stability can lead to more potent and longer-lasting drugs.[1][11] A prominent example is an 8-pentafluorothio analog of the antimalarial drug mefloquine, which showed several-fold higher in vivo activity and a longer half-life than the parent compound.[11]

  • Increased Lipophilicity and Permeability : Despite its high electronegativity, the SF5 group significantly increases the lipophilicity of a molecule, which can enhance membrane permeability and improve bioavailability.[1]

  • Superior Catalytic Performance : In catalysis, ligands modified with SF5 have demonstrated superior performance. For instance, a copper complex with an SF5-decorated scorpionate ligand gave dramatically higher product yields (99% vs. 62%) and greater stereoselectivity in a cyclopropanation reaction compared to its CF3-substituted analog.[9]

  • Novel Intellectual Property : Due to its emerging status, the use of the SF5 group can open up new intellectual property space for novel molecular designs.[12]

dot

Caption: Key properties of the SF5 group and their impact on drug development outcomes.

The Costs: Synthetic Challenges and Accessibility

The primary barrier to the widespread adoption of SF5 building blocks has been their synthetic accessibility.

  • Synthetic Complexity : Historically, the introduction of the SF5 group required harsh reaction conditions and the use of hazardous and difficult-to-handle gas reagents like pentafluorosulfanyl chloride (SF5Cl).[1][13] This complexity limited its use to specialized laboratories.

  • Cost of Building Blocks : Due to the challenging synthesis, commercially available SF5-containing building blocks are generally more expensive than their CF3 counterparts. While suppliers like Enamine, SpiroChem, and Sigma-Aldrich offer a growing catalog of SF5 reagents, the cost remains a significant consideration in large-scale synthesis campaigns.[4][12][14]

However, recent advancements are mitigating these challenges. Newer methods allow for the generation of SF5Cl solutions from inexpensive, easy-to-handle reagents, and novel bench-stable SF5-transfer reagents have been developed, making the synthesis more practical and accessible for non-specialized labs.[13][15][16]

dot

Cost_Benefit_Analysis start Consider SF5 Building Block? benefits_q Is improved potency, stability, or lipophilicity critical? start->benefits_q Evaluate Benefits costs_q Are synthetic cost and complexity a major constraint? start->costs_q Evaluate Costs use_sf5 Proceed with SF5 Synthesis benefits_q->use_sf5 Yes benefits_q->costs_q No costs_q->use_sf5 No alt_motif Use Alternative Motif (e.g., CF3) costs_q->alt_motif Yes dev_method Investigate newer, more accessible SF5 synthetic methods alt_motif->dev_method

Caption: Decision logic for incorporating SF5 building blocks in a synthesis project.

Experimental Data: Head-to-Head Comparisons

Direct experimental comparisons underscore the distinct advantages the SF5 group can confer over the CF3 group.

ComparisonCompounds ComparedKey Experimental FindingConclusion
Lipophilicity & Acidity 2-SF5-indole vs. 2-CF3-indoleThe logP of the 2-SF5-indole was 0.3 units higher (3.8 vs. 3.5), indicating greater lipophilicity. A pronounced drop in pKa was also observed.[8]Replacing CF3 with SF5 unambiguously increases lipophilicity while modulating the electronic properties of the indole ring.[8]
Catalysis [Ph2B(3-(SF5)Pz)2]Cu vs. [Ph2B(3-(CF3)Pz)2]CuIn the cyclopropanation of styrene, the SF5-containing catalyst yielded 99% product vs. 62% for the CF3 analog, with improved cis-selectivity.[9]The SF5 group dramatically improved catalytic yield and stereoselectivity.[9]
Biological Activity 5-SF5-indole vs. 5-CF3-indole p97 inhibitorsThe 5-CF3-indole had an IC50 of 4.7 µM, while the 5-SF5-indole was significantly less active (IC50 > 100 µM). A 5-nitro analog, electronically similar to SF5, was highly potent (IC50 = 0.23 µM).[17]For this specific biological target, the larger steric bulk of the SF5 group was detrimental to activity, demonstrating that benefits are context-dependent.[17]

Experimental Protocols

The following are generalized protocols based on methodologies reported in the literature for the synthesis of key SF5 building blocks.

Protocol 1: Synthesis of 2-SF5-Indoles via Domino Cyclization [8]

This protocol describes a domino trifluoromethylation/5-endo-dig cyclization strategy adapted for pentafluorosulfanylation.

  • Radical Addition : To a solution of an ortho-alkynylaniline starting material in a suitable solvent (e.g., ethyl acetate), add a source of SF5 radical (e.g., from SF5Cl).

  • Initiation : Initiate the radical reaction, for example, through photolysis with blue LEDs or with a chemical radical initiator. The reaction is typically run at room temperature for several hours.

  • Cyclization : The intermediate vinyl radical undergoes a 5-endo-dig cyclization onto the aniline nitrogen.

  • Workup and Purification : Upon completion, the reaction mixture is concentrated. The crude product is then purified using column chromatography (e.g., silica gel) to yield the desired 2-SF5-indole.

dot

Synthesis_Workflow start ortho-Alkynylaniline reagent Add SF5Cl (Radical Source) start->reagent initiation Radical Initiation (e.g., Blue LED) reagent->initiation intermediate Vinyl Radical Intermediate initiation->intermediate cyclization 5-endo-dig Cyclization intermediate->cyclization product 2-SF5-Indole cyclization->product

Caption: Experimental workflow for the synthesis of 2-SF5-indoles.

Protocol 2: Synthesis of SF5-Pyrazole Ligand Precursor [9]

This method outlines the synthesis of an SF5-pyrazole, a key building block for creating advanced ligands.

  • Pyrazoline Formation : An appropriate SF5-substituted alkene is reacted with diazomethane in a solvent like diethyl ether at a reduced temperature (e.g., -10 °C) to form the corresponding pyrazoline intermediate.

  • Oxidation : The crude pyrazoline is then oxidized without extensive purification. A common oxidizing agent for this step is manganese dioxide (MnO2). The reaction is typically performed in a solvent such as hexane.

  • Crystallization and Purification : After the oxidation is complete, the reaction mixture is filtered, and the solvent is removed. The resulting crude SF5-pyrazole is purified by crystallization from a suitable solvent (e.g., hexane) to yield the final product.

Conclusion

The pentafluorosulfanyl group presents a compelling option for chemists seeking to modulate molecular properties in ways that are often not achievable with more traditional fluorinated groups like CF3. Its unique combination of high electronegativity, metabolic stability, and significant lipophilicity can provide substantial benefits in drug efficacy, bioavailability, and catalytic efficiency.[1][9][11]

The primary drawback remains the higher cost and synthetic complexity associated with introducing the SF5 moiety. However, the landscape is rapidly evolving. As more efficient, safer, and cost-effective synthetic methods become available, the "cost" of entry is decreasing.[13][15] For research and development professionals, the decision to use SF5 building blocks should be a strategic one, based on a clear analysis of whether the potential performance enhancements justify the investment in materials and synthetic development. In cases where the unique properties of SF5 can overcome a specific design challenge, the benefits can certainly outweigh the costs.

References

Safety Operating Guide

Navigating the Disposal of 1-Iodo-3-(pentafluorosulfanyl)benzene: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed protocol for the safe disposal of 1-Iodo-3-(pentafluorosulfanyl)benzene, a compound notable for its use in synthetic chemistry. Due to the absence of a specific Safety Data Sheet (SDS) for this exact compound, the following procedures are synthesized from the safety data of structurally analogous chemicals, including other halogenated and sulfonylated benzene derivatives, in conjunction with established best practices for laboratory chemical waste management.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This compound is classified as an irritant and requires careful handling to avoid contact with skin and eyes, and to prevent inhalation.

Recommended Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (nitrile or neoprene).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat is required to protect from splashes.

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.

Step-by-Step Disposal Protocol

The disposal of this compound should be approached with the understanding that it is a halogenated organic compound. As such, it must be segregated into the appropriate hazardous waste stream and never disposed of down the drain or in regular trash.

1. Waste Segregation and Collection:

  • Designate a specific, clearly labeled, and sealed waste container for halogenated organic waste.

  • The container should be made of a material compatible with the chemical, such as glass or high-density polyethylene (HDPE).

  • Never mix this compound with incompatible chemicals. It should be kept separate from strong oxidizing agents.

2. Spill Management: In the event of a spill, immediate action is necessary to contain and clean the affected area.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate personnel immediately.

  • Ventilate: Ensure the area is well-ventilated to disperse any vapors.

  • Absorb: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent.

  • Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.

3. Final Disposal:

  • All waste containing this compound, including empty containers and contaminated materials, must be disposed of through an approved waste disposal plant.[1][2][3]

  • Ensure that the waste container is tightly sealed and properly labeled with the chemical name and associated hazards.

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

Logical Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Iodo-3-(pentafluorosulfanyl)benzene
Reactant of Route 2
1-Iodo-3-(pentafluorosulfanyl)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.